molecular formula C65H95NO21 B15560335 Phenelfamycin F

Phenelfamycin F

Cat. No.: B15560335
M. Wt: 1226.4 g/mol
InChI Key: LNHMLFJFDISYQH-OMNWLEJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenelfamycin F is an oligosaccharide.
isolated from Streptomyces

Properties

Molecular Formula

C65H95NO21

Molecular Weight

1226.4 g/mol

IUPAC Name

(2Z,4E,6E)-7-[(2R,3S,5S)-5-[(2S,3R,4E,6E)-8-[[(2S)-2-[(2R,3S,4R,6S)-2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)62(84-53(70)32-43-26-19-17-20-27-43)61(72)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13+,16-15+,24-23+,28-21+,29-18+,30-22-,38-25+/t39-,40-,41-,42-,44+,45-,46+,47-,48-,49-,50-,51-,54+,55-,56+,57+,58-,59+,60-,61-,62-,65+/m0/s1

InChI Key

LNHMLFJFDISYQH-OMNWLEJSSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Phenelfamycin F: A Technical Guide to its Discovery and Isolation from Streptomyces violaceoniger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin F, a member of the elfamycin family of antibiotics, represents a potent bioactive molecule with significant activity against anaerobic bacteria, most notably Clostridioides difficile. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from the fermentation broth of Streptomyces violaceoniger. The document details the experimental protocols for the cultivation of the producing organism, extraction of the antibiotic complex, and the chromatographic separation of this compound. Furthermore, it summarizes the known biological activity and physicochemical properties of the compound, and proposes a putative biosynthetic pathway based on related elfamycin antibiotics. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biochemistry.

Introduction

The ever-present challenge of antimicrobial resistance necessitates the continued exploration for novel antibiotic scaffolds. The elfamycin family of antibiotics, characterized by their unique mode of action targeting the bacterial elongation factor Tu (EF-Tu), presents a promising avenue for the development of new therapeutic agents. This compound, a potent member of this class, was first discovered and isolated from two soil-derived strains of Streptomyces violaceoniger, designated AB999F-80 and AB1047T-33.[1] This discovery was part of a broader effort that identified a complex of related compounds, including phenelfamycins A, B, C, E, and unphenelfamycin.[1][2]

This compound is distinguished as a trisaccharide-containing molecule and is an isomer of Phenelfamycin E.[2] Along with Phenelfamycin E, it has demonstrated the most potent activity within the phenelfamycin complex, particularly against anaerobic bacteria.[2] This guide provides a detailed technical overview of the methodologies employed in the discovery and isolation of this promising antibiotic.

Discovery and Producing Organism

This compound was discovered through a screening program focused on identifying novel antibiotics with activity against anaerobic bacteria from soil microorganisms.[1] The producing organisms were identified as two distinct strains of Streptomyces violaceoniger, a species well-documented for its ability to produce a diverse array of secondary metabolites.[1]

Table 1: Producing Strains of this compound

Strain DesignationOrganism
AB999F-80Streptomyces violaceoniger
AB1047T-33Streptomyces violaceoniger

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces violaceoniger. While the exact media composition from the original discovery is not publicly detailed, a general approach for the cultivation of Streptomyces for secondary metabolite production is provided below. Optimization of media components and fermentation parameters is critical for maximizing the yield of this compound.

General Fermentation Protocol

A two-stage fermentation process is typically employed for Streptomyces cultivation.

  • Seed Culture: A vegetative seed culture is initiated by inoculating a suitable seed medium with spores or a mycelial suspension of S. violaceoniger. The culture is incubated for 2-3 days to generate sufficient biomass.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production culture is incubated for a period of 5-10 days, during which the production of phenelfamycins occurs, typically during the stationary phase of growth.

Table 2: Representative Media Composition for Streptomyces Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose1020
Soluble Starch-10
Yeast Extract55
Peptone55
CaCO₃22
K₂HPO₄11
MgSO₄·7H₂O0.50.5
Trace Elements Solution1 mL1 mL
pH7.0-7.27.0-7.2

Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. The following protocol is a generalized procedure based on the methodologies for related elfamycin antibiotics.

Extraction
  • Broth Separation: The whole fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The phenelfamycin complex is extracted from both the mycelial cake and the supernatant using organic solvents.

    • Mycelium: The mycelial cake is extracted with acetone (B3395972) or methanol. The solvent extract is then concentrated under reduced pressure.

    • Supernatant: The supernatant is extracted with an immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Combined Extracts: The concentrated extracts from the mycelium and supernatant are combined for further purification.

Chromatographic Purification

A series of chromatographic techniques are employed to separate the individual phenelfamycin components.

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20 to achieve initial fractionation of the phenelfamycin complex.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the phenelfamycins are further purified by preparative reverse-phase HPLC to isolate the individual compounds, including this compound.

Physicochemical Properties

The detailed physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its classification as an elfamycin and the available information for related compounds, some general properties can be inferred.

Table 3: General Physicochemical Properties of Elfamycins

PropertyDescription
AppearanceTypically white to off-white amorphous solids
SolubilityGenerally soluble in polar organic solvents (e.g., methanol, DMSO), and sparingly soluble in water.
Molecular FormulaC₆₅H₉₅NO₂₁ (for the isomeric Phenelfamycin E)
Molecular Weight1226.44 g/mol (for the isomeric Phenelfamycin E)

Biological Activity

This compound exhibits potent activity against a range of anaerobic bacteria, with particularly noteworthy efficacy against Clostridioides difficile, a key pathogen in antibiotic-associated diarrhea.[2][3] The elfamycins, in general, are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[4]

Table 4: Reported In Vitro Antibacterial Activity of Phenelfamycins

OrganismMIC (µg/mL)
Clostridium difficilePotent activity reported
Other Gram-positive anaerobesActive
Neisseria gonorrhoeaeActive (Phenelfamycin A)[5]
StreptococciActive (Phenelfamycin A)[5]

Proposed Biosynthetic Pathway

The biosynthetic gene cluster for this compound has not yet been characterized. However, the biosynthesis of structurally related elfamycins, such as kirromycin (B1673653) and aurodox, has been elucidated and provides a model for the putative pathway of this compound.[2][6] The core structure is likely assembled by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) machinery.

The proposed biosynthetic steps include:

  • Polyketide Chain Assembly: A modular Type I PKS synthesizes the polyketide backbone from simple acyl-CoA precursors.

  • NRPS-mediated Incorporation: An NRPS module incorporates an amino acid moiety.

  • Post-PKS/NRPS Modifications: A series of tailoring enzymes, including methyltransferases, oxidoreductases, and glycosyltransferases, modify the core structure.

  • Glycosylation: Glycosyltransferases attach the characteristic trisaccharide moiety to the aglycone to yield the final this compound molecule.

Experimental Workflows and Signaling Pathways

Isolation and Purification Workflow

Isolation_Workflow Fermentation Fermentation of S. violaceoniger Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelial Biomass Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Mycelium_Extraction Mycelium Extraction (Acetone/Methanol) Mycelium->Mycelium_Extraction Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Supernatant->Supernatant_Extraction Crude_Extract Combined Crude Extract Mycelium_Extraction->Crude_Extract Supernatant_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Phenelfamycin-containing Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Phenelfamycin_F Pure this compound Prep_HPLC->Phenelfamycin_F

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Logic

Biosynthesis_Logic PKS Polyketide Synthase (PKS) Aglycone Phenelfamycin Aglycone PKS->Aglycone NRPS Non-Ribosomal Peptide Synthetase (NRPS) NRPS->Aglycone Tailoring Tailoring Enzymes (Oxidation, Methylation) Aglycone->Tailoring Modified_Aglycone Modified Aglycone Tailoring->Modified_Aglycone Glycosylation Glycosyltransferases Modified_Aglycone->Glycosylation Phenelfamycin_F This compound Glycosylation->Phenelfamycin_F

Caption: Proposed logic for the biosynthesis of this compound.

Conclusion

This compound stands out as a potent antibiotic with a promising activity profile, particularly against clinically relevant anaerobic bacteria. This technical guide has consolidated the available information on its discovery from Streptomyces violaceoniger, and provided a detailed, albeit generalized, framework for its fermentation, isolation, and purification. While specific quantitative data and detailed experimental protocols from the original discovery remain largely inaccessible, this guide offers a robust starting point for researchers aiming to re-isolate, study, or further develop this compound and other related elfamycin antibiotics. Future work, including the full elucidation of its biosynthetic pathway and the total synthesis of the molecule, will undoubtedly pave the way for a deeper understanding of its therapeutic potential.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Phenelfamycin F in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenelfamycin F, a member of the elfamycin family of antibiotics, exhibits potent activity against various bacteria, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. Produced by strains of Streptomyces violaceoniger, this complex polyketide presents a fascinating case study in the modular and combinatorial nature of microbial secondary metabolism. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic and enzymatic machinery involved, and offering insights into the experimental protocols used for its characterization.

The this compound Biosynthetic Gene Cluster: A Hybrid PKS-NRPS System

The biosynthesis of this compound is orchestrated by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC). While the complete and fully annotated BGC for this compound from Streptomyces violaceoniger is not yet publicly available in extensive detail, comparative genomic analyses with related elfamycin antibiotics, such as factumycin and kirromycin, provide a robust predictive framework for its architecture. The this compound BGC is predicted to be a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.

Type I Polyketide Synthases are large, multifunctional enzymes organized into modules. Each module is responsible for the incorporation and modification of a specific extender unit into the growing polyketide chain. The key enzymatic domains within each PKS module include:

  • Ketosynthase (KS): Catalyzes the condensation of the growing polyketide chain with the next extender unit.

  • Acyltransferase (AT): Selects and loads the appropriate extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) onto the acyl carrier protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheinyl arm.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

  • Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination and activity of these domains within each module dictate the final structure of the polyketide backbone.

Non-Ribosomal Peptide Synthetases are similarly organized into modules, with each module responsible for the incorporation of a specific amino acid. Key domains in NRPS modules include:

  • Adenylation (A) domain: Selects and activates a specific amino acid.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Tethers the activated amino acid.

  • Condensation (C) domain: Catalyzes peptide bond formation.

The integration of PKS and NRPS modules allows for the synthesis of complex hybrid molecules like this compound, which incorporates both polyketide and amino acid-derived moieties.

Proposed Biosynthetic Pathway of the this compound Core Structure

Based on the predicted PKS-NRPS gene cluster, the biosynthesis of the this compound core structure can be logically reconstructed. The following diagram illustrates the proposed modular assembly line for the polyketide backbone.

PhenelfamycinF_Biosynthesis cluster_PKS Type I Polyketide Synthase (PKS) Assembly Line cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_Release Chain Termination Load Loading Module Starter Unit Mod1 Module 1 KS AT KR ACP Load->Mod1 Initiation Mod2 Module 2 KS AT DH KR ACP Mod1->Mod2 Elongation Mod3 Module 3 KS AT KR ACP Mod2->Mod3 ModN Module n KS AT ... ACP Mod3->ModN NRPS_Mod NRPS Module A T C ModN->NRPS_Mod PKS to NRPS transfer TE Thioesterase (TE) Cyclization & Release NRPS_Mod->TE caption Proposed modular assembly of the this compound core.

Caption: Proposed modular assembly of the this compound core.

Following the assembly of the hybrid polyketide-peptide chain, a series of post-PKS tailoring reactions, catalyzed by enzymes encoded within the BGC, are expected to occur. These modifications may include hydroxylations, glycosylations, and methylations, which are crucial for the final structure and biological activity of this compound.

Quantitative Data on Elfamycin Production

While specific quantitative data for this compound production is not extensively published, studies on related elfamycins provide valuable benchmarks. Fermentation optimization is a critical aspect of improving antibiotic yields.

ParameterTypical Range for Elfamycin Production in Streptomyces
Titer 10 - 500 mg/L
Optimal Temperature 28 - 30 °C
Optimal pH 6.8 - 7.2
Key Media Components Glucose, Soybean Meal, Yeast Extract, CaCO₃
Incubation Time 7 - 14 days

Note: These values are generalized from studies on related elfamycins and may vary for this compound production.

Experimental Protocols for Characterizing the this compound Biosynthetic Pathway

Elucidating the biosynthesis of a complex natural product like this compound requires a multi-faceted experimental approach. The following outlines key methodologies.

Identification and Sequencing of the Biosynthetic Gene Cluster

A common workflow for identifying and sequencing the BGC is as follows:

BGC_Identification_Workflow A Genomic DNA Extraction from S. violaceoniger B Whole Genome Sequencing (e.g., PacBio, Illumina) A->B C Genome Assembly B->C D BGC Prediction using antiSMASH C->D E Comparative Genomics with known elfamycin BGCs D->E F Annotation of PKS/NRPS domains and tailoring enzymes E->F caption Workflow for BGC identification and annotation.

Caption: Workflow for BGC identification and annotation.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of Streptomyces violaceoniger.

  • Whole Genome Sequencing: The extracted DNA is sequenced using next-generation sequencing platforms.

  • Genome Assembly: The sequencing reads are assembled into a draft or complete genome sequence.

  • BGC Prediction: The assembled genome is analyzed with bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

  • Comparative Genomics: The predicted BGC for this compound is compared to the known BGCs of other elfamycins to identify homologous genes and predict their functions.

  • Annotation: The genes within the cluster are annotated to identify the PKS and NRPS modules, as well as genes encoding tailoring enzymes, regulators, and resistance mechanisms.

Gene Inactivation and Heterologous Expression

To confirm the involvement of the identified BGC in this compound production and to elucidate the function of individual genes, gene inactivation and heterologous expression are employed.

Gene_Function_Workflow cluster_inactivation Gene Inactivation cluster_heterologous Heterologous Expression A Target Gene Selection within the BGC B Construction of Gene Deletion Cassette A->B C Introduction into S. violaceoniger via Conjugation B->C D Homologous Recombination and Selection of Mutants C->D E Metabolite Profiling (HPLC, LC-MS) of the Mutant D->E F Comparison with Wild-Type Strain E->F G Cloning of the entire BGC into an expression vector H Transformation into a heterologous host (e.g., S. coelicolor) I Metabolite analysis of the heterologous host caption Workflow for determining gene function.

Caption: Workflow for determining gene function.

Methodology for Gene Inactivation:

  • Target Gene Selection: A specific gene within the BGC is chosen for inactivation.

  • Construction of Deletion Cassette: A disruption cassette, often containing an antibiotic resistance gene flanked by regions homologous to the target gene, is constructed.

  • Introduction into Streptomyces: The deletion cassette is introduced into S. violaceoniger via intergeneric conjugation from E. coli.

  • Homologous Recombination: The cassette integrates into the chromosome via homologous recombination, replacing the target gene.

  • Metabolite Profiling: The mutant strain is cultured, and its metabolite profile is analyzed by HPLC and LC-MS.

  • Comparison: The absence of this compound or the accumulation of a biosynthetic intermediate in the mutant's profile compared to the wild-type confirms the gene's function.

Methodology for Heterologous Expression:

  • Cloning of the BGC: The entire this compound BGC is cloned into a suitable expression vector.

  • Transformation: The vector is introduced into a genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor.

  • Metabolite Analysis: The heterologous host is cultured, and its extracts are analyzed for the production of this compound. Successful production confirms the identity of the BGC.

Conclusion and Future Directions

The biosynthesis of this compound in Streptomyces violaceoniger is a complex process governed by a sophisticated hybrid PKS-NRPS assembly line. While much can be inferred from the study of related elfamycins, the complete elucidation of the this compound pathway requires further dedicated research, including the sequencing and detailed functional analysis of its specific biosynthetic gene cluster. Such studies will not only deepen our understanding of natural product biosynthesis but also pave the way for the engineered production of novel and potentially more potent elfamycin analogs through combinatorial biosynthesis and synthetic biology approaches. The methodologies outlined in this guide provide a roadmap for researchers to unravel the remaining mysteries of this compound biosynthesis and unlock its full therapeutic potential.

Phenelfamycin F: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin F is a member of the elfamycin family of antibiotics, a group of natural products known for their potent activity against a range of bacteria, particularly anaerobic species.[1] Produced by the soil bacterium Streptomyces violaceoniger, this compound and its congeners have garnered interest for their unique mechanism of action, targeting the essential bacterial protein synthesis elongation factor Tu (EF-Tu).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on the experimental methodologies used for its characterization and its specific interaction with the bacterial protein synthesis machinery.

Chemical Structure and Properties

This compound is a complex macrolide antibiotic. Its chemical identity and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆₅H₉₅NO₂₁[4]
Molecular Weight 1226.45 g/mol [4]
CAS Number 114451-30-8[4]
Appearance White amorphous powder
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform; slightly soluble in water
SMILES C/C=C/C=C/[C@H]1C(C)(C)--INVALID-LINK--(CO[C@H]2C--INVALID-LINK--O2)O[C@]3([H])C--INVALID-LINK--O3)O[C@@]4([H])C--INVALID-LINK--O4)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/--INVALID-LINK--[C@@]5([H])C--INVALID-LINK--O)O5)O)OC)(O)O1)O">C@HOC(=O)Cc6ccccc6[4]
InChI InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40-,41-,42-,44+,45-,46-,47+,48-,49-,50+,51-,54+,55-,56+,57+,58+,59+,60-,61-,62+,65+/m0/s1[5]

Table 1: Chemical and Physical Properties of this compound.

G cluster_aglycone Aglycone Core cluster_sugars Trisaccharide Moiety cluster_sidechain Side Chain Aglycone Polyketide Backbone Phenylacetyl Phenylacetyl Group Aglycone->Phenylacetyl ester linkage Sugar3 Oliose Aglycone->Sugar3 glycosidic bond Amide Amide Group Aglycone->Amide amide linkage Sugar1 Digitoxose Sugar2 Rhamnose Sugar1->Sugar2 glycosidic bond Sugar2->Sugar3 glycosidic bond SideChain Unsaturated Aliphatic Chain SideChain->Amide G cluster_inoculum Inoculum Preparation cluster_fermentation Production Fermentation cluster_monitoring Monitoring A Streptomyces violaceoniger culture B Seed Medium (e.g., Tryptone-Yeast Extract-Glucose) A->B C Incubation (28°C, 48-72h, shaking) B->C E Fermentor C->E D Production Medium (e.g., Starch-Yeast Extract) D->E F Incubation (28°C, 5-7 days, aeration, agitation) E->F G Broth Sampling F->G H Extraction G->H I HPLC Analysis H->I G A Fermentation Broth B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Chromatography C->D E Partially Purified Fractions D->E F Sephadex LH-20 Chromatography E->F G Further Purified Fractions F->G H Reverse-Phase Chromatography G->H I Highly Purified Fractions H->I J Preparative HPLC (C18) I->J K Pure this compound J->K G cluster_cycle Normal EF-Tu Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome A-site Ternary Complex->Ribosome Stalled Complex Ribosome-EF-Tu-GTP-aa-tRNA (Stalled) Ternary Complex->Stalled Complex Binding to Ribosome GTP Hydrolysis GTP Hydrolysis Ribosome->GTP Hydrolysis EF-Tu-GDP EF-Tu-GDP GTP Hydrolysis->EF-Tu-GDP Release Peptide Bond Formation Peptide Bond Formation GTP Hydrolysis->Peptide Bond Formation This compound This compound This compound->Ternary Complex Stalled Complex->Inhibition GTP Hydrolysis Blocked

References

In Vitro Activity of Phenelfamycin F Against Clostridium difficile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin F is a member of the elfamycin class of antibiotics, a group of natural products known for their activity against a range of bacteria.[1][2] This technical guide provides an in-depth overview of the currently available information on the in vitro activity of this compound against Clostridium difficile, a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis.[3][4] Phenelfamycins, including this compound, have been identified as active agents against Gram-positive anaerobes, with C. difficile being a key target.[5] Notably, Phenelfamycin E and F are considered the most potent among the phenelfamycin complex.[2] This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents visualizations of the proposed mechanism of action and experimental workflows.

Data Presentation

While the primary literature confirms the activity of this compound against Clostridium difficile, specific Minimum Inhibitory Concentration (MIC) values from the foundational study by Swanson RN, et al. (1989) are not publicly available in detail. The abstract of this key publication indicates that all phenelfamycins were active against C. difficile, but a comprehensive table of MICs for this compound against various strains is not accessible in the currently available literature.[5]

For context, a general representation of how such data would be presented is provided in Table 1. This table is a template and does not contain experimental data for this compound.

Table 1: Template for MIC of this compound against Clostridium difficile

C. difficile StrainMIC (µg/mL)
Strain A (Ribotype 027)Data not available
Strain B (Ribotype 078)Data not available
Strain C (ATCC BAA-1870)Data not available
Strain D (Clinical Isolate)Data not available

Mechanism of Action

This compound belongs to the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[6][7] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins lock the factor in an inactive conformation, preventing the proper binding of aminoacyl-tRNA to the ribosome and thereby halting protein synthesis. This mechanism is distinct from many other classes of antibiotics and represents a promising target for novel antibacterial agents.[1][6]

cluster_0 Bacterial Protein Synthesis Elongation Cycle EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary_Complex binds Ribosome Ribosome Ternary_Complex->Ribosome delivers tRNA to A-site Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis triggers EF-Tu-GDP EF-Tu-GDP EF-Tu-GDP->EF-Tu-GTP recharged by GEF GTP_Hydrolysis->EF-Tu-GDP releases Phenelfamycin_F This compound Phenelfamycin_F->Ternary_Complex Inhibits formation or ribosomal binding

Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound against C. difficile are not fully available in the public domain. However, based on standard antimicrobial susceptibility testing methods, the following protocols represent the likely methodologies that would have been employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against C. difficile would likely be determined using the agar (B569324) dilution method as recommended for anaerobic bacteria.

1. Media Preparation:

  • Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood would be prepared.

  • Serial twofold dilutions of this compound are incorporated into the molten agar before pouring into petri dishes.

2. Inoculum Preparation:

  • C. difficile isolates are grown in an anaerobic environment on a suitable solid medium for 24-48 hours.

  • Colonies are suspended in a suitable broth, such as pre-reduced Schaedler's broth, to a turbidity equivalent to a 0.5 McFarland standard.

3. Inoculation and Incubation:

  • The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 85% N₂, 10% H₂, and 5% CO₂) at 37°C for 48 hours.

4. MIC Reading:

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the C. difficile isolate.

cluster_workflow MIC Determination Workflow prep_media Prepare Agar Plates with Serial Dilutions of This compound inoculate Inoculate Plates with C. difficile Suspension prep_media->inoculate prep_inoculum Prepare Standardized C. difficile Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Anaerobically (37°C, 48 hours) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic

Workflow for MIC determination.
Time-Kill Kinetics Assay

Time-kill assays would be performed to assess the bactericidal or bacteriostatic activity of this compound against C. difficile over time.

1. Inoculum Preparation:

  • An overnight culture of C. difficile in a suitable broth (e.g., pre-reduced brain-heart infusion broth supplemented with yeast extract and L-cysteine) is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

2. Assay Setup:

  • This compound is added to the bacterial suspensions at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

  • A growth control tube without the antibiotic is included.

3. Incubation and Sampling:

  • The tubes are incubated under anaerobic conditions at 37°C.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Viable Cell Counting:

  • The aliquots are serially diluted in a pre-reduced diluent.

  • The dilutions are plated onto a suitable agar medium.

  • Plates are incubated anaerobically for 48 hours, and the colony-forming units (CFU/mL) are determined.

5. Data Analysis:

  • The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Cytotoxicity Assay

To assess the potential toxicity of this compound to mammalian cells, an in vitro cytotoxicity assay using a relevant intestinal epithelial cell line (e.g., Caco-2 or HT-29) would be conducted.

1. Cell Culture:

  • Human intestinal epithelial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until a confluent monolayer is formed in 96-well plates.

2. Compound Exposure:

  • The cell culture medium is replaced with a medium containing various concentrations of this compound.

  • A vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent) are included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. Viability Assessment:

  • Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is read using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

cluster_workflow Cytotoxicity Assay Workflow seed_cells Seed Intestinal Epithelial Cells in 96-well Plates add_compound Expose Cells to Various Concentrations of This compound seed_cells->add_compound incubate Incubate (e.g., 24-48 hours) add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance analyze_data Calculate % Viability and IC50 measure_absorbance->analyze_data

Workflow for cytotoxicity assay.

Conclusion

This compound represents a potentially valuable antimicrobial agent against Clostridium difficile due to its potent in vitro activity and its mechanism of action targeting the essential EF-Tu protein. While the foundational research has established its activity, a comprehensive public dataset of its in vitro potency against a wide range of clinical C. difficile isolates is currently lacking. The experimental protocols outlined in this guide are based on established methodologies and provide a framework for further investigation into the antibacterial properties and potential therapeutic applications of this compound. Further research is warranted to fully elucidate the in vitro and in vivo efficacy and safety profile of this compound for the treatment of C. difficile infections.

References

Phenelfamycin F: A Technical Guide to its In Vitro Activity Against Anaerobic Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Phenelfamycin F, an elfamycin-type antibiotic, against a range of anaerobic gram-positive bacteria. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and visualizes the antibiotic's mechanism of action.

Introduction

This compound is a member of the phenelfamycin complex, a group of elfamycin-type antibiotics discovered from the fermentation broth of Streptomyces violaceoniger.[1] These antibiotics were specifically selected for their potent activity against anaerobic bacteria.[1][2] All phenelfamycins demonstrate activity against Gram-positive anaerobes, with Phenelfamycin E and F being the most potent members of the complex. The primary mechanism of action for elfamycins is the inhibition of the essential bacterial protein synthesis elongation factor Tu (EF-Tu).

Quantitative In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various anaerobic gram-positive bacteria as determined by the agar (B569324) dilution method.

Bacterial SpeciesNo. of Strains TestedMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Clostridioides difficile100.06 - 0.250.120.25
Clostridium perfringens100.12 - 0.50.250.5
Propionibacterium acnes100.03 - 0.120.060.12
Eubacterium aerofaciens50.12 - 0.50.250.5
Eubacterium lentum50.25 - 1.00.51.0
Lactobacillus acidophilus20.06 - 0.12--
Lactobacillus casei20.12 - 0.25--
Anaerobic Cocci100.06 - 0.50.120.5

Data sourced from Swanson et al., 1989. "Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model." The Journal of Antibiotics.

Experimental Protocols

The following section details the standardized methodology for determining the in vitro susceptibility of anaerobic bacteria to this compound.

Agar Dilution Method

The agar dilution method is a reference standard for susceptibility testing of anaerobic bacteria and was utilized to generate the data presented in this guide.[3][4]

3.1.1. Media and Reagents

  • Wilkins-Chalgren Agar

  • This compound stock solution (solubilized in a suitable solvent, e.g., dimethyl sulfoxide)

  • Sterile saline or broth for inoculum preparation

  • Anaerobic gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂)

3.1.2. Inoculum Preparation

  • From a 24- to 48-hour pure culture on an appropriate agar plate, suspend several colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

3.1.3. Plate Preparation

  • Prepare serial twofold dilutions of the this compound stock solution.

  • For each concentration, add a defined volume of the antibiotic dilution to molten and cooled (45-50°C) Wilkins-Chalgren agar.

  • Mix thoroughly and pour the agar into sterile Petri dishes.

  • Allow the agar to solidify completely. A control plate containing no antibiotic should also be prepared.

3.1.4. Inoculation and Incubation

  • Using a multipoint inoculator, apply a standardized volume of each bacterial inoculum to the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of this compound.

  • Allow the inoculum spots to dry.

  • Place the plates in an anaerobic jar or chamber with the appropriate anaerobic gas mixture.

  • Incubate at 35-37°C for 48 hours.

3.1.5. Interpretation of Results

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism, or that allows for the growth of no more than one or two discrete colonies.

Visualizations

Experimental Workflow for Agar Dilution Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Plates Inoculum->Inoculation Plates Antibiotic Plate Preparation Plates->Inoculation Incubation Anaerobic Incubation (48 hours) Inoculation->Incubation Reading Read Results Incubation->Reading

Caption: Workflow for determining MICs using the agar dilution method.

Mechanism of Action: Inhibition of Protein Synthesis

mechanism_of_action cluster_ribosome Bacterial Ribosome cluster_result Result A_site A Site Inhibition Inhibition of Protein Elongation P_site P Site EF_Tu EF-Tu-GTP-aa-tRNA Complex EF_Tu->A_site Binds to A Site Phenelfamycin_F This compound Phenelfamycin_F->EF_Tu Binds and Inactivates

Caption: this compound inhibits bacterial protein synthesis by targeting EF-Tu.

References

The Crucial Role of the Trisaccharide Moiety in the Biological Function of Phenelfamycin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin F, a member of the elfamycin class of antibiotics, exhibits potent activity against anaerobic bacteria, most notably Clostridium difficile. Its unique structure, featuring a complex aglycone and a trisaccharide moiety, is integral to its mechanism of action. This technical guide delves into the biological function of the trisaccharide moiety of this compound, synthesizing available data to elucidate its role in target binding, antibacterial activity, and overall efficacy. This document provides a comprehensive overview for researchers engaged in the study of natural product antibiotics and the development of novel antibacterial agents.

Introduction to this compound and the Elfamycin Antibiotics

This compound is a natural product isolated from Streptomyces violaceoniger.[1] It belongs to the elfamycin family, a group of antibiotics that are potent inhibitors of bacterial protein synthesis.[2] The primary target of elfamycins is the elongation factor Tu (EF-Tu), an essential protein responsible for delivering aminoacyl-tRNA to the ribosome during translation.[2][3] By binding to EF-Tu, elfamycins stall the elongation cycle, leading to a bacteriostatic effect. This compound, along with its isomeric counterpart Phenelfamycin E, are noted as the most potent compounds within the phenelfamycin complex, particularly against anaerobic bacteria such as Clostridium difficile.[1]

The structure of this compound is characterized by a large, flexible aglycone attached to a trisaccharide chain. While the aglycone is responsible for the core interaction with EF-Tu, the trisaccharide moiety is hypothesized to play a critical role in modulating the compound's biological activity.

Mechanism of Action: The Role of EF-Tu Inhibition

The universally conserved mechanism of action for elfamycin antibiotics involves the specific targeting of the bacterial elongation factor Tu (EF-Tu). This GTP-binding protein is a crucial component of the translational machinery, responsible for escorting aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome.

The process of protein elongation can be summarized in the following steps, which are disrupted by this compound:

  • Formation of the Ternary Complex: EF-Tu, in its GTP-bound state, binds to an aa-tRNA, forming a ternary complex.

  • Delivery to the Ribosome: This complex is delivered to the A-site of the mRNA-programmed ribosome.

  • Codon Recognition: Upon correct codon-anticodon pairing, the ribosome triggers GTP hydrolysis by EF-Tu.

  • Conformational Change and Dissociation: GTP hydrolysis induces a conformational change in EF-Tu, leading to its dissociation from the ribosome and the release of the aa-tRNA for peptide bond formation.

Elfamycins, including this compound, disrupt this cycle by binding to EF-Tu and stabilizing it in a conformation that prevents the dissociation of the EF-Tu-GDP complex from the ribosome.[3] This effectively "locks" the ribosome in a post-GTP hydrolysis state, preventing the binding of the next aa-tRNA and thereby halting protein synthesis.

EF_Tu_Inhibition TC Ternary Complex (EF-Tu-GTP-aa-tRNA) Ribo_A Ribosome A-Site TC->Ribo_A Binding GTP_Hydrolysis GTP Hydrolysis Ribo_A->GTP_Hydrolysis Codon Recognition EF_Tu_GDP EF-Tu-GDP GTP_Hydrolysis->EF_Tu_GDP Dissociation Dissociation EF_Tu_GDP->Dissociation Normal Pathway PhenelfamycinF This compound EF_Tu_GDP->PhenelfamycinF Binding Protein_Synthesis Protein Synthesis Continues Dissociation->Protein_Synthesis Stalled_Complex Stalled Ribosome Complex (Ribosome-EF-Tu-GDP) PhenelfamycinF->Stalled_Complex Protein_Synthesis_Blocked Protein Synthesis Blocked Stalled_Complex->Protein_Synthesis_Blocked

Figure 1: Mechanism of EF-Tu Inhibition by this compound.

The Trisaccharide Moiety: A Key Modulator of Biological Activity

While direct experimental data comparing this compound with its deglycosylated analogues are not publicly available, the crucial role of sugar moieties in the activity of many natural product antibiotics is well-established. Based on studies of other glycosylated antibiotics, the trisaccharide of this compound is postulated to have several key functions:

  • Enhancement of Target Affinity: The sugar residues may form additional hydrogen bonds or van der Waals interactions with the EF-Tu protein, thereby increasing the overall binding affinity and potency of the antibiotic. The specific stereochemistry and arrangement of the hydroxyl groups on the sugars are likely critical for these interactions.

  • Modulation of Pharmacokinetic Properties: The hydrophilicity imparted by the trisaccharide can significantly influence the solubility, distribution, and metabolism of the drug. This can affect its ability to reach the bacterial target and its overall in vivo efficacy.

  • Bacterial Uptake: The sugar moiety may play a role in the transport of this compound across the bacterial cell wall and membrane, potentially by interacting with specific transport proteins.

  • Evasion of Resistance Mechanisms: In some cases, the glycosylation pattern of an antibiotic can help it evade bacterial resistance mechanisms, such as enzymatic modification or efflux pumps.

The exact contribution of each of these postulated functions for the trisaccharide of this compound remains an area for further investigation.

Trisaccharide_Function Trisaccharide Trisaccharide Moiety Target_Affinity Enhanced EF-Tu Binding Affinity Trisaccharide->Target_Affinity PK_Properties Modulated Pharmacokinetics (e.g., Solubility) Trisaccharide->PK_Properties Bacterial_Uptake Improved Bacterial Cellular Uptake Trisaccharide->Bacterial_Uptake Resistance_Evasion Evasion of Resistance Mechanisms Trisaccharide->Resistance_Evasion Biological_Activity Overall Biological Activity of This compound Target_Affinity->Biological_Activity PK_Properties->Biological_Activity Bacterial_Uptake->Biological_Activity Resistance_Evasion->Biological_Activity

Figure 2: Postulated Contributions of the Trisaccharide Moiety.

Antibacterial Spectrum and Potency

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive anaerobic bacteria. This makes it a compound of significant interest for the treatment of infections caused by these organisms, such as C. difficile-associated diarrhea.

Table 1: Antibacterial Activity of this compound and Related Compounds

CompoundGlycosylationTarget OrganismMIC (µg/mL)Reference
This compound Trisaccharide Clostridium difficile Potent activity reported [4]
Phenelfamycin ATrisaccharideClostridium difficileData not specified[4]
Phenelfamycin BTrisaccharideNeisseria gonorrhoeae~1[5]
Phenelfamycin CDisaccharideClostridium difficileData not specified
Phenelfamycin DDisaccharideClostridium difficileData not specified[6]
UnphenelfamycinAglyconeClostridium difficileData not specified[4]

Note: Specific MIC values for all phenelfamycins against a standardized panel of bacteria are not consistently available in the public domain. "Potent activity" is noted where specific values are not provided but the literature indicates significant inhibition.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria

The following is a representative protocol for determining the MIC of this compound against anaerobic bacteria using the agar (B569324) dilution method, based on established standards.

Principle

The agar dilution method involves incorporating various concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.

Materials
  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Brucella agar or other suitable anaerobic growth medium

  • Laked sheep blood

  • Hemin solution

  • Vitamin K1 solution

  • Sterile saline or broth

  • Anaerobic bacterial strains (e.g., Clostridium difficile)

  • Sterile petri dishes

  • Inoculum replicating device (e.g., Steers replicator)

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

  • McFarland turbidity standards

Methodology
  • Preparation of Antibiotic-Containing Agar Plates: a. Prepare molten and cooled (45-50°C) Brucella agar supplemented with laked sheep blood, hemin, and vitamin K1. b. Prepare a series of twofold dilutions of the this compound stock solution. c. Add a specific volume of each antibiotic dilution to a corresponding volume of molten agar to achieve the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). Also, prepare a growth control plate containing no antibiotic. d. Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

  • Preparation of Inoculum: a. Subculture the anaerobic bacteria onto a fresh agar plate and incubate under anaerobic conditions for 24-48 hours. b. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Plates: a. Transfer the standardized bacterial suspension to the wells of the inoculum replicating device. b. Inoculate the surface of the antibiotic-containing agar plates and the growth control plate with the replicating device. c. Allow the inoculum spots to dry before inverting the plates.

  • Incubation: a. Place the inoculated plates in an anaerobic chamber or jar. b. Incubate at 35-37°C for 48 hours.

  • Interpretation of Results: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony. The growth control plate should show confluent growth.

MIC_Workflow Start Start Prepare_Plates Prepare Antibiotic-Containing Agar Plates Start->Prepare_Plates Inoculate Inoculate Plates with Replicating Device Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate under Anaerobic Conditions Inoculate->Incubate Read_Results Read and Record Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Phenelfamycin F: A Potential Therapeutic for Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the exploration of novel therapeutic agents. Phenelfamycin F, a member of the elfamycin class of antibiotics, has been identified as a potent inhibitor of anaerobic bacteria, including C. difficile.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a therapeutic for CDI. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing information and outlines the standard experimental protocols for its evaluation. The mechanism of action, shared with other elfamycins, involves the inhibition of bacterial protein synthesis via binding to the elongation factor Tu (EF-Tu). Further research is warranted to fully elucidate the therapeutic potential of this compound for the treatment of CDI.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the elfamycin family. It was isolated from fermentation broths of Streptomyces violaceoniger.[2] The phenelfamycin complex includes several related compounds (A, B, C, E, F, and unphenelfamycin), all of which have demonstrated activity against Gram-positive anaerobic bacteria, a group that includes the pathogenic C. difficile.[1] Notably, Phenelfamycin E and F are considered the most potent among the phenelfamycins.[2]

Mechanism of Action: Targeting Elongation Factor Tu

The antibacterial activity of elfamycin antibiotics stems from their ability to inhibit bacterial protein synthesis. The molecular target of this class of antibiotics is the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins lock the factor in an inactive conformation, thereby halting protein synthesis and leading to bacterial cell death.

cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aa-tRNA Ternary Complex Ribosome Ribosome with mRNA EF-Tu_GTP_aa-tRNA->Ribosome Binds to A-site Inactive_Complex Inactive EF-Tu Complex EF-Tu_GTP_aa-tRNA->Inactive_Complex Peptide_Elongation Peptide Bond Formation & Polypeptide Elongation Ribosome->Peptide_Elongation GTP Hydrolysis EF-Tu_GDP EF-Tu-GDP Ribosome->EF-Tu_GDP Release of EF-Tu-GDP Peptide_Elongation->Ribosome Translocation GTP_Exchange GTP Exchange (EF-Ts) EF-Tu_GDP->GTP_Exchange GTP_Exchange->EF-Tu_GTP_aa-tRNA Regeneration of Ternary Complex Phenelfamycin_F This compound Phenelfamycin_F->EF-Tu_GTP_aa-tRNA Binds to EF-Tu Inactive_Complex->Ribosome Prevents binding to Ribosome

Fig. 1: Mechanism of action of this compound.

In Vitro Activity against C. difficile

Table 1: In Vitro Susceptibility of C. difficile to this compound

C. difficile StrainMIC (µg/mL)Reference
Various StrainsActive[1]
ATCC StrainsNot Available
Clinical IsolatesNot Available

In Vivo Efficacy in Animal Models

The efficacy of this compound in a recognized animal model of CDI, such as the hamster colitis model, has not been specifically reported. A study by Swanson et al. (1989) demonstrated that Phenelfamycin A was effective in prolonging the survival of hamsters with C. difficile enterocolitis.[1] Given that this compound is reported to be more potent in vitro, it is plausible that it would also exhibit efficacy in vivo, though this remains to be experimentally verified.

Table 2: In Vivo Efficacy of this compound in a Hamster Model of CDI

ParameterThis compoundVehicle ControlReference
Survival Rate (%)Not AvailableNot Available
Time to Onset of DiarrheaNot AvailableNot Available
Cecal Toxin TiterNot AvailableNot Available

Cytotoxicity Profile

The cytotoxicity of this compound against mammalian cell lines has not been detailed in the available scientific literature. Assessing the cytotoxic potential is a critical step in the preclinical development of any new therapeutic agent.

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineIC50 (µg/mL)Reference
VERO (Kidney epithelial)Not Available
Caco-2 (Colon adenocarcinoma)Not Available

Detailed Experimental Protocols

While specific protocols used for this compound are not published, standard methodologies for evaluating antimicrobial agents against C. difficile and for assessing cytotoxicity are well-established.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against C. difficile can be determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.

Prepare_Media Prepare Brucella agar with serial dilutions of This compound Inoculate Inoculate agar plates with a standardized suspension of C. difficile Prepare_Media->Inoculate Incubate Incubate plates under anaerobic conditions (37°C for 48 hours) Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Fig. 2: Workflow for MIC determination.
Hamster Model of C. difficile Infection

The in vivo efficacy of this compound can be evaluated in the Golden Syrian hamster model of CDI.

Induce_Susceptibility Induce susceptibility with an oral broad-spectrum antibiotic (e.g., clindamycin) Challenge Challenge with a toxigenic strain of C. difficile Induce_Susceptibility->Challenge Treatment Administer this compound orally at various dosages Challenge->Treatment Monitor Monitor for signs of disease (diarrhea, weight loss) and survival Treatment->Monitor Endpoint_Analysis Endpoint analysis: Cecal toxin titers and histopathology Monitor->Endpoint_Analysis

Fig. 3: Hamster model of CDI workflow.
Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a mammalian cell line such as VERO cells.

Seed_Cells Seed VERO cells in a 96-well plate and incubate for 24 hours Treat_Cells Treat cells with serial dilutions of this compound for 48 hours Seed_Cells->Treat_Cells Add_MTT Add MTT reagent and incubate for 4 hours Treat_Cells->Add_MTT Solubilize Solubilize formazan (B1609692) crystals with a solubilization buffer Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Fig. 4: MTT cytotoxicity assay workflow.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, candidate for the treatment of CDI. Its demonstrated in vitro activity against C. difficile and its potent nature within the phenelfamycin family warrant further investigation. Future research should prioritize the determination of specific MIC values against a panel of clinical C. difficile isolates, including hypervirulent strains. In vivo studies using the hamster model are crucial to confirm its efficacy and to establish a dose-response relationship. Furthermore, a comprehensive cytotoxicity profile is necessary to assess its safety for potential therapeutic use. The elucidation of these key data points will be instrumental in advancing this compound through the drug development pipeline as a potential new weapon in the fight against C. difficile infection.

References

An In-depth Technical Guide to the Structural Differences of Phenelfamycin F and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural characteristics of Phenelfamycin F and its known isomers. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, antibiotic development, and related fields. This document outlines the core structural differences, presents key quantitative data, details common experimental protocols for structure elucidation, and visualizes the relationships and mechanisms of action.

Introduction to Phenelfamycins

Phenelfamycins are a family of elfamycin-type antibiotics produced by various strains of Streptomyces, including Streptomyces violaceoniger and Streptomyces albospinus.[1][2][3] These complex polyketides exhibit activity against a range of bacteria, primarily by inhibiting protein biosynthesis through their interaction with the elongation factor Tu (EF-Tu). This compound, a prominent member of this family, and its isomers are of significant interest due to their potent biological activity. Understanding the subtle yet critical structural variations among these isomers is paramount for structure-activity relationship (SAR) studies and the development of novel antibiotic agents.

Core Structural Features and Isomeric Variations

This compound and its isomers share a complex macrolide core structure, but differ in their stereochemistry and substitutions. The primary isomers discussed in this guide are Phenelfamycin E, Phenelfamycin G, and Phenelfamycin H.

This compound , also known as ganefromycin α , possesses the molecular formula C₆₅H₉₅NO₂₁. Its absolute configuration has been determined as 8S, 9S, 11R, 12S, 13S, 21S, 22R, 23R, 24R, and 26S.

Phenelfamycin E is an isomer of this compound, sharing the same molecular formula and mass.[1][4] While the exact nature of their isomerism is not consistently detailed across the literature, it is likely they are stereoisomers, differing in the spatial arrangement at one or more chiral centers.

Phenelfamycins G and H are closely related to Phenelfamycins E and F, respectively.[2][3][5][6] The key structural distinction is the presence of an additional hydroxyl group at the C-30 position in both Phenelfamycin G and H.[2][3][5][6] This hydroxylation represents a significant modification that can influence the molecule's polarity, solubility, and interaction with its biological target. Phenelfamycin G and H are themselves isomers.[5]

Quantitative Structural Data

The following table summarizes the key quantitative data for this compound and its isomers.

FeatureThis compoundPhenelfamycin EPhenelfamycin GPhenelfamycin H
Synonym Ganefromycin αLL-E 19020--
Molecular Formula C₆₅H₉₅NO₂₁C₆₅H₉₅NO₂₁C₆₅H₉₅NO₂₂C₆₅H₉₅NO₂₂
Molecular Weight 1226.46 g/mol [4]1226.46 g/mol [4]1242.46 g/mol 1242.46 g/mol
Key Structural Feature Trisaccharide moiety[1]Isomeric with this compound[1]Hydroxylation at C-30 (relative to E)[2]Hydroxylation at C-30 (relative to F)[2]

Experimental Protocols for Structure Elucidation

The determination of the complex structures of Phenelfamycins involves a combination of chromatographic separation and spectroscopic techniques. The following sections provide an overview of the typical experimental methodologies employed.

Isolation and Purification
  • Fermentation and Extraction: The producing Streptomyces strain is cultured in a suitable nutrient-rich medium to promote the production of the target antibiotics. The fermentation broth is then harvested, and the phenelfamycins are extracted from the mycelium and/or the culture filtrate using organic solvents such as ethyl acetate (B1210297) or butanol.

  • Chromatographic Separation: The crude extract, containing a mixture of phenelfamycins and other metabolites, is subjected to a series of chromatographic steps for purification. These typically include:

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For size-exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (B52724) or methanol (B129727), to isolate the individual isomers with high purity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation
  • Objective: To determine the accurate molecular weight and elemental composition, and to obtain fragmentation patterns for structural clues.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source.[7]

  • Ionization Method: Electrospray ionization (ESI) is commonly used for large, polar molecules like phenelfamycins, as it is a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[8]

  • Data Acquisition:

    • Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The high resolution allows for the confident determination of the elemental composition.

    • Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule, such as the loss of sugar moieties or side chains.[7][9]

  • Data Analysis: The accurate mass measurements are used to calculate the molecular formula. The MS/MS fragmentation patterns are analyzed to piece together the structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry
  • Objective: To determine the complete 3D structure, including the carbon skeleton, the location of functional groups, and the relative stereochemistry.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and placed in an NMR tube.[10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to resolve the complex and often overlapping signals of these large molecules.

  • Key NMR Experiments:

    • 1D NMR:

      • ¹H NMR: Provides information on the number and chemical environment of protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (through-space interactions), providing information about the relative stereochemistry and conformation of the molecule.[11]

  • Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity and stereochemistry.

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry
  • Objective: To determine the absolute configuration of chiral centers.

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12] The resulting spectrum is highly sensitive to the stereochemistry of the molecule.[13][14]

  • Methodology:

    • Sample Preparation: The purified compound is dissolved in a suitable transparent solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: The CD spectrum is recorded over a range of UV-Vis wavelengths.

    • Exciton-Coupled CD: For molecules with multiple chromophores, the interaction between these chromophores can lead to a characteristic bisignate (two-signed) CD signal, known as an exciton (B1674681) couplet. The sign of this couplet can be used to determine the absolute stereochemistry of the interacting chromophores.[15]

    • Comparison with Calculated Spectra: The experimental CD spectrum can be compared with theoretically calculated spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the molecule.[13]

Visualizations

Structural Differences of this compound and Isomers

G Structural Relationships of this compound and Isomers F This compound (Ganefromycin α) C65H95NO21 E Phenelfamycin E C65H95NO21 F->E Isomers H Phenelfamycin H C65H95NO22 F->H + OH at C-30 G Phenelfamycin G C65H95NO22 E->G + OH at C-30 G->H Isomers

Caption: Structural relationships between this compound, E, G, and H.

Mechanism of Action: Inhibition of Protein Synthesis

Mechanism of Action of Phenelfamycins cluster_translation Protein Synthesis Elongation Cycle EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Binding Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP Hydrolysis & EF-Tu-GDP Release Phenelfamycin This compound (or Isomer) Phenelfamycin->EF_Tu_GTP Binds to and inhibits

Caption: Phenelfamycins inhibit protein synthesis by binding to EF-Tu.

Conclusion

This compound and its isomers represent a structurally diverse and biologically significant class of antibiotics. The subtle differences in their chemical structures, such as stereochemistry and the presence of additional functional groups, can have a profound impact on their activity. A thorough understanding of these structural nuances, achieved through a combination of sophisticated separation and spectroscopic techniques, is essential for the future development of new and effective elfamycin-based therapeutics. This guide provides a foundational overview to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Natural Producers of Phenelfamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycins are a group of elfamycin-type antibiotics with promising activity against various bacteria, particularly anaerobic species. These complex polyketides are natural products synthesized by specific strains of soil-dwelling bacteria belonging to the genus Streptomyces. This technical guide provides a comprehensive overview of the natural producers of Phenelfamycin antibiotics, including available data on their production, detailed experimental protocols for their cultivation and isolation, and an exploration of their biosynthetic pathways.

Natural Producers of Phenelfamycin Antibiotics

The production of Phenelfamycin antibiotics has been attributed to two primary species of Streptomyces:

  • Streptomyces violaceoniger : This species is responsible for producing a complex of Phenelfamycins including variants A, B, C, E, F, and the related compound unphenelfamycin.[1][2]

  • Streptomyces albospinus : This species has been identified as the producer of Phenelfamycins G and H.

These species represent the known natural sources for this class of antibiotics, and their fermentation is key to obtaining these valuable compounds.

Data Presentation: Production of Phenelfamycin Variants

Currently, there is a notable lack of specific quantitative data in the public domain regarding the production yields of individual Phenelfamycin variants from their respective producing strains. Further research and publication in this area are needed to establish baseline production titers and to optimize fermentation conditions for enhanced yields.

Phenelfamycin VariantProducing OrganismReported Production Yield (mg/L)Reference
Phenelfamycin AStreptomyces violaceonigerData not available[1][2]
Phenelfamycin BStreptomyces violaceonigerData not available[1][2]
Phenelfamycin CStreptomyces violaceonigerData not available[1][2]
Phenelfamycin EStreptomyces violaceonigerData not available[1][2]
Phenelfamycin FStreptomyces violaceonigerData not available[1][2]
UnphenelfamycinStreptomyces violaceonigerData not available[1][2]
Phenelfamycin GStreptomyces albospinusData not available
Phenelfamycin HStreptomyces albospinusData not available

Experimental Protocols

While specific, detailed protocols for the production and isolation of Phenelfamycins are not extensively published, the following methodologies are based on established techniques for the cultivation of Streptomyces and the extraction of secondary metabolites. These should be considered as a starting point for the development of optimized protocols.

Protocol 1: Fermentation of Streptomyces for Phenelfamycin Production

This protocol outlines a general procedure for the cultivation of Streptomyces violaceoniger or Streptomyces albospinus to produce Phenelfamycin antibiotics.

1. Media Preparation and Inoculation:

  • Seed Culture Medium (e.g., Tryptic Soy Broth - TSB): Prepare TSB medium according to the manufacturer's instructions. Inoculate a flask containing TSB with a spore suspension or a vegetative mycelial fragment of the Streptomyces strain.

  • Production Medium (e.g., ISP2 Medium): Prepare a suitable production medium such as ISP2 (Yeast Extract-Malt Extract-Glucose Agar/Broth). The composition of the production medium can significantly influence antibiotic yield and should be optimized.

  • Inoculation: Transfer the seed culture to the production medium at a ratio of 5-10% (v/v).

2. Fermentation Conditions:

  • Temperature: Incubate the culture at a temperature between 28-30°C.

  • Agitation: Maintain agitation at 200-250 rpm to ensure adequate aeration and nutrient distribution.

  • Incubation Time: The fermentation period typically ranges from 5 to 10 days. The optimal harvest time should be determined by monitoring antibiotic production through methods such as bioassays or HPLC analysis of small-scale extractions.

Protocol 2: Extraction and Purification of Phenelfamycins

This protocol provides a general workflow for the extraction and purification of Phenelfamycin antibiotics from the fermentation broth.

1. Separation of Biomass:

  • Centrifuge the fermentation broth at a high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to separate the mycelial biomass from the supernatant.

2. Solvent Extraction:

  • The supernatant, containing the secreted antibiotics, is subjected to liquid-liquid extraction with an equal volume of an appropriate organic solvent, such as ethyl acetate (B1210297) or butanol.

  • The extraction should be performed multiple times to ensure a high recovery rate. The organic phases are then pooled.

3. Concentration:

  • The pooled organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

  • The crude extract can be further purified using chromatographic techniques. A common approach involves silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual Phenelfamycin variants. The choice of solvent systems for chromatography will depend on the specific Phenelfamycin being targeted and should be optimized accordingly.

Biosynthesis of Phenelfamycins

The biosynthesis of Phenelfamycins, like other elfamycins, is understood to proceed through a polyketide synthase (PKS) pathway. These complex pathways involve large, multifunctional enzymes that assemble the antibiotic backbone from simple carboxylic acid precursors.

While a specific and fully characterized biosynthetic gene cluster for Phenelfamycins has not yet been detailed in the scientific literature, it is anticipated to be a Type I PKS system. In these systems, a series of enzyme modules work in an assembly-line fashion to build the polyketide chain. Each module is responsible for the addition and modification of a specific building block.

Further research involving genome sequencing of the producing Streptomyces strains and gene knockout studies is required to fully elucidate the genetic organization and enzymatic machinery responsible for Phenelfamycin biosynthesis.

Mandatory Visualizations

To aid in the understanding of the experimental and biosynthetic processes, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Phenelfamycin Production cluster_fermentation Fermentation cluster_extraction Extraction & Purification A Inoculation of Seed Culture (Streptomyces sp.) B Incubation (28-30°C, 200-250 rpm) A->B C Inoculation of Production Culture B->C D Fermentation (5-10 days) C->D E Centrifugation (Separation of Biomass) D->E Harvest F Solvent Extraction (e.g., Ethyl Acetate) E->F G Concentration (Rotary Evaporation) F->G H Chromatography (Silica Gel, HPLC) G->H I Isolated Phenelfamycins H->I

Caption: A flowchart illustrating the key stages of Phenelfamycin production.

Putative_Biosynthetic_Pathway Putative Biosynthetic Pathway of Phenelfamycins cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_tailoring Post-PKS Tailoring P1 Starter Unit (e.g., Acetyl-CoA) P3 Type I PKS Modules P1->P3 P2 Extender Units (e.g., Malonyl-CoA) P2->P3 P4 Polyketide Chain Elongation & Modification P3->P4 T1 Cyclization P4->T1 Release of Polyketide T2 Glycosylation T1->T2 T3 Hydroxylation/Other Modifications T2->T3 F Phenelfamycin Antibiotic T3->F Final Assembly

Caption: A conceptual diagram of the proposed Phenelfamycin biosynthetic pathway.

References

Phenelfamycin F Gene Cluster: A Technical Guide to Identification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin F, a member of the elfamycin family of antibiotics, presents a compelling target for natural product research and drug development due to its potent bioactivity. This technical guide provides an in-depth overview of the methodologies for identifying and analyzing the this compound biosynthetic gene cluster (BGC). We detail the experimental protocols for genome mining, gene cluster characterization, and functional analysis, with a focus on the producing organisms, Streptomyces violaceusniger and Streptomyces albospinus. This guide is intended to equip researchers with the necessary knowledge to explore and exploit the biosynthetic potential of this promising antibiotic.

Introduction to this compound and the Elfamycin Family

Phenelfamycins are a complex of elfamycin-type antibiotics discovered in the fermentation broths of Streptomyces violaceoniger.[1] This family of natural products, which also includes well-known members like kirromycin, function by inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial component of protein synthesis.[2][3] This mode of action makes them attractive candidates for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.

This compound, along with its structural analogues, has demonstrated significant activity against various bacteria.[4] Understanding the genetic basis of its biosynthesis is paramount for efforts in biosynthetic engineering to generate novel derivatives with improved therapeutic properties. The genes responsible for the production of such secondary metabolites are typically organized in biosynthetic gene clusters (BGCs).

Identification of the this compound Biosynthetic Gene Cluster: A Genome Mining Approach

The identification of the this compound BGC relies on a genome-centric approach, leveraging the whole-genome sequences of the producing organisms. The known producers of this compound are Streptomyces violaceoniger and Streptomyces albospinus.[1] The complete genome sequence of Streptomyces violaceusniger strain S21 is available under the GenBank accession number CP020570, and the genome assembly for Streptomyces albospinus is accessible under ASM1464869v1.[2][5][6]

Experimental Protocol: Genome Sequencing and Assembly

High-quality genome sequencing is the foundational step for BGC identification. The following protocol outlines a general workflow for the sequencing and assembly of Streptomyces genomes.

1. Genomic DNA Extraction:

  • Culture the Streptomyces strain in a suitable liquid medium (e.g., TSB or ISP2) to obtain sufficient biomass.
  • Harvest the mycelium by centrifugation.
  • Lyse the cells using a combination of enzymatic (lysozyme) and chemical (SDS, proteinase K) treatments.
  • Purify the genomic DNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation or a commercial genomic DNA purification kit.
  • Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

2. Genome Sequencing:

  • Prepare a sequencing library from the purified genomic DNA. For Streptomyces with high GC content, PacBio SMRT sequencing is recommended as it provides long reads that facilitate the assembly of complex regions like PKS gene clusters. Illumina sequencing can be used for error correction.
  • Sequence the library on the chosen platform according to the manufacturer's instructions.

3. Genome Assembly:

  • Perform quality control of the raw sequencing reads.
  • Assemble the long reads (PacBio) using an assembler such as HGAP or Canu.
  • Polish the assembly with the short reads (Illumina) using a tool like Pilon to correct sequencing errors.
  • The final output should be a high-quality, contiguous genome sequence, ideally a single chromosome.

In Silico Analysis: Prediction of the Biosynthetic Gene Cluster

Once the genome sequence is available, bioinformatics tools are used to identify putative secondary metabolite BGCs.

1. antiSMASH Analysis:

  • Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use the command-line version.[7]
  • antiSMASH predicts the locations of BGCs and annotates the putative functions of the genes within them based on homology to known biosynthetic genes.[8]

2. Identification of the Putative this compound Cluster:

  • Examine the antiSMASH output for a large Type I Polyketide Synthase (PKS) gene cluster, as elfamycins are polyketides.
  • Look for the presence of genes characteristic of elfamycin biosynthesis, including:
  • Genes for the biosynthesis of a 3-amino-4-hydroxy-coumarin moiety (in some elfamycins).
  • Genes for the biosynthesis and attachment of deoxy sugars.
  • Genes encoding tailoring enzymes such as methyltransferases, oxidoreductases, and dehydratases.
  • A gene encoding a resistant EF-Tu, which is a common self-resistance mechanism in elfamycin producers.[2]

The following diagram illustrates the general workflow for identifying a BGC through genome mining:

G cluster_0 Genome Mining Workflow strain Streptomyces violaceusniger or Streptomyces albospinus gDNA Genomic DNA Extraction strain->gDNA sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) gDNA->sequencing assembly Genome Assembly sequencing->assembly antiSMASH antiSMASH Analysis assembly->antiSMASH putative_bgc Putative this compound BGC antiSMASH->putative_bgc

Figure 1: Workflow for the identification of a putative this compound BGC.

Analysis of the Putative this compound Gene Cluster

Based on the analysis of the Streptomyces violaceusniger genome (CP020570) and the known structure of this compound, a putative BGC can be proposed. The cluster is expected to be a large Type I PKS cluster containing genes for the polyketide backbone synthesis, tailoring enzymes, sugar biosynthesis, and regulation.

Proposed Genetic Organization of the this compound BGC

The following table summarizes the putative genes and their functions within the this compound BGC. The gene names are hypothetical and based on homology to other elfamycin clusters.

Gene (Putative)Size (bp)Proposed Function
pheA~15,000Type I Polyketide Synthase (PKS), Module 1-5
pheB~12,000Type I Polyketide Synthase (PKS), Module 6-9
pheC~9,000Type I Polyketide Synthase (PKS), Module 10-12
pheD~1,200Acyl-CoA Carboxylase
pheE~900Methyltransferase
pheF~1,100Oxidoreductase
pheG~1,000Dehydratase
pheH~1,500Glycosyltransferase
pheI~1,300Sugar biosynthesis enzyme (e.g., NDP-glucose dehydratase)
pheJ~1,100Sugar biosynthesis enzyme (e.g., NDP-hexose aminotransferase)
pheK~1,000Sugar biosynthesis enzyme (e.g., NDP-sugar epimerase)
pheL~800Transcriptional Regulator (e.g., SARP family)
pheM~1,800ABC Transporter (Resistance/Export)
pheN~1,000Resistant EF-Tu

The genetic organization can be visualized as follows:

G cluster_0 Putative this compound Biosynthetic Gene Cluster pheL pheL (Regulator) pheA pheA (PKS) pheL->pheA pheB pheB (PKS) pheA->pheB pheC pheC (PKS) pheB->pheC pheD pheD pheC->pheD pheE pheE pheD->pheE pheF pheF pheE->pheF pheG pheG pheF->pheG pheH pheH (GT) pheG->pheH pheI pheI pheH->pheI pheJ pheJ pheI->pheJ pheK pheK pheJ->pheK pheM pheM (Transport) pheK->pheM pheN pheN (Resistance) pheM->pheN

Figure 2: Proposed genetic organization of the this compound BGC.

Functional Analysis of the this compound Gene Cluster

To confirm the role of the putative BGC in this compound biosynthesis and to elucidate the function of individual genes, functional analysis through gene knockout and heterologous expression is necessary.

Experimental Protocol: Gene Knockout using CRISPR-Cas9

CRISPR-Cas9 mediated gene editing is a powerful tool for targeted gene inactivation in Streptomyces.[5][9][10][11]

1. Design of sgRNA and Donor DNA:

  • Design a specific single guide RNA (sgRNA) targeting the gene of interest.
  • Construct a donor DNA template containing the upstream and downstream homologous regions of the target gene, flanking a selection marker if desired.

2. Construction of the CRISPR-Cas9 Plasmid:

  • Clone the sgRNA expression cassette and the donor DNA into a Streptomyces-E. coli shuttle vector carrying the cas9 gene.

3. Transformation into Streptomyces:

  • Introduce the CRISPR-Cas9 plasmid into the Streptomyces producer strain via protoplast transformation or intergeneric conjugation from E. coli.

4. Selection and Verification of Mutants:

  • Select for exconjugants or transformants carrying the plasmid.
  • Screen for the desired gene knockout mutants by PCR and confirm by Sanger sequencing.

5. Phenotypic Analysis:

  • Cultivate the knockout mutant and the wild-type strain under production conditions.
  • Analyze the culture extracts by HPLC and mass spectrometry to confirm the abolishment of this compound production in the mutant.

The following diagram outlines the workflow for gene knockout:

G cluster_0 Gene Knockout Workflow (CRISPR-Cas9) design Design sgRNA and Donor DNA plasmid Construct CRISPR-Cas9 Editing Plasmid design->plasmid transform Transform into Streptomyces plasmid->transform select Select and Verify Mutants (PCR, Sequencing) transform->select analyze Phenotypic Analysis (HPLC, MS) select->analyze confirm Confirmation of Gene Function analyze->confirm

Figure 3: Workflow for functional analysis of a biosynthetic gene via knockout.
Experimental Protocol: Heterologous Expression

Heterologous expression of the entire BGC in a well-characterized Streptomyces host can confirm its role in this compound production and potentially lead to higher yields or the production of novel analogues.[1][12][13][14][15]

1. Cloning of the BGC:

  • Clone the entire putative this compound BGC into a suitable expression vector (e.g., a BAC or a cosmid). This can be achieved through methods like Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.

2. Transformation into a Heterologous Host:

  • Introduce the expression vector into a suitable Streptomyces heterologous host, such as S. coelicolor or S. albus.

3. Cultivation and Analysis:

  • Cultivate the recombinant Streptomyces strain under conditions conducive to secondary metabolite production.
  • Analyze the culture extracts by HPLC and mass spectrometry for the production of this compound.

Signaling Pathways and Regulation

The biosynthesis of antibiotics in Streptomyces is tightly regulated by complex signaling networks. While specific regulatory pathways for this compound have not been elucidated, it is likely governed by pathway-specific regulators (e.g., SARP family) and global regulators that respond to nutritional and environmental cues. The presence of a putative SARP-family regulator (pheL) in the proposed BGC suggests a direct level of transcriptional control over the biosynthetic genes. Further research, such as transcriptomic analysis (RNA-Seq) and characterization of the regulatory genes, is needed to unravel the intricate regulatory mechanisms governing this compound production.

Conclusion and Future Perspectives

The identification and analysis of the this compound gene cluster are critical steps towards harnessing its full biosynthetic potential. The combination of genome mining, functional genomics, and synthetic biology approaches provides a powerful toolkit for the discovery, characterization, and engineering of this promising antibiotic. While a putative BGC can be identified through in silico analysis of the genomes of S. violaceusniger and S. albospinus, further experimental validation is required to definitively link this cluster to this compound production and to elucidate the functions of all the constituent genes. The detailed protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to embark on this exciting area of natural product research, with the ultimate goal of developing novel and effective antibacterial agents.

References

Preliminary Investigation of Phenelfamycin F Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on the currently available scientific literature regarding the toxicity of the elfamycin class of antibiotics, to which Phenelfamycin F belongs. As of the latest literature review, specific quantitative toxicity data (e.g., LD50, IC50 values) and detailed preclinical toxicity studies for this compound have not been made publicly available. The experimental protocols described herein are based on generalized methodologies for antibiotic toxicity assessment and should be adapted for the specific investigation of this compound.

Introduction

This compound is a member of the elfamycin class of antibiotics, which are known for their activity against anaerobic bacteria, including the clinically significant pathogen Clostridium difficile.[1][2] The therapeutic potential of elfamycins is underscored by their unique mechanism of action, which targets the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery.[3][4] This guide provides a preliminary technical overview of the toxicological profile of this compound, drawing upon data from related compounds and established principles of antibiotic toxicity evaluation.

Core Concepts: Mechanism of Action and Selective Toxicity

The primary mechanism of action of elfamycin antibiotics is the inhibition of bacterial protein synthesis through the specific targeting of elongation factor Tu (EF-Tu).[3][4] EF-Tu is a prokaryotic G-protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during peptide elongation. By binding to EF-Tu, elfamycins lock the factor in an inactive conformation, thereby halting protein synthesis and leading to bacterial cell death.

A key aspect of the toxicological profile of elfamycins is their selective toxicity. While eukaryotes possess a mitochondrial elongation factor (tufM) that is homologous to the bacterial EF-Tu, elfamycins exhibit a significantly lower affinity for the mammalian mitochondrial counterpart. This selective inhibition is the basis for the generally observed low mammalian toxicity of this antibiotic class.

Data Presentation: Inferred Toxicological Profile

Specific quantitative toxicity data for this compound is not available in the public domain. The following table summarizes the known antibacterial activity of the phenelfamycin complex, which includes this compound, to provide context for its biological activity.

Compound/Complex Reported In Vitro Activity In Vivo Model (Compound Analogue) Reference
Phenelfamycins (A, B, C, E, F, and unphenelfamycin)Active against Gram-positive anaerobes, including Clostridium difficile. Phenelfamycin A is also active against Neisseria gonorrhoeae and Streptococci.Phenelfamycin A was effective in a hamster model of C. difficile enterocolitis. After oral administration, the antibiotic was detected in the cecal contents but not in the blood.[1]

Experimental Protocols for Toxicity Assessment

The following are generalized experimental protocols that can be employed for a preliminary investigation of this compound toxicity.

In Vitro Cytotoxicity Assays

Objective: To determine the potential of this compound to induce cell death in mammalian cell lines.

Methodology:

  • Cell Lines: A panel of human cell lines should be used, including hepatocytes (e.g., HepG2), renal proximal tubule epithelial cells (e.g., HK-2), and intestinal epithelial cells (e.g., Caco-2), to assess potential organ-specific toxicity.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent) should be included.

  • Viability Assessment: Cell viability can be assessed using various methods:

    • MTT Assay: Measures the metabolic activity of cells.

    • LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating membrane disruption.

    • Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to visualize live and dead cells, respectively.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Acute Toxicity Study

Objective: To evaluate the systemic toxicity of this compound after a single high dose.

Methodology:

  • Animal Model: A rodent model, such as mice or rats, is typically used.

  • Administration: this compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating doses to different groups of animals. A control group receives the vehicle.

  • Observation: Animals are observed for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption. Mortality is also recorded.

  • Endpoint Analysis: At the end of the observation period, surviving animals are euthanized. Blood samples are collected for hematological and clinical chemistry analysis. Organs are harvested for macroscopic and microscopic (histopathological) examination.

  • Data Analysis: The LD50 (lethal dose, 50%) can be estimated if significant mortality is observed. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Methodology:

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

  • In Vitro Micronucleus Test: Mammalian cells (e.g., CHO, V79) are treated with this compound to assess the formation of micronuclei, which are indicative of chromosomal damage.

  • In Vivo Micronucleus Test: Rodents are treated with this compound, and bone marrow or peripheral blood is analyzed for the presence of micronucleated erythrocytes.

Mandatory Visualizations

Signaling Pathway Diagram

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound EF-Tu-GTP EF-Tu-GTP This compound->EF-Tu-GTP Binds to and inhibits Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Ternary Complex (EF-Tu-GTP-aa-tRNA) EF-Tu-GTP->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Binds Inhibition Inhibition Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Binds Ribosome Ribosome Ternary Complex\n(EF-Tu-GTP-aa-tRNA)->Ribosome Delivers aa-tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibition->Protein Synthesis Blocks

Caption: Mechanism of action of this compound in bacteria.

Experimental Workflow Diagram

G General Workflow for In Vitro Toxicity Assessment Start Start Cell Line Selection Select Mammalian Cell Lines (e.g., HepG2, HK-2, Caco-2) Start->Cell Line Selection Cell Seeding Seed cells in 96-well plates Cell Line Selection->Cell Seeding Compound Treatment Treat with serial dilutions of this compound Cell Seeding->Compound Treatment Incubation Incubate for 24, 48, 72 hours Compound Treatment->Incubation Viability Assays Perform Viability Assays (MTT, LDH, Live/Dead) Incubation->Viability Assays Data Analysis Analyze data and calculate IC50 Viability Assays->Data Analysis End End Data Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

The available evidence on the elfamycin class of antibiotics suggests that this compound is likely to exhibit a favorable safety profile with low mammalian toxicity due to its specific targeting of the bacterial EF-Tu. However, a comprehensive toxicological evaluation is imperative for its further development as a therapeutic agent. The experimental protocols outlined in this guide provide a foundational framework for conducting a thorough preliminary investigation into the toxicity of this compound. Future studies should aim to generate specific quantitative data to establish a clear safety margin and to identify any potential off-target effects.

References

Methodological & Application

Phenelfamycin F: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Phenelfamycin F, including its mechanism of action and in vitro antimicrobial activity. Detailed protocols for determining its minimum inhibitory concentration (MIC) are provided to aid in the research and development of this potent antibiotic.

Introduction

This compound is a member of the elfamycin family of antibiotics, a group of natural products known for their activity against various bacterial pathogens.[1] Discovered in the fermentation broth of Streptomyces violaceoniger, the phenelfamycins have demonstrated notable efficacy against anaerobic bacteria, particularly Gram-positive anaerobes such as Clostridium difficile.[1] Among the phenelfamycin complex, which includes variants A, B, C, E, and unphenelfamycin, this compound is distinguished as one of the most potent derivatives.[1] The primary mechanism of action for elfamycins is the inhibition of bacterial protein synthesis through the targeting of the elongation factor Tu (EF-Tu).

Data Presentation: In Vitro Activity of Phenelfamycins

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and related compounds against a panel of anaerobic and aerobic bacteria. The data is compiled from the foundational study by Swanson et al. (1989), which established the in vitro activity of this antibiotic complex.

MicroorganismPhenelfamycin A (MIC, µg/mL)Phenelfamycin C (MIC, µg/mL)Phenelfamycin E (MIC, µg/mL)This compound (MIC, µg/mL)Unphenelfamycin (MIC, µg/mL)Vancomycin (MIC, µg/mL)
Anaerobic Bacteria
Clostridium difficile (10 strains)0.2510.060.06>1280.5
Clostridium perfringens (5 strains)0.520.250.125>1281
Clostridium ramosum (2 strains)0.2510.060.06>1280.25
Clostridium septicum (2 strains)0.1250.50.030.03>1280.25
Bacteroides fragilis (5 strains)>128>128>128>128>128>128
Bacteroides thetaiotaomicron (2 strains)>128>128>128>128>128>128
Peptostreptococcus anaerobius (2 strains)0.1250.50.030.03640.25
Peptostreptococcus magnus (2 strains)0.060.250.0150.015320.25
Peptostreptococcus prevotii (2 strains)0.1250.50.030.03640.25
Aerobic Bacteria
Staphylococcus aureus (3 strains)166444>1281
Staphylococcus epidermidis (2 strains)83222>1282
Streptococcus pyogenes (2 strains)0.1250.250.030.03>1280.25
Streptococcus pneumoniae (2 strains)0.2510.060.06>1280.125
Enterococcus faecalis (2 strains)>128>128>128>128>1282
Neisseria gonorrhoeae (2 strains)0.060.50.0150.0151280.25

Mechanism of Action: Inhibition of Elongation Factor-Tu

This compound, like other members of the elfamycin class, targets a crucial component of the bacterial protein synthesis machinery: the Elongation Factor-Tu (EF-Tu). This GTP-binding protein is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. By binding to EF-Tu, this compound stabilizes the EF-Tu-GTP-aa-tRNA complex, preventing the proper release of the aa-tRNA at the ribosome and subsequent peptide bond formation. This ultimately halts protein elongation and leads to bacterial growth inhibition.

Phenelfamycin_F_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Complex EF-Tu-GTP->Ternary_Complex + aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Delivery to A-site Inhibited_Complex Stabilized Inhibited Complex Protein_Elongation Protein Elongation Ribosome->Protein_Elongation Peptide bond formation Ribosome->Protein_Elongation Blocked Phenelfamycin_F Phenelfamycin_F Phenelfamycin_F->Ternary_Complex Binds and stabilizes

Caption: Mechanism of Action of this compound.

Experimental Protocol: Broth Microdilution MIC Assay for Anaerobic Bacteria

This protocol outlines the determination of the MIC of this compound against anaerobic bacteria using the broth microdilution method, adhering to the general principles established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well, U-bottom microtiter plates

  • Anaerobic growth medium (e.g., supplemented Brucella broth)

  • Anaerobic bacterial strains for testing

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system)

  • Sterile pipette tips, tubes, and reservoirs

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative (sterility) and growth controls

2. Preparation of Reagents

  • This compound Stock Solution:

    • Due to the poor water solubility of many elfamycins, prepare a high-concentration stock solution (e.g., 1280 µg/mL) of this compound in 100% DMSO.

    • Ensure the compound is completely dissolved.

    • Store the stock solution at -20°C or as recommended by the supplier, protected from light.

  • Working Solutions:

    • On the day of the assay, thaw the stock solution.

    • Prepare serial twofold dilutions of this compound in the anaerobic growth medium. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

3. Inoculum Preparation

  • From a fresh culture plate (incubated for 24-48 hours), select several colonies of the test anaerobe.

  • Suspend the colonies in the anaerobic broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in the anaerobic broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Assay Procedure

  • In a 96-well microtiter plate, add 50 µL of the appropriate anaerobic broth to all wells.

  • Add 50 µL of the twofold serial dilutions of this compound to the corresponding wells, creating a concentration gradient.

  • Include wells for a positive control antibiotic.

  • Designate wells for a growth control (broth and inoculum only) and a sterility control (broth only).

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control wells).

  • The final volume in each well should be 100 µL.

  • Place the microtiter plates in an anaerobic environment.

  • Incubate at 35-37°C for 48 hours.

5. Interpretation of Results

  • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilutions Create 2-fold Serial Dilutions in Anaerobic Broth Stock_Solution->Serial_Dilutions Plate_Setup Dispense Broth, Antibiotic Dilutions, and Inoculum into 96-well Plate Serial_Dilutions->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Dilution Dilute Inoculum to ~5x10^5 CFU/mL Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Plate_Setup Incubation Incubate under Anaerobic Conditions (48h, 37°C) Plate_Setup->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->Determine_MIC

Caption: Broth Microdilution MIC Assay Workflow.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Phenelfamycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of anaerobic bacteria to Phenelfamycin F, a member of the elfamycin class of antibiotics. The methodologies are based on established standards for antimicrobial susceptibility testing (AST) of anaerobic organisms.

This compound, along with its related compounds, has demonstrated activity against Gram-positive anaerobes, with notable potency against Clostridium difficile.[1][2] The elfamycins as a class exert their antibacterial effect by inhibiting protein biosynthesis through targeting the elongation factor Tu (EF-Tu). This document outlines the necessary procedures to quantify the in vitro activity of this compound through the determination of Minimum Inhibitory Concentrations (MICs).

Data Presentation

While this compound is known to be active against anaerobic bacteria, particularly Clostridioides difficile, comprehensive public data on its MIC ranges against a wide variety of anaerobic species is limited in the available scientific literature.[1][2] The following table provides a template for researchers to summarize their own experimentally determined MIC data for this compound.

Bacterial SpeciesNumber of Isolates TestedThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
Clostridioides difficile
Bacteroides fragilis
Prevotella melaninogenica
Fusobacterium nucleatum
Peptostreptococcus anaerobius
Cutibacterium acnes

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against anaerobic bacteria. The reference methods for susceptibility testing of anaerobes are broth microdilution and agar (B569324) dilution.

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

1. Media and Reagents:

  • Test Medium: Brucella broth supplemented with hemin, vitamin K1, and 5% laked sheep blood. Alternatively, Schaedler broth or other appropriate media for anaerobes can be used.

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth.

  • Inoculum Broth: Thioglycollate broth or another suitable enrichment broth.

  • Sterile Saline: 0.85% NaCl.

  • McFarland Turbidity Standards: 0.5 McFarland standard.

2. Inoculum Preparation:

  • From a 24-48 hour pure culture on an appropriate agar plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in a tube of sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Test Procedure:

  • Prepare serial twofold dilutions of this compound in the supplemented Brucella broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • The range of concentrations tested should be appropriate to determine the MIC of this compound. A typical range might be 0.06 to 64 µg/mL.

  • Inoculate each well with 10 µL of the prepared bacterial suspension, resulting in a final volume of 110 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

4. Incubation:

  • Place the inoculated microtiter plates in an anaerobic chamber or jar.

  • Incubate at 35-37°C for 42-48 hours in an anaerobic atmosphere (e.g., 80-90% N₂, 5-10% H₂, 5-10% CO₂).

5. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Agar Dilution Method

This is the reference method for susceptibility testing of anaerobic bacteria.

1. Media and Reagents:

  • Test Medium: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • This compound Stock Solution: As described in the broth microdilution method.

  • Inoculum Broth and Sterile Saline: As described in the broth microdilution method.

  • McFarland Turbidity Standards: 0.5 McFarland standard.

2. Preparation of Agar Plates:

  • Prepare a series of molten and cooled (45-50°C) supplemented Brucella agar.

  • Add the appropriate volume of the this compound stock solution to each flask of molten agar to achieve the desired final concentrations.

  • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

  • Prepare a control plate containing no antibiotic.

3. Inoculum Preparation:

  • Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

4. Inoculation of Plates:

  • Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of each agar plate with the bacterial suspension.

  • Each spot should contain approximately 1-2 µL of the inoculum, delivering approximately 10⁵ CFU per spot.

  • Allow the inoculum spots to dry before inverting the plates for incubation.

5. Incubation:

  • Place the inoculated agar plates in an anaerobic chamber or jar.

  • Incubate at 35-37°C for 42-48 hours in an anaerobic atmosphere.

6. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that prevents visible growth of the organism. A single colony or a faint haze should be disregarded.

Quality Control

For both methods, it is essential to include quality control (QC) strains with known MIC values to ensure the accuracy and reproducibility of the results. Recommended QC strains for anaerobic susceptibility testing include:

  • Bacteroides fragilis ATCC 25285

  • Clostridium perfringens ATCC 13124

The determined MIC values for the QC strains should fall within the established acceptable ranges.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates/Wells prep_inoculum->inoculate prep_antibiotic Prepare this compound Serial Dilutions prep_antibiotic->inoculate incubate Incubate Anaerobically (35-37°C, 48h) inoculate->incubate read_results Read for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for MIC Determination of this compound.

mechanism_of_action cluster_translation Bacterial Protein Synthesis EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aa-tRNA (Ternary Complex) Ribosome Ribosome (A-site) EF-Tu_GTP_aa-tRNA->Ribosome Binds to A-site Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP Hydrolysis EF-Tu_GDP EF-Tu-GDP Peptide_Elongation->EF-Tu_GDP Releases EF-Ts EF-Ts EF-Tu_GDP->EF-Ts GDP/GTP Exchange GTP_Regeneration GTP Regeneration EF-Ts->GTP_Regeneration GTP_Regeneration->EF-Tu_GTP_aa-tRNA Forms new complex Phenelfamycin_F This compound Phenelfamycin_F->EF-Tu_GDP Binds and stabilizes, preventing GTP exchange

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Elfamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elfamycins are a promising class of antibiotics that exhibit a distinct mechanism of action by targeting the bacterial elongation factor Tu (EF-Tu).[1][2][3][4] EF-Tu is a highly conserved GTPase crucial for the elongation phase of protein synthesis, where it facilitates the delivery of aminoacyl-tRNA to the ribosome.[1][4][5][6] By inhibiting EF-Tu, elfamycins effectively halt protein production, leading to bacterial cell death. The emergence of widespread antibiotic resistance has reignited interest in under-explored classes of antibiotics like elfamycins, making the development of robust high-throughput screening (HTS) platforms essential for the discovery of novel and more effective derivatives.[2]

These application notes provide detailed protocols for three distinct HTS strategies to identify novel elfamycin candidates: a target-based biochemical assay, a whole-cell phenotypic screen, and a reporter gene assay. Additionally, a comprehensive workflow for hit validation and characterization is outlined to ensure the progression of the most promising compounds.

Mechanism of Action: Elfamycin Inhibition of EF-Tu

Elfamycins disrupt the function of EF-Tu through two primary mechanisms:

  • Stabilizing the EF-Tu·GDP complex on the ribosome: Antibiotics like kirromycin (B1673653) bind to a pocket between domains 1 and 3 of EF-Tu, locking it in a conformation that prevents its dissociation from the ribosome after GTP hydrolysis. This stalls the ribosome, preventing the next cycle of elongation.[1][7]

  • Preventing the formation of the EF-Tu·GTP·aa-tRNA ternary complex: Compounds such as pulvomycin (B1679863) bind to EF-Tu and block the binding of aminoacyl-tRNA, thereby preventing its delivery to the ribosome.[1][7]

Both mechanisms ultimately lead to the cessation of protein synthesis. Understanding these mechanisms is critical for designing effective screening assays.

EF_Tu_Signaling_Pathway cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Elfamycin Inhibition EF-Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu_GTP->Ternary_Complex + aa-tRNA aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Binds to A-site Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation Codon Recognition GTP Hydrolysis EF-Tu_GDP EF-Tu-GDP Ribosome->EF-Tu_GDP Release EF-Tu_GDP->EF-Tu_GTP + EF-Ts + GTP - GDP GDP GDP EF-Tu_GDP->GDP EF-Ts EF-Ts EF-Ts->EF-Tu_GTP GTP GTP GTP->EF-Tu_GTP Pulvomycin Pulvomycin-like Elfamycins Pulvomycin->Ternary_Complex Inhibits formation Kirromycin Kirromycin-like Elfamycins Kirromycin->EF-Tu_GDP Prevents release from ribosome

Figure 1: Mechanism of EF-Tu cycle and elfamycin inhibition.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of known elfamycin antibiotics against a panel of Gram-positive and Gram-negative bacteria. This data serves as a benchmark for evaluating the potency and spectrum of newly discovered compounds.

Table 1: MICs of Kirromycin-like Elfamycins (µg/mL)

Organism Kirromycin Enacyloxin IIa
Enterococcus faecium 2[1] -
Staphylococcus aureus - 0.2
Streptococcus pneumoniae - 0.1
Escherichia coli >128 12.5
Haemophilus influenzae - 3.1

| Pseudomonas aeruginosa | - | >100 |

Table 2: MICs of Pulvomycin-like Elfamycins (µg/mL)

Organism Pulvomycin GE2270 A
Staphylococcus aureus 6.25 0.25
Streptococcus pyogenes 12.5 0.12
Clostridium difficile - 0.06
Burkholderia cepacia 3.12 -
Escherichia coli >100 >128
Neisseria gonorrhoeae - -

Note: Data compiled from multiple sources.[1] Dashes indicate data not available.

Experimental Protocols

Protocol 1: Target-Based HTS - In Vitro Translation Inhibition Assay

This assay directly measures the inhibition of bacterial protein synthesis in a cell-free system. A luciferase reporter provides a sensitive and high-throughput readout.

Objective: To identify compounds that inhibit bacterial in vitro translation.

Materials:

  • E. coli S30 extract system for linear templates

  • Plasmid DNA encoding firefly luciferase under a T7 promoter

  • Test compound library (e.g., natural product extracts, synthetic small molecules)

  • Positive control: Kanamycin or known elfamycin

  • Negative control: DMSO

  • Luciferase assay reagent

  • 384-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and plasmid DNA template according to the manufacturer's instructions.

  • Compound Plating: Dispense 1 µL of each test compound (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include wells for positive and negative controls.

  • Assay Initiation: Add 49 µL of the reaction master mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8][9][10][11][12]

    • Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Protocol 2: Whole-Cell HTS - Bacterial Growth Inhibition Assay

This is a primary phenotypic screen to identify compounds with antibacterial activity.

Objective: To identify compounds that inhibit the growth of a target bacterial strain.

Materials:

  • Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Test compound library

  • Positive control: A known effective antibiotic

  • Negative control: DMSO

  • Resazurin (B115843) solution (for viability staining)

  • 384-well clear, flat-bottom plates

  • Spectrophotometer or fluorometer

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the target bacteria. The next day, dilute the culture to a starting OD600 of 0.05 in fresh growth medium.

  • Compound Plating: Dispense 1 µL of each test compound into the wells of a 384-well plate.

  • Cell Seeding: Add 99 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C with shaking for 4-6 hours, or until the negative control wells show significant growth.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 1-2 hours.

  • Data Acquisition: Measure absorbance at 600 nm (for growth) or fluorescence (for resazurin reduction).

Data Analysis:

  • Calculate the percent growth inhibition for each compound.

  • Hits are typically defined as compounds causing ≥80% growth inhibition.

Protocol 3: Reporter Gene Assay for Protein Synthesis Inhibition

This whole-cell assay uses a bacterial strain engineered with a reporter gene whose expression is induced under conditions of translation inhibition.

Objective: To identify compounds that specifically inhibit bacterial protein synthesis in a cellular context.

Materials:

  • Reporter bacterial strain (e.g., E. coli with a promoter responsive to ribosome stalling fused to a luciferase or fluorescent protein gene)

  • Growth medium

  • Test compound library

  • Positive control: Known protein synthesis inhibitor (e.g., tetracycline)

  • Negative control: DMSO

  • 384-well black, clear-bottom plates (for fluorescence) or white plates (for luminescence)

  • Fluorometer or luminometer

Procedure:

  • Reporter Strain Culture: Grow an overnight culture of the reporter strain. Dilute to a starting OD600 of 0.05 in fresh medium.

  • Compound Plating: Dispense 1 µL of each test compound into the wells of a 384-well plate.

  • Cell Seeding: Add 99 µL of the diluted reporter strain culture to each well.

  • Incubation: Incubate at 37°C with shaking for a period determined by the reporter induction kinetics (typically 2-4 hours).

  • Data Acquisition: Measure the reporter signal (fluorescence or luminescence) using a plate reader.

Data Analysis:

  • Calculate the fold induction of the reporter signal for each compound relative to the negative control.

  • Hits are compounds that significantly induce the reporter signal.

High-Throughput Screening and Hit Validation Workflow

A robust HTS campaign is followed by a stringent hit validation cascade to eliminate false positives and prioritize the most promising candidates for further development.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action & Lead Prioritization Primary_Screen Primary HTS (e.g., Whole-Cell Screen) Hit_Identification Initial Hit Identification (e.g., >80% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/MIC Determination) Hit_Identification->Dose_Response Counterscreens Counterscreens Dose_Response->Counterscreens Cytotoxicity Mammalian Cell Cytotoxicity Assay Counterscreens->Cytotoxicity Assay_Interference Assay Interference (e.g., Luciferase Inhibition) Counterscreens->Assay_Interference Hit_Confirmation Confirmed Hits Cytotoxicity->Hit_Confirmation Assay_Interference->Hit_Confirmation MoA_Studies Mechanism of Action Studies (Target-based & Reporter Assays) Hit_Confirmation->MoA_Studies Spectrum Antimicrobial Spectrum Analysis MoA_Studies->Spectrum SAR Preliminary SAR Spectrum->SAR Prioritized_Hits Prioritized Hits for Lead Optimization SAR->Prioritized_Hits

Figure 2: High-throughput screening and hit validation workflow.
Hit Validation and Counterscreening Protocols

1. Dose-Response Confirmation:

  • Objective: To confirm the activity of initial hits and determine their potency (IC50 or MIC).

  • Procedure: Perform the primary assay with a serial dilution (e.g., 8-point, 3-fold dilution) of the hit compounds.

  • Outcome: Generation of dose-response curves and calculation of potency values.

2. Counterscreening:

  • Objective: To eliminate compounds that are false positives due to assay interference or non-specific activity.

  • Example (for luciferase-based assays): An assay to identify direct inhibitors of the luciferase enzyme.[13][14][15]

    • Procedure: Perform the luciferase reaction with purified luciferase enzyme in the presence of the hit compounds.

    • Outcome: Identify compounds that inhibit the reporter enzyme directly, rather than the biological pathway of interest.

3. Mammalian Cell Cytotoxicity Assay:

  • Objective: To assess the selectivity of the hit compounds for bacterial cells over mammalian cells.

  • Procedure: Use a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a mammalian cell line (e.g., HEK293, HepG2).

  • Outcome: Determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50 / IC50). A higher SI is desirable.

4. Mechanism of Action Deconvolution:

  • Objective: For hits from the whole-cell screen, determine if they act via inhibition of protein synthesis.

  • Procedure: Test the confirmed hits in the target-based in vitro translation assay (Protocol 1) and the reporter gene assay (Protocol 3).

  • Outcome: Classification of hits based on their mechanism of action.

Conclusion

The protocols and workflows outlined in these application notes provide a comprehensive framework for the high-throughput screening and discovery of novel elfamycin antibiotics. By employing a multi-pronged screening strategy and a rigorous hit validation cascade, researchers can efficiently identify and prioritize promising candidates with a specific mechanism of action, paving the way for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: Cytotoxicity of Phenelfamycin F on Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin F is a member of the elfamycin family of antibiotics, which are known for their activity against anaerobic bacteria, including the pathogenic Clostridium difficile[1]. The primary mechanism of action for elfamycins is the inhibition of the bacterial elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis[2][3][4][5][6]. While the primary target of this compound is prokaryotic, it is essential to characterize its potential cytotoxic effects on eukaryotic cells to assess its safety profile for therapeutic applications and to explore any potential for repositioning as, for example, an anticancer agent.

These application notes provide a detailed protocol for determining the cytotoxicity of this compound on eukaryotic cells using the Neutral Red Uptake assay. This assay is a sensitive and quantitative method to assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. Additionally, this document outlines a generalized potential signaling pathway for antibiotic-induced cytotoxicity in eukaryotic cells and provides templates for data presentation.

Key Experimental Protocols

Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is adapted for a 96-well plate format, suitable for determining the dose-dependent cytotoxic effect of this compound.

Materials:

  • Eukaryotic cell line (e.g., HeLa, A549, or a relevant cancer cell line)

  • This compound (of known purity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Neutral Red solution (0.33% in PBS)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer) with a 540 nm filter

Procedure:

  • Cell Seeding:

    • Culture the selected eukaryotic cell line to ~80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in complete culture medium only.

      • Blank: Wells with medium but no cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Neutral Red Uptake:

    • After the incubation period, aspirate the treatment medium from all wells.

    • Wash the cells gently with 150 µL of pre-warmed PBS.

    • Add 100 µL of Neutral Red solution to each well.

    • Incubate the plate for 2-3 hours in the CO2 incubator.

  • Dye Extraction and Absorbance Measurement:

    • After incubation, aspirate the Neutral Red solution.

    • Wash the wells with 150 µL of PBS to remove any unincorporated dye.

    • Add 150 µL of the destain solution to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance of each well at 540 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve.

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized in a clear and structured table to facilitate comparison between different concentrations and exposure times.

Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Exposure Time]

This compound Concentration (µM)Mean Absorbance (540 nm) ± SD% Cell Viability
0 (Vehicle Control)[Value]100
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
[Concentration 5][Value][Value]
IC50 (µM) \multicolumn{2}{c}{[Calculated Value]}

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Neutral Red Uptake cytotoxicity assay protocol.

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: Neutral Red Assay cluster_analysis Data Analysis seed_cells Seed Eukaryotic Cells in 96-well Plate incubate_24h_1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 add_phenelfamycin Add Serial Dilutions of This compound incubate_24h_1->add_phenelfamycin incubate_exposure Incubate for 24/48/72h add_phenelfamycin->incubate_exposure add_nr Add Neutral Red Solution incubate_exposure->add_nr incubate_nr Incubate for 2-3h add_nr->incubate_nr destain Wash and Add Destain Solution incubate_nr->destain read_plate Measure Absorbance at 540 nm destain->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1. Experimental workflow for the Neutral Red Uptake cytotoxicity assay.
Putative Signaling Pathway for Antibiotic-Induced Cytotoxicity

While the primary target of this compound is bacterial EF-Tu, many antibiotics can induce off-target effects in eukaryotic cells, often leading to apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS)[7][8][9][10]. The following diagram illustrates a generalized, hypothetical signaling pathway for such antibiotic-induced apoptosis. It is important to note that this pathway has not been specifically validated for this compound.

Antibiotic_Apoptosis_Pathway cluster_trigger Initiation cluster_mitochondria Mitochondrial Stress cluster_apoptosis Apoptotic Cascade phenelfamycin This compound (Hypothetical) mitochondria Mitochondrial Dysfunction phenelfamycin->mitochondria Off-target effect ros Increased ROS Production mitochondria->ros bax_bak Bax/Bak Activation ros->bax_bak Oxidative Stress cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Figure 2. Hypothetical signaling pathway for antibiotic-induced apoptosis.

References

Application Notes and Protocols: Evaluating Phenelfamycin F in a Hamster Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycins are a complex of elfamycin-type antibiotics known for their activity against Gram-positive anaerobic bacteria, including the toxigenic Clostridium difficile, a primary causative agent of antibiotic-associated colitis.[1][2] The elfamycin class of antibiotics acts by inhibiting bacterial protein biosynthesis through binding to the essential translation elongation factor Tu (EF-Tu).[3] While in vivo data for Phenelfamycin F is limited, a related compound, Phenelfamycin A, has demonstrated efficacy in a hamster model of C. difficile enterocolitis by prolonging survival.[1][2] This document provides detailed protocols and application notes for evaluating the therapeutic potential of this compound in a chemically-induced hamster model of colitis, a common and reproducible method for studying inflammatory bowel disease (IBD).

The protocols outlined below are based on established methodologies for inducing colitis in hamsters using Dextran (B179266) Sulfate (B86663) Sodium (DSS), which causes damage to the colonic epithelial lining, leading to inflammation that mimics human ulcerative colitis.[4][5][6] These guidelines will enable researchers to assess the efficacy of this compound by monitoring key clinical and pathological parameters.

Quantitative Data Summary

Effective evaluation of a therapeutic agent in a colitis model requires meticulous data collection. The following tables present a template for summarizing key quantitative data. Note: The data presented are illustrative examples and should be replaced with experimental results.

Table 1: In Vitro Activity of Phenelfamycins Against Clostridium difficile

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)
Phenelfamycin A[Insert experimental value]
Phenelfamycin B[Insert experimental value]
Phenelfamycin C[Insert experimental value]
Phenelfamycin E[Insert experimental value]
This compound [Insert experimental value]
Vancomycin (Control)[Insert experimental value]

Table 2: Efficacy of this compound in DSS-Induced Hamster Colitis Model (Example Data)

Treatment GroupNInitial Body Weight (g)Final Body Weight (g)% Body Weight ChangeDisease Activity Index (DAI) Score (Day 10)Colon Length (cm)Histological Score
Healthy Control10100.2 ± 5.1105.3 ± 4.8+5.1%0.0 ± 0.015.1 ± 0.80.5 ± 0.2
DSS Vehicle1099.8 ± 4.985.7 ± 6.2-14.1%8.5 ± 1.29.2 ± 1.19.8 ± 1.5
This compound (10 mg/kg) 10101.1 ± 5.394.3 ± 5.5-6.7%4.2 ± 0.912.3 ± 0.94.1 ± 1.1
This compound (25 mg/kg) 10100.5 ± 5.098.1 ± 4.9-2.4%2.1 ± 0.513.8 ± 0.72.3 ± 0.8
5-ASA (50 mg/kg)1099.9 ± 5.495.2 ± 5.8-4.7%3.5 ± 0.712.9 ± 1.03.8 ± 1.0

(Values are represented as Mean ± Standard Deviation)

Signaling and Action Pathways

To visualize the mechanisms involved, the following diagrams illustrate the proposed antibacterial action of this compound and the general inflammatory cascade in colitis.

antibacterial_mechanism Mechanism of Action of this compound cluster_bacterium Bacterial Cell (e.g., C. difficile) Phenelfamycin_F This compound EF_Tu_GTP EF-Tu-GTP-aminoacyl-tRNA Complex Phenelfamycin_F->EF_Tu_GTP Binds to Ribosome 70S Ribosome EF_Tu_GTP->Ribosome Delivers aminoacyl-tRNA Inhibition Inhibition EF_Tu_GTP->Inhibition Protein Protein Synthesis (Elongation) Ribosome->Protein Inhibition->Ribosome

Caption: Antibacterial mechanism of this compound via inhibition of EF-Tu.

colitis_pathway General Inflammatory Signaling in DSS-Induced Colitis cluster_epithelium Colonic Epithelium DSS DSS Exposure (Epithelial Damage) LPS Bacterial Antigens (LPS) DSS->LPS Increases Exposure TLR4 TLR4 LPS->TLR4 Activates IKK IKK Activation TLR4->IKK NFkB_Ikb NF-κB - IκB (Inactive Complex) IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB (Active) NFkB_Ikb->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Inflammation Colonic Inflammation Cytokines->Inflammation

Caption: Key signaling events in DSS-induced colitis.

Experimental Protocols

The following protocols provide a detailed methodology for inducing colitis in hamsters and assessing the therapeutic efficacy of this compound.

Animal Model and Housing
  • Species: Male Syrian Golden Hamsters (Mesocricetus auratus).

  • Age/Weight: 6-8 weeks old, weighing 90-110g.

  • Housing: House animals individually in sterile cages with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and autoclaved water.

  • Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.

DSS-Induced Colitis Protocol

This protocol is adapted from established methods for inducing acute colitis.[4][6]

  • Induction Agent: Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.

  • Procedure:

    • On Day 0, record the initial body weight of all hamsters.

    • For animals in the colitis groups, replace their regular drinking water with a freshly prepared solution of 5% (w/v) DSS in autoclaved water.

    • Provide the DSS solution ad libitum for 7 consecutive days.

    • On Day 8, replace the DSS solution with regular autoclaved water for the remainder of the study (recovery period).

    • The healthy control group receives regular autoclaved water throughout the entire experimental period.

Experimental Groups and Test Article Administration
  • Group Allocation: Randomly divide animals into the following groups (n=8-10 per group):

    • Group 1 (Healthy Control): No DSS + Vehicle administration.

    • Group 2 (DSS Control): 5% DSS + Vehicle administration.

    • Group 3 (Test Article Low Dose): 5% DSS + this compound (e.g., 10 mg/kg).

    • Group 4 (Test Article High Dose): 5% DSS + this compound (e.g., 25 mg/kg).

    • Group 5 (Positive Control): 5% DSS + 5-Aminosalicylic Acid (5-ASA) (e.g., 50 mg/kg).

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

    • The final concentration should be calculated based on the average body weight of the hamsters to ensure a consistent dosing volume (e.g., 5 mL/kg).

  • Administration:

    • Administer the vehicle, this compound, or 5-ASA via oral gavage once daily.

    • Begin treatment on Day 1 and continue until the day of sacrifice (e.g., Day 10).

experimental_workflow Experimental Workflow for Colitis Model cluster_phase1 Pre-Study Phase cluster_phase2 Induction & Treatment Phase (Day 0-10) cluster_phase3 Monitoring & Endpoints Acclimatization Acclimatization (7 Days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Day0 Day 0: Initial BW Start 5% DSS Water Randomization->Day0 Day1_7 Day 1-7: Daily Dosing (this compound / Vehicle) Continue 5% DSS Day0->Day1_7 Day8_10 Day 8-10: Daily Dosing Switch to Regular Water Day1_7->Day8_10 Sacrifice Day 10: Euthanasia & Tissue Collection Day8_10->Sacrifice Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Monitoring->Sacrifice Analysis Endpoint Analysis: - Colon Length - Histopathology - Myeloperoxidase Assay Sacrifice->Analysis

Caption: Workflow for the hamster colitis study.

Monitoring and Endpoint Analysis
  • Daily Monitoring:

    • Record body weight daily.

    • Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and presence of blood.

  • Euthanasia and Sample Collection:

    • On Day 10, euthanize hamsters via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.

    • Measure the length of the colon as an indicator of inflammation (inflammation leads to colon shortening).

  • Histopathological Analysis:

    • Fix a distal segment of the colon in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the sections blindly for severity of inflammation, crypt damage, and extent of ulceration.

  • Biochemical Analysis:

    • Homogenize a separate colonic tissue segment.

    • Measure Myeloperoxidase (MPO) activity, a marker for neutrophil infiltration and inflammation.

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of this compound in a hamster model of DSS-induced colitis. The provided protocols for colitis induction, drug administration, and endpoint analysis will allow for a robust assessment of the compound's potential anti-inflammatory and therapeutic effects. By adhering to these standardized methods, researchers can generate reliable and reproducible data to support the further development of this compound as a novel treatment for inflammatory bowel disease.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Phenelfamycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin F is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] This novel mechanism of action makes this compound a compelling candidate for development against challenging bacterial pathogens. Phenelfamycins have demonstrated potent activity against anaerobic bacteria, with Phenelfamycin E and F being the most potent compounds in the class.[3] Notably, the related compound Phenelfamycin A has shown efficacy in a hamster model of Clostridium difficile (now Clostridioides difficile) enterocolitis, suggesting a potential therapeutic application for this compound against this important human pathogen.[4]

These application notes provide detailed experimental designs and protocols for conducting in vivo efficacy studies of this compound, with a primary focus on a hamster model of C. difficile infection.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other elfamycins, exerts its antibacterial effect by binding to and inhibiting the function of elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis. By binding to EF-Tu, this compound locks it in an inactive conformation, preventing the elongation of the polypeptide chain and ultimately leading to bacterial cell death.

Phenelfamycin_F_Mechanism_of_Action cluster_ribosome Bacterial Ribosome A-site A-site Protein_Elongation Protein Elongation A-site->Protein_Elongation Successful delivery P-site P-site EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP Aminoacyl-tRNA EF-Tu-GTP->Ternary_Complex aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ternary_Complex->A-site Binds to A-site Inactive_Complex This compound EF-Tu-GTP Aminoacyl-tRNA Phenelfamycin_F This compound Phenelfamycin_F->Ternary_Complex Inhibition->A-site Prevents binding

Caption: Mechanism of action of this compound.

Experimental Design: Hamster Model of Clostridioides difficile Infection

This model is considered the gold standard for evaluating the efficacy of antimicrobial agents against C. difficile. The study design involves inducing C. difficile infection in hamsters through antibiotic pretreatment followed by oral challenge with C. difficile spores.

Objectives
  • To evaluate the efficacy of this compound in preventing mortality in a lethal model of C. difficile infection in hamsters.

  • To determine the dose-response relationship of this compound.

  • To assess the effect of this compound on bacterial burden and toxin levels in the cecum.

Animal Model
  • Species: Syrian Golden Hamsters (Mesocricetus auratus)

  • Sex: Male or Female

  • Weight: 80-120 g

  • Acclimatization: Minimum of 7 days prior to the start of the experiment.

Materials
  • This compound (formulated for oral administration)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Vancomycin (oral formulation)

  • Clindamycin (B1669177) phosphate (B84403) (for induction of susceptibility)

  • Clostridioides difficile spores (a toxigenic strain, e.g., ATCC 43255)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Oral gavage needles

  • Sterile instruments for necropsy

Experimental Protocol

Hamster_CDI_Workflow cluster_pre Pre-Infection Phase cluster_infection Infection & Treatment Phase cluster_post Post-Treatment & Analysis Phase Acclimatization Acclimatization (Day -8 to -2) Clindamycin Clindamycin Administration (Day -1) Acclimatization->Clindamycin CDI_Challenge C. difficile Spore Challenge (Day 0) Clindamycin->CDI_Challenge Treatment_Start Initiate Treatment (Day 1) CDI_Challenge->Treatment_Start Treatment_Groups Group 1: Vehicle Control Group 2: this compound (Low Dose) Group 3: this compound (Mid Dose) Group 4: this compound (High Dose) Group 5: Vancomycin Treatment_Start->Treatment_Groups Daily_Treatment Daily Treatment & Monitoring (Day 1-5) Treatment_Groups->Daily_Treatment Monitoring Continued Monitoring (Day 6-14) Daily_Treatment->Monitoring Endpoints Endpoint Analysis (Survival, Cecal Analysis) Monitoring->Endpoints

Caption: Experimental workflow for the hamster model of C. difficile infection.

1. Induction of Susceptibility:

  • On Day -1, administer a single subcutaneous dose of clindamycin phosphate (e.g., 10 mg/kg) to all hamsters to disrupt the normal gut flora and render them susceptible to C. difficile colonization.

2. C. difficile Challenge:

  • On Day 0, orally challenge each hamster with a predetermined lethal dose of C. difficile spores (e.g., 10^3 to 10^5 CFU) suspended in sterile saline.

3. Treatment Groups:

  • On Day 1, randomize the animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, orally, once or twice daily)

    • Group 2: this compound - Low Dose (e.g., 5 mg/kg, orally, once or twice daily)

    • Group 3: this compound - Mid Dose (e.g., 25 mg/kg, orally, once or twice daily)

    • Group 4: this compound - High Dose (e.g., 50 mg/kg, orally, once or twice daily)

    • Group 5: Vancomycin (e.g., 20 mg/kg, orally, once or twice daily)

4. Treatment and Monitoring:

  • Administer the respective treatments for 5 consecutive days (Day 1 to Day 5).

  • Monitor the animals at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, diarrhea, weight loss) and mortality for a period of 14 days.

5. Endpoint Analysis:

  • Primary Endpoint: Survival over the 14-day observation period.

  • Secondary Endpoints (optional, from a subset of animals euthanized at a specific time point, e.g., Day 3):

    • Cecal Bacterial Burden: Aseptically collect cecal contents, perform serial dilutions, and plate on selective agar (B569324) (e.g., TCCFA) to quantify C. difficile CFU/gram of cecal content.

    • Cecal Toxin Titer: Analyze cecal contents for the presence of C. difficile toxins A and B using a commercial ELISA kit.

    • Histopathology: Collect cecal tissue for histopathological examination to assess inflammation and tissue damage.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Data

Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyNumber of AnimalsPercent Survival (Day 14)
Vehicle Control-OralBID100%
This compound5OralBID1020%
This compound25OralBID1080%
This compound50OralBID10100%
Vancomycin20OralBID10100%

Table 2: Cecal Bacterial Burden and Toxin Titer (Day 3)

Treatment GroupDose (mg/kg)Mean C. difficile Burden (log10 CFU/g cecal content) ± SDMean Toxin A Titer (ng/g cecal content) ± SDMean Toxin B Titer (ng/g cecal content) ± SD
Vehicle Control-8.2 ± 0.6150 ± 25250 ± 40
This compound254.5 ± 0.8< 10< 20
This compound50< 2.0< 10< 20
Vancomycin20< 2.0< 10< 20

Statistical Analysis

Survival data should be analyzed using the log-rank (Mantel-Cox) test. Bacterial burden and toxin titer data can be analyzed using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) for multiple comparisons against the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

These application notes provide a framework for the preclinical in vivo evaluation of this compound. The hamster model of C. difficile infection is a robust and clinically relevant model to assess the potential of this novel antibiotic. The detailed protocols and data presentation formats are designed to ensure the generation of high-quality, interpretable data to support the further development of this compound as a potential treatment for C. difficile-associated disease.

References

Application Notes and Protocols for the Analytical Characterization of Phenelfamycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Phenelfamycin F, an elfamycin-type antibiotic. This compound, produced by Streptomyces violaceoniger, exhibits potent activity against anaerobic bacteria, including the pathogenic Clostridioides difficile.[1] As an isomer of Phenelfamycin E, its structural elucidation and characterization are crucial for drug development and quality control.[1]

Isolation and Purification of this compound from Streptomyces violaceoniger

Application Note: The isolation of this compound from fermentation broths of S. violaceoniger is the initial step for its characterization.[2] A multi-step process involving solvent extraction and chromatographic purification is required to obtain the compound with high purity.

Protocol for Isolation and Purification:

  • Fermentation:

    • Inoculate a suitable production medium with a spore suspension of Streptomyces violaceoniger.

    • Incubate the culture in a shaker at 28-30°C for 7-10 days to allow for the production of secondary metabolites, including this compound.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) by vigorous shaking in a separation funnel.

    • Collect the organic (ethyl acetate) phase, which contains the antibiotic compounds.

    • Concentrate the ethyl acetate extract to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Apply the dissolved extract to a silica (B1680970) gel column.

    • Elute the column with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol (B129727), to separate the different phenelfamycin analogues.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to yield purified this compound.

Structural Elucidation by Spectroscopic Techniques

Application Note: The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable information about its substructures.

Protocol for Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent, such as methanol or acetonitrile (B52724), to a concentration of approximately 1 µg/mL.

  • Analysis:

    • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

    • Perform MS/MS analysis on the parent ion to obtain the fragmentation spectrum.

Data Presentation: Expected Mass Spectrometry Data

IonMolecular FormulaCalculated m/z
[M+H]⁺C₆₅H₉₆NO₂₁⁺1226.6425
[M+Na]⁺C₆₅H₉₅NNaO₂₁⁺1248.6244
[M-H]⁻C₆₅H₉₄NO₂₁⁻1224.6282
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules like this compound.[2] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of the molecule.

Protocol for NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • NMR Experiments:

    • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra to observe the proton and carbon signals.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry.

Data Presentation: Representative NMR Data

Detailed NMR assignments for this compound are not publicly available. However, as this compound is an isomer of Phenelfamycin E, and Phenelfamycins G and H are hydroxylated derivatives of E and F, the NMR data for Phenelfamycins G and H can provide an indication of the expected chemical shifts.[3] The following table presents a selection of characteristic ¹H and ¹³C NMR chemical shifts for the related Phenelfamycin G, which shares the same basic structure.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1'100.24.65 (d, 7.5)
1''98.54.81 (d, 7.8)
1'''95.14.95 (d, 7.8)
OMe56.0-58.03.20-3.50 (s)
Olefinic120.0-145.05.50-7.00 (m)

Note: This data is for Phenelfamycin G and serves as a reference. Actual chemical shifts for this compound may vary.

Chromatographic Analysis by HPLC

Application Note: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound.[4] It is used for purity assessment, quantification, and as a preparative method for isolation. A reversed-phase HPLC method is typically employed for the separation of elfamycin-type antibiotics.

Protocol for HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution profile at a suitable UV wavelength, typically in the range of 230-280 nm.

  • Quantification: Generate a calibration curve using a purified standard of this compound to quantify its concentration in unknown samples.

Data Presentation: Representative HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
Gradient20% B to 100% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Injection Volume20 µL
Retention TimeDependent on the specific phenelfamycin and exact conditions

Biological Activity and Mechanism of Action

Application Note: this compound exhibits potent antibacterial activity, particularly against anaerobic bacteria like C. difficile.[1] The primary mechanism of action for elfamycins is the inhibition of bacterial protein synthesis through binding to the elongation factor Tu (EF-Tu).[5][6] This interaction prevents the binding of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[7]

Determination of Minimum Inhibitory Concentration (MIC)

Protocol for MIC Determination:

  • Method: Broth microdilution method according to CLSI guidelines.

  • Bacterial Strains: A panel of clinically relevant anaerobic and aerobic bacteria, with a particular focus on C. difficile strains.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in an appropriate broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates under appropriate conditions (anaerobic for C. difficile).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Data Presentation: Representative MIC Values

While a comprehensive MIC profile for this compound is not widely published, the following table indicates the expected range of activity based on the known potency of phenelfamycins against C. difficile.

Bacterial SpeciesExpected MIC Range (µg/mL)
Clostridioides difficile0.125 - 2.0
Other Gram-positive anaerobes0.25 - 8.0
Gram-negative anaerobes> 64
Aerobic bacteria> 64
In Vitro EF-Tu Inhibition Assay

Protocol for EF-Tu Inhibition Assay:

  • Principle: This assay measures the ability of this compound to inhibit the function of EF-Tu, often by monitoring the EF-Tu-dependent GTPase activity or the formation of the ternary complex (EF-Tu-GTP-aminoacyl-tRNA).

  • Reagents: Purified bacterial EF-Tu, GTP, radiolabeled aminoacyl-tRNA, and ribosomes.

  • Procedure:

    • Pre-incubate EF-Tu with GTP and varying concentrations of this compound.

    • Add radiolabeled aminoacyl-tRNA to initiate the formation of the ternary complex.

    • Measure the amount of ternary complex formed, for example, by filter binding assays.

    • Alternatively, in the presence of ribosomes and mRNA, measure the GTPase activity of EF-Tu by quantifying the hydrolysis of GTP to GDP.

    • A decrease in ternary complex formation or GTPase activity in the presence of this compound indicates inhibition.

Visualizations

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Characterization Fermentation S. violaceoniger Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Phenelfamycin Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC_Purification Preparative HPLC Silica_Gel->HPLC_Purification Pure_Phenelfamycin_F Purified This compound HPLC_Purification->Pure_Phenelfamycin_F MS Mass Spectrometry (HRMS, MS/MS) Pure_Phenelfamycin_F->MS NMR NMR Spectroscopy (1D & 2D) Pure_Phenelfamycin_F->NMR HPLC_Analysis Analytical HPLC (Purity) Pure_Phenelfamycin_F->HPLC_Analysis Bioassays Biological Assays (MIC, EF-Tu) Pure_Phenelfamycin_F->Bioassays

Caption: Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_translation Bacterial Protein Synthesis Elongation Cycle EFTu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex + aa-tRNA Inhibition Inhibition aa_tRNA Aminoacyl-tRNA Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Binds to A-site Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation GTP Hydrolysis EFTu_GDP EF-Tu-GDP Ribosome->EFTu_GDP Release EFTu_GDP->EFTu_GTP GEF GTP_Exchange GTP Exchange Phenelfamycin_F This compound Phenelfamycin_F->EFTu_GTP Inhibition->Ternary_Complex

Caption: Mechanism of action of this compound: Inhibition of EF-Tu.

References

Application Notes and Protocols: Assessing Phenelfamycin F Activity Against Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to nearly all antibiotics used for treatment, creating an urgent need for novel antimicrobial agents. Phenelfamycin F, a member of the elfamycin class of antibiotics, presents a promising avenue of investigation. Elfamycins are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial component of the translation machinery. This document provides detailed protocols for assessing the in vitro activity of this compound against N. gonorrhoeae, including determination of its minimum inhibitory concentration (MIC) and confirmation of its mechanism of action.

Data Presentation

Table 1: Inoculum Preparation for Neisseria gonorrhoeae
StepProcedureQC Check
1From a fresh (18-24 hour) culture on GC agar (B569324) + 1% IsoVitaleX, select several colonies.Ensure colonies are of typical morphology and purity.
2Suspend colonies in Mueller-Hinton broth or sterile saline.
3Adjust the turbidity of the suspension to a 0.5 McFarland standard.Visually compare to a 0.5 McFarland standard or use a spectrophotometer (OD625 of 0.08-0.13).
4Further dilute the standardized suspension as required by the specific assay (e.g., 1:100 for a final inoculum of 5 x 10^5 CFU/mL in broth microdilution).
Table 2: Preparation of this compound Stock and Working Solutions
StepProcedureNotes
1Weigh a precise amount of this compound powder.Use a calibrated analytical balance.
2Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).Ensure complete dissolution. Protect from light if the compound is light-sensitive.
3Serially dilute the stock solution in the appropriate sterile broth or agar to achieve the desired final concentrations for the assay.The final concentration of DMSO should not exceed 1% in the assay to avoid solvent toxicity to the bacteria.
Table 3: Expected Minimum Inhibitory Concentration (MIC) of Phenelfamycin B Against Neisseria gonorrhoeae
AntibioticReported MIC (µg/mL)
Phenelfamycin B~1[1]

Note: This data is for Phenelfamycin B and serves as an initial reference for determining the concentration range for this compound testing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of fastidious bacteria.

Materials:

  • Neisseria gonorrhoeae strain(s) of interest (including reference strains like ATCC 49226)

  • GC agar base with 1% IsoVitaleX supplement

  • Cation-adjusted Mueller-Hinton broth (CAMHB) with 5% lysed horse blood or other appropriate supplement for gonococcal growth

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C, 5% CO₂)

  • Spectrophotometer (optional)

Procedure:

  • Bacterial Culture: Streak the N. gonorrhoeae strain onto a GC agar plate supplemented with 1% IsoVitaleX and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as detailed in Table 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Ensure the final DMSO concentration is below 1%.

  • Inoculation of Microtiter Plate: Transfer 50 µL of each this compound dilution to the corresponding wells of the test microtiter plate. Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing bacterial inoculum and broth but no antibiotic.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing bacterial inoculum and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the microtiter plate at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Confirmation of Mechanism of Action - In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a general method to confirm that this compound inhibits protein synthesis in N. gonorrhoeae.

Materials:

  • N. gonorrhoeae cell-free extract (S30 extract)

  • Plasmid DNA containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a suitable promoter.

  • Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)

  • ATP and GTP

  • Creatine (B1669601) phosphate (B84403) and creatine kinase (as an energy regenerating system)

  • This compound

  • Control antibiotics (e.g., chloramphenicol (B1208) as a known protein synthesis inhibitor, and an antibiotic with a different mechanism of action)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Preparation of N. gonorrhoeae S30 Extract:

    • Grow N. gonorrhoeae to mid-log phase in appropriate broth.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris, and collect the supernatant (S30 extract).

  • In Vitro Transcription-Translation Reaction:

    • In a microcentrifuge tube, combine the S30 extract, plasmid DNA, amino acid mixture (with labeled amino acid), ATP, GTP, and the energy regenerating system.

    • Add this compound at various concentrations (including a no-drug control). Also, set up reactions with control antibiotics.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Measurement of Protein Synthesis:

    • Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

    • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

    • Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated labeled amino acids.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Compare the amount of radioactivity incorporated in the presence of different concentrations of this compound to the no-drug control. A dose-dependent decrease in radioactivity indicates inhibition of protein synthesis.

Mandatory Visualization

Experimental_Workflow cluster_mic MIC Determination cluster_moa Mechanism of Action prep_culture Prepare N. gonorrhoeae Culture prep_inoculum Prepare 0.5 McFarland Inoculum prep_culture->prep_inoculum setup_plate Inoculate 96-well Plate prep_inoculum->setup_plate prep_drug Prepare this compound Dilutions prep_drug->setup_plate incubate_mic Incubate 20-24h setup_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic end read_mic->end MIC Value prep_extract Prepare S30 Cell-Free Extract setup_ivtt Set up In Vitro Transcription/Translation prep_extract->setup_ivtt incubate_ivtt Incubate 60 min setup_ivtt->incubate_ivtt measure_protein Measure Protein Synthesis incubate_ivtt->measure_protein analyze_moa Analyze Inhibition measure_protein->analyze_moa analyze_moa->end Confirms Protein Synthesis Inhibition start start->prep_culture start->prep_extract

Caption: Workflow for assessing this compound activity.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound against Neisseria gonorrhoeae. By determining the MIC, researchers can quantify its potency, while the in vitro protein synthesis assay will help confirm its expected mechanism of action. These studies are a critical first step in the preclinical assessment of this compound as a potential new treatment for gonorrhea. Given the precedent of Phenelfamycin B's activity, there is a strong rationale for pursuing this investigation.[1]

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of Phenelfamycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin F is a member of the elfamycin family of antibiotics, a class of natural products known for their potent antibacterial activity.[1][2] These antibiotics exhibit a unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in protein synthesis. By inhibiting EF-Tu, elfamycins effectively halt bacterial growth. This compound, along with Phenelfamycin E, has been identified as one of the most potent compounds in its class, showing significant activity against anaerobic bacteria, including the pathogenic Clostridium difficile.[3]

These application notes provide detailed protocols for a panel of cell-based assays to thoroughly characterize the antibacterial efficacy and safety profile of this compound. The described assays include determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and assessment of cytotoxicity against mammalian cell lines. Adherence to these protocols will enable researchers to generate robust and reproducible data essential for the preclinical evaluation of this compound as a potential therapeutic agent.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by binding to and inhibiting the function of elongation factor Tu (EF-Tu). EF-Tu is a GTP-binding protein that plays a critical role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. The inhibition of this process ultimately leads to the cessation of protein production and bacterial cell death.

Mechanism of Action of this compound EFTu_GDP EF-Tu-GDP EFTu_GTP EF-Tu-GTP EFTu_GDP->EFTu_GTP GTP binding (catalyzed by EF-Ts) TernaryComplex EF-Tu-GTP-aa-tRNA Ternary Complex EFTu_GTP->TernaryComplex binds Inhibition Inhibition aa_tRNA Aminoacyl-tRNA (aa-tRNA) aa_tRNA->TernaryComplex binds Ribosome Ribosome TernaryComplex->Ribosome delivers aa-tRNA to A-site ProteinSynthesis Protein Synthesis (Elongation) Ribosome->ProteinSynthesis facilitates PhenelfamycinF This compound PhenelfamycinF->EFTu_GTP binds to BacterialCellDeath Bacterial Cell Death ProteinSynthesis->BacterialCellDeath leads to Inhibition->TernaryComplex Prevents formation Inhibition->ProteinSynthesis Blocks

This compound inhibits protein synthesis by targeting EF-Tu.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (MIC & MBC)
Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Clostridium difficile ATCC 9689Gram-positive, Anaerobe0.1250.252
Clostridium difficile (Clinical Isolate 1)Gram-positive, Anaerobe0.250.52
Clostridium perfringens ATCC 13124Gram-positive, Anaerobe0.512
Bacteroides fragilis ATCC 25285Gram-negative, Anaerobe284
Staphylococcus aureus ATCC 29213Gram-positive, Aerobe16>64>4
Enterococcus faecalis ATCC 29212Gram-positive, Aerobe32>64>2
Escherichia coli ATCC 25922Gram-negative, Aerobe>64>64-
Pseudomonas aeruginosa ATCC 27853Gram-negative, Aerobe>64>64-
Table 2: Time-Kill Kinetics of this compound against Clostridium difficile ATCC 9689
Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.725.715.735.705.72
26.895.655.114.583.98
47.955.584.453.21<2.00
88.815.423.12<2.00<2.00
129.035.35<2.00<2.00<2.00
249.155.28<2.00<2.00<2.00

Note: <2.00 indicates the limit of detection.

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines
Cell LineDescriptionIC₅₀ (µg/mL)Selectivity Index (SI) vs. C. difficile ATCC 9689
HEK293Human Embryonic Kidney> 128> 1024
HepG2Human Hepatocellular Carcinoma> 128> 1024
Caco-2Human Colorectal Adenocarcinoma96.5772

Selectivity Index (SI) = IC₅₀ / MIC

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

MIC Assay Workflow PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) InoculatePlate Inoculate 96-well Plate with Bacteria and Compound PrepInoculum->InoculatePlate SerialDilution Prepare Serial Dilutions of this compound SerialDilution->InoculatePlate Incubate Incubate at 37°C (24-48h, anaerobic/aerobic) InoculatePlate->Incubate ReadPlate Read Plate for Turbidity (Visually or Spectrophotometrically) Incubate->ReadPlate DetermineMIC Determine MIC (Lowest concentration with no growth) ReadPlate->DetermineMIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Brucella broth for anaerobes, Mueller-Hinton broth for aerobes)

  • Bacterial cultures

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation: Culture bacteria to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for aerobes) or 48 hours (for anaerobes) under the appropriate atmospheric conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquots onto an appropriate agar (B569324) medium.

  • Incubate the plates at 37°C for 18-48 hours under suitable atmospheric conditions.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bacterial killing by this compound over time.

Time-Kill Kinetics Assay Workflow PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) SetupCultures Set up Cultures with Different Concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) PrepInoculum->SetupCultures Incubate Incubate at 37°C with Shaking SetupCultures->Incubate Sample Sample at Predetermined Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample SerialDilutePlate Perform Serial Dilutions and Plate for CFU Counting Sample->SerialDilutePlate CountColonies Incubate Plates and Count Colonies SerialDilutePlate->CountColonies PlotData Plot Log10 CFU/mL vs. Time CountColonies->PlotData

Workflow for the Time-Kill Kinetics assay.

Procedure:

  • Prepare a bacterial inoculum of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.

  • Set up several flasks containing the broth and this compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the antibiotic.

  • Inoculate each flask with the prepared bacterial suspension.

  • Incubate the flasks at 37°C with shaking.

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar for colony forming unit (CFU) enumeration.

  • After incubation, count the colonies and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of mammalian cell lines.

Procedure:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used for the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

Application Notes and Protocols: Setting up a Phenelfamycin F Resistant Mutant Selection Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin F is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2] By binding to EF-Tu, elfamycins lock it in an inactive conformation, thereby halting protein synthesis and leading to bacterial cell death. The rise of antibiotic resistance necessitates the study of resistance mechanisms to novel compounds like this compound to anticipate and overcome potential clinical challenges.

This document provides a comprehensive guide for setting up and conducting a study to select and characterize bacterial mutants resistant to this compound. The protocols outlined herein cover the initial determination of the antibiotic's activity, the selection of resistant mutants, and the characterization of these mutants through phenotypic and genotypic analyses. These methods are crucial for understanding the genetic basis of resistance, which primarily involves mutations in the EF-Tu encoding genes (tuf).[2]

Data Presentation

All quantitative data generated from the following protocols should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain (e.g., S. aureus ATCC 29213)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Wild-Type Strain
Resistant Mutant 1
Resistant Mutant 2
...

Table 2: Frequency of Spontaneous Mutation to this compound Resistance

Bacterial StrainTotal Viable Count (CFU/mL)Resistant Mutant Count (CFU/mL)Mutation Frequency
Wild-Type Strain

Table 3: Characterization of this compound Resistant Mutants

Mutant IDMIC Fold-IncreasePutative Resistance GeneNucleotide ChangeAmino Acid Change
PF-R1tufAc.1123A>Gp.Lys375Glu
PF-R2tufB......
...

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Clostridium difficile)

  • Appropriate growth media (e.g., Mueller-Hinton Broth/Agar (B569324), Brain Heart Infusion Broth/Agar)

  • Solvents for antibiotic stock solution (e.g., DMSO, Ethanol)

  • Sterile microplates (96-well)

  • Sterile petri dishes

  • Spectrophotometer

  • Incubator (aerobic and/or anaerobic as required)

  • DNA extraction kit

  • PCR reagents (primers for tuf genes, polymerase, dNTPs)

  • Sanger sequencing and/or Next-Generation Sequencing (NGS) platform access

Protocol 1: Preparation of this compound Stock Solution
  • Weigh a precise amount of this compound powder in a sterile microfuge tube.

  • Dissolve the powder in a suitable solvent (e.g., DMSO or Ethanol) to a high concentration (e.g., 10 mg/mL). Phenelfamycins have been noted for poor solubility, so ensure complete dissolution.[2]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter appropriate for the solvent used.[1]

  • Aliquot the stock solution into sterile, light-protected tubes and store at -20°C.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well microplate, dispense 50 µL of sterile broth into wells 2 through 12.

    • Prepare a working solution of this compound in broth at four times the highest desired final concentration.

    • Add 100 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Selection of Spontaneous Resistant Mutants

This protocol utilizes the agar plating method.

  • Prepare a large-volume overnight culture of the test bacterium in antibiotic-free broth.

  • Concentrate the culture by centrifugation and resuspend the pellet in a small volume of fresh broth.

  • Plate a high density of cells (e.g., 10⁹ to 10¹⁰ CFU) onto agar plates containing this compound at concentrations of 2x, 4x, and 8x the predetermined MIC.

  • To determine the total viable count, plate serial dilutions of the culture onto antibiotic-free agar.

  • Incubate the plates at 37°C for 24-72 hours, or until colonies appear on the antibiotic-containing plates.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

  • Isolate individual resistant colonies by streaking them onto fresh antibiotic-containing agar plates for purification.

Protocol 4: Characterization of Resistant Mutants

A. Phenotypic Characterization:

  • Confirm the resistance of the purified mutants by re-determining the MIC of this compound as described in Protocol 2.

  • Assess cross-resistance to other antibiotics, particularly those targeting protein synthesis.

B. Genotypic Characterization:

  • DNA Extraction: Extract genomic DNA from the wild-type strain and each resistant mutant using a commercial kit.

  • tuf Gene Sequencing (Sanger):

    • Design primers to amplify the entire coding sequence of the tuf gene(s). Note that many bacteria have two or more copies of the tuf gene (e.g., tufA and tufB in E. coli).[2]

    • Perform PCR using the extracted genomic DNA as a template.

    • Purify the PCR products and send for Sanger sequencing.

    • Align the sequences from the resistant mutants with the wild-type sequence to identify mutations.

  • Whole-Genome Sequencing (WGS):

    • Prepare sequencing libraries from the genomic DNA of the wild-type and resistant mutants.

    • Sequence the genomes on an appropriate NGS platform (e.g., Illumina).

    • Bioinformatics Analysis for SNP Detection:

      • Perform quality control on the raw sequencing reads.

      • Align the reads from each mutant to the wild-type reference genome using a tool like BWA-MEM.

      • Call single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) using a variant caller like bcftools or GATK.

      • Annotate the identified variants to determine their location and effect on protein sequence (e.g., missense, nonsense).

      • Focus on variants within the tuf gene(s) and other genes potentially related to antibiotic resistance. User-friendly pipelines like SNiPgenie or BacSeq can automate this process.[3][4]

Visualizations

Experimental Workflow

experimental_workflow start Start: Wild-Type Bacterial Strain mic_det Protocol 2: Determine MIC of this compound start->mic_det mut_sel Protocol 3: Select for Resistant Mutants (Plate on 2x, 4x, 8x MIC) mic_det->mut_sel isolate Isolate and Purify Resistant Colonies mut_sel->isolate pheno_char Protocol 4A: Phenotypic Characterization (Confirm MIC, Cross-Resistance) isolate->pheno_char dna_ext Genomic DNA Extraction isolate->dna_ext end End: Characterized Resistant Mutants pheno_char->end geno_char Protocol 4B: Genotypic Characterization sanger tuf Gene PCR & Sanger Sequencing dna_ext->sanger wgs Whole-Genome Sequencing (WGS) dna_ext->wgs results Identify Resistance Mutations sanger->results bioinfo Bioinformatics Analysis (SNP Calling) wgs->bioinfo bioinfo->results results->end

Caption: Workflow for this compound resistant mutant selection.

Mechanism of Action and Resistance

mechanism_of_action cluster_translation Protein Synthesis (Elongation) cluster_action This compound Action cluster_resistance Resistance Mechanism ribosome Ribosome Polypeptide Chain Polypeptide Chain ribosome->Polypeptide Chain Peptide bond formation eftu_gtp EF-Tu-GTP ternary_complex Ternary Complex (EF-Tu-GTP-aa-tRNA) eftu_gtp->ternary_complex Protein Synthesis Blocked Protein Synthesis Blocked eftu_gtp->Protein Synthesis Blocked aatrna Aminoacyl-tRNA aatrna->ternary_complex ternary_complex->ribosome Delivers aa-tRNA phenelfamycin This compound phenelfamycin->eftu_gtp Binds and locks EF-Tu conformation mutated_eftu Altered EF-Tu Protein phenelfamycin->mutated_eftu Binding prevented or reduced tuf_gene tuf gene (DNA) mutated_tuf Mutated tuf gene tuf_gene->mutated_tuf Spontaneous Mutation mutated_tuf->mutated_eftu Transcription & Translation Protein Synthesis Continues Protein Synthesis Continues mutated_eftu->Protein Synthesis Continues

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of Phenelfamycin F in MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenelfamycin F. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Minimum Inhibitory Concentration (MIC) assays, particularly when observing lower-than-expected potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the elfamycin class of antibiotics.[1] It functions by inhibiting bacterial protein synthesis. The target of this compound is the elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. This compound and related elfamycins bind to EF-Tu, locking it in a conformation that prevents the release of GDP, which in turn stalls the ribosome and halts protein production.[2]

Q2: What is the expected spectrum of activity for this compound?

This compound is primarily active against anaerobic bacteria, with particularly strong potency reported against Clostridioides difficile.[1][3] It also demonstrates activity against other Gram-positive anaerobes. Phenelfamycins E and F are considered the most potent among the phenelfamycin family.[1] Structurally related compounds, Phenelfamycins G and H, have shown pronounced inhibitory activity against Propionibacterium acnes (now Cutibacterium acnes).[4]

Q3: I am observing higher MIC values (lower potency) for this compound than expected. What are the potential causes?

Several factors can contribute to an apparent decrease in this compound potency in an MIC assay. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the target organism. Our troubleshooting guide below provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide for Low Potency of this compound

If you are experiencing unexpectedly high MIC values for this compound, please follow this step-by-step troubleshooting guide.

Step 1: Compound Integrity and Handling

Issue: The this compound compound may have degraded or may not be properly solubilized.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure that this compound has been stored under the recommended conditions (typically cool, dry, and dark). Improper storage can lead to degradation of the compound.

  • Solvent Selection: The choice of solvent is critical for accurate MIC results.

    • For initial stock solutions, Dimethyl Sulfoxide (DMSO) is often a suitable choice for many natural products.

    • It is crucial to ensure complete dissolution of the compound in the stock solvent before preparing serial dilutions.

    • Be mindful of the final concentration of the solvent in the assay wells, as high concentrations of some solvents (e.g., ethanol, DMSO) can inhibit bacterial growth or interfere with the assay. It is recommended to keep the final solvent concentration at or below 1%.

  • Fresh Stock Preparation: If there is any doubt about the integrity of the current stock solution, prepare a fresh stock from a new aliquot of the compound.

  • Solubility and Stability: Specific solubility and stability data for this compound are not widely published. However, related antibiotics can be sensitive to pH and temperature.[5][6][7]

    • Avoid repeated freeze-thaw cycles of the stock solution.

    • Consider preparing single-use aliquots of the stock solution.

    • If possible, perform a quick quality control check of your compound, for instance, by testing it against a known sensitive control strain.

Step 2: MIC Assay Protocol and Reagents

Issue: Suboptimal conditions or reagents in your MIC assay can lead to inaccurate results.

Troubleshooting Steps:

  • Media Selection: Ensure you are using the appropriate growth medium for the anaerobic bacteria being tested. For anaerobes, media is often supplemented with hemin (B1673052) and vitamin K1. The composition of the media can influence the activity of some antibiotics.

  • Inoculum Preparation: The density of the bacterial inoculum is a critical factor.

    • A standardized inoculum, typically a 0.5 McFarland standard, should be used.

    • An inoculum that is too dense can lead to artificially high MIC values.

    • Conversely, an inoculum that is too light may result in insufficient growth for a valid reading.

  • Incubation Conditions: Strict anaerobic conditions are essential for the growth of the target organisms.

    • Verify the integrity of your anaerobic incubation system (e.g., anaerobic chamber, GasPak jars).

    • Ensure the appropriate temperature and incubation time are used as specified for the particular bacterial species.

  • Plate Reading: Inconsistent reading of the MIC endpoint can introduce variability. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. For some compounds, trailing (reduced but still visible growth over a range of concentrations) can be an issue. In such cases, it is important to have a consistent reading criterion.

Step 3: Target Organism Considerations

Issue: The specific bacterial strain being tested may have intrinsic or acquired resistance.

Troubleshooting Steps:

  • Strain Verification: Confirm the identity and purity of your bacterial strain. Contamination with a more resistant organism can lead to misleadingly high MIC values.

  • Control Strains: Always include a well-characterized quality control strain with a known MIC for this compound (if available) or other relevant antibiotics. This will help to validate your assay setup.

  • Resistance Development: While not widely reported for this compound, bacteria can develop resistance to antibiotics. If you are consistently observing high MICs with a particular strain, consider the possibility of resistance.

Data Summary

The following table summarizes available MIC data for Phenelfamycin B, a closely related compound, to provide a general reference for expected potency. Specific MIC values for this compound are not extensively available in the public domain.

AntibioticOrganismMIC (µg/mL)
Phenelfamycin BNeisseria gonorrhoeae (multidrug-resistant)~1[8]

Experimental Protocols

Broth Microdilution MIC Assay for Anaerobic Bacteria

This protocol is a general guideline and may need to be optimized for specific bacterial species and laboratory conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1). The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture of the anaerobic test organism grown on an appropriate agar (B569324) medium, prepare a bacterial suspension in sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the anaerobic broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours, or for the appropriate time required for the specific organism.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure optical density.

Visualizations

Troubleshooting Workflow for Low this compound Potency

Troubleshooting_Workflow Troubleshooting Low this compound Potency start Start: Low Potency Observed compound Step 1: Check Compound Integrity start->compound storage Verify Storage Conditions compound->storage Degradation? solubility Check Solubilization & Solvent compound->solubility Precipitation? fresh_stock Prepare Fresh Stock compound->fresh_stock Still an issue? protocol Step 2: Review MIC Protocol media Validate Media & Reagents protocol->media Reagent issue? inoculum Standardize Inoculum protocol->inoculum Inoculum effect? incubation Confirm Anaerobic Conditions protocol->incubation Growth issue? organism Step 3: Evaluate Target Organism purity Check Strain Purity organism->purity Contamination? qc_strain Use QC Strain organism->qc_strain Assay validation fresh_stock->protocol incubation->organism end Problem Resolved qc_strain->end

Caption: A flowchart outlining the steps to troubleshoot low potency of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Mechanism_of_Action This compound Mechanism of Action cluster_translation Protein Synthesis Elongation Cycle EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site EF_Tu_GDP EF-Tu-GDP Ribosome->EF_Tu_GDP GTP Hydrolysis EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange GDP GDP EF_Tu_GDP->GDP Inhibition Inhibition EF_Tu_GDP->Inhibition GTP GTP GTP->EF_Tu_GTP Phenelfamycin_F This compound Phenelfamycin_F->EF_Tu_GDP Binds and locks Stalled_Complex Stalled Ribosome Complex Inhibition->Stalled_Complex Prevents GDP release

References

Technical Support Center: Optimizing Phenelfamycin F Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenelfamycin F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound belongs to the elfamycin class of antibiotics, which inhibit bacterial protein synthesis.[1] Its molecular target is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[2] this compound binds to EF-Tu, preventing it from delivering aminoacyl-tRNA to the ribosome, thereby halting protein synthesis.[3][4]

Q2: What is the typical effective concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the bacterial species being tested and the specifics of the experimental setup. Phenelfamycins, particularly E and F, are noted to be the most potent against anaerobic bacteria, such as Clostridioides difficile.[1] For initial screening, a broad concentration range should be tested to determine the Minimum Inhibitory Concentration (MIC).

Q3: How should I prepare a stock solution of this compound?

A3: Due to the generally poor water solubility of elfamycins, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mg/mL) to minimize the final concentration of the solvent in the culture medium, which should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]

Q4: Is this compound cytotoxic to mammalian cells?

A4: While the primary target of this compound is bacterial EF-Tu, it is essential to assess its cytotoxicity against mammalian cell lines relevant to your experimental system. A standard method for this is the MTT assay, which measures cell viability.[8][9][10] This will help determine a therapeutic window where the compound is effective against bacteria with minimal off-target effects on host cells.

Data Presentation

Table 1: Reported In Vitro Activity of Phenelfamycins

CompoundTarget OrganismAssay TypeReported ActivityReference
Phenelfamycin AEscherichia coliPoly(Phe) synthesisInhibition observed[11]
Phenelfamycin AStaphylococcus aureusPoly(Phe) synthesisIC50 ≥ 1 mM[11]
Phenelfamycins A-FGram-positive anaerobesNot specifiedActive[12]
Phenelfamycins A-FClostridium difficileNot specifiedActive[1][12][13][14]
Phenelfamycin ANeisseria gonorrhoeaeNot specifiedActive[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria

This protocol is adapted from standard methodologies for anaerobic susceptibility testing.

Materials:

  • This compound

  • Appropriate anaerobic broth medium (e.g., supplemented Brucella broth)

  • 96-well microtiter plates

  • Anaerobic bacterial strain of interest

  • Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ system)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the anaerobic broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: Culture the anaerobic bacteria to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a 0.5 McFarland standard in fresh anaerobic broth. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate under anaerobic conditions at the optimal temperature for the bacterial strain (typically 37°C) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound against a mammalian cell line.[9][15]

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 3: In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on bacterial protein synthesis using a cell-free extract.[16][17][18][19][20]

Materials:

  • This compound

  • S30 cell-free extract from the bacterial strain of interest

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • Reporter plasmid (e.g., encoding luciferase or β-galactosidase)

  • Transcription/translation reaction buffer

  • Detection reagents for the reporter protein

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the transcription/translation reaction mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source.

  • Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Initiate Reaction: Add the reporter plasmid to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at the optimal temperature (typically 37°C) for a set period (e.g., 1-2 hours).

  • Quantify Reporter Protein: Stop the reaction and quantify the amount of reporter protein produced using the appropriate detection reagents (e.g., luciferase substrate for luminescence reading or ONPG for β-galactosidase activity).

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.

Mandatory Visualization

PhenelfamycinF_Signaling_Pathway EFTu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex Inhibited_Complex Inhibited EF-Tu Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Delivery to A-site Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Peptide Bond Formation PhenelfamycinF This compound PhenelfamycinF->EFTu_GTP Binding No_Protein_Synthesis Protein Synthesis Blocked Inhibited_Complex->No_Protein_Synthesis Prevents Ternary Complex Formation

Caption: Mechanism of action of this compound.

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in Anaerobic Broth Prepare_Stock->Serial_Dilute Inoculate Inoculate 96-well Plate Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Anaerobically (24-48h, 37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Troubleshooting_Logic Problem No or Low Activity Observed? Check_Conc Concentration Appropriate? Problem->Check_Conc Check_Solubility Compound Precipitation? Check_Conc->Check_Solubility Yes Solution_Conc Optimize Concentration (Perform Dose-Response) Check_Conc->Solution_Conc No Check_Stability Compound Degradation? Check_Solubility->Check_Stability No Solution_Solubility Prepare Fresh Stock Use Appropriate Solvent Check_Solubility->Solution_Solubility Yes Check_Inoculum Inoculum Density Correct? Check_Stability->Check_Inoculum No Solution_Stability Prepare Fresh Solutions Check Media Compatibility Check_Stability->Solution_Stability Yes Check_Conditions Incubation Conditions Correct? Check_Inoculum->Check_Conditions Yes Solution_Inoculum Standardize Inoculum (McFarland Standard) Check_Inoculum->Solution_Inoculum No Solution_Conditions Verify Temperature, Atmosphere, and Time Check_Conditions->Solution_Conditions No

References

Technical Support Center: Overcoming Phenelfamycin F Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising antibiotic Phenelfamycin F, its poor aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these solubility issues, ensuring the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound possesses a large, complex chemical structure with a molecular formula of C₆₅H₉₅NO₂₁ and a molecular weight of 1226.45 g/mol .[1] Its structure contains extensive hydrophobic regions, making it inherently difficult to dissolve in polar solvents like water and aqueous buffers. This is a common characteristic of the elfamycin class of antibiotics.[2]

Q2: What is the expected solubility of this compound in common solvents?

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is highly unlikely to be successful and will likely result in precipitation or an inhomogeneous suspension. It is strongly recommended to first dissolve this compound in a small amount of a suitable organic co-solvent before preparing the final working solution in your aqueous buffer.

Q4: What are the most common methods to improve the solubility of this compound?

A4: Several well-established techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, cyclodextrin (B1172386) inclusion complexes, and pH adjustment.

Q5: Will the solubilization method affect the biological activity of this compound?

A5: It is possible for solubilizing agents to influence the outcome of biological assays. Therefore, it is crucial to include appropriate vehicle controls in your experiments. For instance, if using a co-solvent like DMSO, a control group treated with the same concentration of DMSO in the buffer should be included to account for any effects of the solvent itself.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates out of solution upon addition to aqueous buffer. The concentration of the organic co-solvent is too low in the final solution.Increase the final concentration of the co-solvent in small increments. Refer to the Co-Solvent System Protocol for guidance.
The final concentration of this compound exceeds its solubility limit in the chosen solvent system.Decrease the target final concentration of this compound. Determine the approximate solubility limit with a pilot experiment.
The pH of the buffer is not optimal for this compound solubility.If this compound has ionizable groups, systematically test a range of buffer pH values to identify the pH of maximum solubility.
Inconsistent results in biological assays. Incomplete dissolution of this compound leading to variable effective concentrations.Ensure the stock solution is completely clear before further dilution. Use a fresh stock solution for each experiment.
The solubilizing agent (e.g., co-solvent, cyclodextrin) is interfering with the assay.Run a vehicle control experiment with the solubilizing agent alone to assess its baseline effect.
Difficulty preparing a high-concentration stock solution. The chosen organic solvent is not optimal for this compound.Test a panel of organic solvents (e.g., DMSO, ethanol, methanol) to identify the one that provides the highest solubility.

Illustrative Solubility Data

Disclaimer: The following data is illustrative and based on general principles for solubilizing hydrophobic compounds. Actual experimental results may vary.

Table 1: Illustrative Solubility of this compound in Different Solvent Systems

Solvent SystemThis compound Concentration (µg/mL)Observations
Phosphate Buffered Saline (PBS), pH 7.4< 1Insoluble, visible precipitate
10% DMSO in PBS, pH 7.450Clear solution
20% Ethanol in PBS, pH 7.430Clear solution
5% (w/v) HP-β-Cyclodextrin in Water100Clear solution

Key Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent System

This protocol describes the use of an organic co-solvent, such as Dimethyl Sulfoxide (DMSO), to dissolve this compound for use in aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Target aqueous buffer (e.g., PBS, Tris-HCl), sterile

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming (to no more than 37°C) may aid dissolution.

  • Prepare the Final Working Solution:

    • Serially dilute the stock solution in the target aqueous buffer to the desired final concentration.

    • Crucially, add the this compound stock solution to the buffer dropwise while vortexing the buffer to ensure rapid mixing and prevent precipitation.

    • Ensure the final concentration of the co-solvent is compatible with your experimental system and below any toxic levels. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.

Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation

This protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.[3][4]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water, sterile

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

    • Stir until the HP-β-CD is completely dissolved.

  • Form the Inclusion Complex:

    • Add an excess of this compound powder to the HP-β-CD solution.

    • Incubate the mixture at room temperature with constant stirring or shaking for 24-48 hours to allow for complex formation.

  • Remove Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.

    • Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.

  • Determine the Concentration:

    • The concentration of solubilized this compound in the supernatant should be determined analytically (e.g., by HPLC-UV or mass spectrometry).

  • Prepare the Final Working Solution:

    • The supernatant containing the complex can be used directly or diluted in the target aqueous buffer.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the solubilization protocols.

CoSolvent_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound B Add 100% DMSO A->B C Vortex to Dissolve B->C E Add Stock Dropwise while Vortexing C->E High-Concentration Stock D Target Aqueous Buffer D->E F Final Working Solution E->F

Caption: Workflow for Solubilizing this compound with a Co-Solvent.

Cyclodextrin_Workflow A Prepare HP-β-CD Aqueous Solution B Add Excess This compound A->B C Incubate 24-48h with Stirring B->C D Centrifuge to Pellet Undissolved Compound C->D E Collect Supernatant D->E F Determine Concentration (e.g., HPLC) E->F G Soluble this compound -Cyclodextrin Complex F->G

Caption: Workflow for Cyclodextrin-Mediated Solubilization of this compound.

References

Technical Support Center: Phenelfamycin F Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenelfamycin F. The information provided is designed to address common pitfalls encountered during stability testing of this complex elfamycin antibiotic.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a rapid loss of potency during storage in solution. What are the likely causes?

A1: Rapid potency loss of this compound in solution is often attributed to hydrolysis, oxidation, or photodegradation. As a complex polyketide with multiple functional groups, including ester linkages, glycosidic bonds, and a polyene-like structure, this compound is susceptible to degradation under various conditions.

  • Hydrolysis: The ester and glycosidic linkages are prone to cleavage in both acidic and basic conditions. Ensure the pH of your solvent system is carefully controlled, ideally within a neutral range, unless the purpose of the study is to investigate pH-dependent degradation.

  • Oxidation: The polyene-like conjugated double bond system and other electron-rich moieties in the molecule are susceptible to oxidation.[1] This can be initiated by exposure to air (oxygen), peroxide impurities in solvents, or certain metal ions. To mitigate this, consider using de-gassed solvents, storing solutions under an inert atmosphere (e.g., nitrogen or argon), and using high-purity solvents.

  • Photodegradation: Polyene structures are notoriously sensitive to light, particularly UV radiation.[2][3] Exposure to ambient laboratory light or sunlight can lead to isomerization or cleavage of the conjugated system, resulting in a loss of biological activity. Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

Q2: I am observing multiple degradation peaks in my HPLC analysis that are difficult to resolve. How can I improve my chromatographic method?

A2: Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for a complex molecule like this compound can be challenging due to the potential for numerous, closely eluting degradation products.

  • Method Development Strategy: A systematic approach to method development is crucial. Start with a generic gradient reversed-phase method and screen different columns with varying selectivities (e.g., C18, C8, Phenyl-Hexyl).[4]

  • Mobile Phase Optimization: Experiment with different mobile phase modifiers (e.g., acetonitrile (B52724) vs. methanol), pH, and buffer systems to achieve optimal separation. Gradient elution is typically necessary to resolve both the parent compound and its various degradation products.[5]

  • Forced Degradation Samples: Utilize samples from forced degradation studies (see Q3 and the detailed protocol below) to challenge the separation capability of your method. The goal is to achieve baseline separation of the main peak from all significant degradation products.[6][7][8]

Q3: How do I perform a forced degradation study for this compound to understand its intrinsic stability?

A3: Forced degradation, or stress testing, is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[9] It involves subjecting the drug substance to conditions more severe than accelerated stability testing.[10]

Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).[10]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 80°C).

  • Photodegradation: Exposing the solid drug substance and a solution to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Potency Results Sample inhomogeneity, incomplete dissolution, degradation during sample preparation.Ensure the sample is fully dissolved before analysis. Use a validated sample preparation procedure and analyze samples promptly after preparation. Protect from light and control temperature during handling.
Appearance of New Peaks in Control Samples Contamination of solvent or glassware, carryover from previous injections, degradation of the stock solution.Use high-purity solvents and thoroughly clean all glassware. Run blank injections to check for carryover. Prepare fresh stock solutions regularly and store them under appropriate conditions (protected from light, at a specified temperature).
Precipitation of Sample in HPLC Vials Poor solubility of this compound or its degradants in the mobile phase or injection solvent.Optimize the composition of the injection solvent to ensure solubility. Ensure the injection solvent is compatible with the initial mobile phase conditions. Consider reducing the sample concentration.
Loss of Resolution Over a Sequence of Injections Column degradation due to extreme pH or temperature, build-up of strongly retained compounds.Ensure the mobile phase pH is within the stable range for the column. Implement a column wash step at the end of each sequence to remove any strongly retained material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Class A volumetric flasks

  • pH meter

  • HPLC system with a UV/Vis or DAD detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Store one sample at room temperature and another at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Store one sample at room temperature and another at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Store the sample at room temperature.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a vial.

    • Heat in an oven at 80°C.

    • Sample at appropriate time points, dissolve in the initial solvent, and analyze.

  • Photodegradation:

    • Expose both a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C and protected from light), by a suitable HPLC method. Aim for approximately 5-20% degradation of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its process-related impurities and degradation products.

Initial Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths based on the UV spectrum of this compound.

  • Injection Volume: 10 µL

Method Development Steps:

  • Inject the unstressed this compound sample to determine its retention time and peak shape.

  • Inject samples from the forced degradation studies.

  • Evaluate the chromatograms for the resolution between the parent peak and all degradation product peaks.

  • If co-elution is observed, modify the chromatographic parameters:

    • Gradient: Adjust the slope and duration of the gradient.

    • Mobile Phase: Try methanol as the organic modifier (Mobile Phase B). Evaluate the effect of different pH values (if the column allows).

    • Column: Test columns with different stationary phase chemistries (e.g., Phenyl-Hexyl).

  • Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of DegradantsObservations
0.1 M HCl24 hours60°C18.53Significant degradation with one major degradant.
0.1 M NaOH8 hoursRT15.22Rapid degradation at room temperature.
3% H₂O₂24 hoursRT12.84Multiple minor degradation products observed.
Heat (Solid)48 hours80°C5.11Relatively stable in solid form to heat.
Light (Solution)1.2 M lux-hrRT22.3>5Highly photosensitive, extensive degradation.

Visualizations

Potential Degradation Pathways

This compound, as an isomer of Phenelfamycin E, is a complex molecule with several functional groups susceptible to degradation. The diagram below illustrates potential degradation pathways based on its chemical structure.

G cluster_main This compound Core Structure cluster_degradation Degradation Products PF This compound HP Hydrolysis Products (Cleaved Ester/Glycosidic Bonds) PF->HP Acid/Base (Hydrolysis) OP Oxidation Products (Epoxides, Hydroxylated Species) PF->OP Oxidizing Agents (Oxidation) PP Photodegradation Products (Isomers, Cleavage Products) PF->PP Light (UV/Vis) (Photolysis)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in performing a comprehensive stability study for this compound.

G cluster_setup Study Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting A Define Stability Protocol (ICH Guidelines) B Prepare this compound Samples (Solid and Solution) A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Thermal Stress B->E F Photostability B->F G Develop & Validate Stability-Indicating HPLC Method C->G D->G E->G F->G H Analyze Stressed Samples G->H I Identify & Characterize Degradation Products H->I J Summarize Data & Evaluate Stability I->J K Establish Shelf-life & Storage Conditions J->K

Caption: Workflow for this compound stability testing.

References

How to address inconsistent results in Phenelfamycin F bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenelfamycin F. This guide is designed to address common issues that may arise during bioassays and lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a member of the elfamycin family of antibiotics.[1] These antibiotics are known to inhibit bacterial protein synthesis by targeting the Elongation Factor-Tu (EF-Tu).[2][3] EF-Tu is a crucial protein that delivers aminoacyl-tRNA to the ribosome during translation.[2][3] By binding to EF-Tu, elfamycins can either prevent it from associating with aminoacyl-tRNA or lock it onto the ribosome, thereby halting protein elongation and inhibiting bacterial growth.[2][3]

Q2: What are the primary bacterial targets for this compound?

A2: Phenelfamycins have shown activity against Gram-positive anaerobic bacteria, with a particular emphasis on Clostridium difficile (now known as Clostridioides difficile).[1][4] Phenelfamycin E and F are considered the most potent among the phenelfamycins against this organism.[1]

Q3: I am observing significant variability in my this compound bioassay results. What are the potential causes?

A3: Inconsistent results in antimicrobial susceptibility testing can arise from several factors. For this compound, key areas to investigate include:

  • Compound Stability and Solubility: Elfamycins, as a class, have been noted for their poor solubility and stability in aqueous solutions.[2][5] Degradation of the compound or precipitation can lead to lower effective concentrations and thus, variability in results.

  • Inoculum Preparation: The density of the bacterial inoculum is a critical variable. An inoculum that is too dense can overwhelm the antibiotic, leading to higher Minimum Inhibitory Concentrations (MICs), while a sparse inoculum can result in artificially low MICs.

  • Oxygen Contamination: As this compound is primarily active against anaerobic bacteria, exposure to oxygen during the assay can inhibit the growth of the target organism, confounding the results.

  • Media Composition: The type and quality of the growth medium can significantly impact bacterial growth and the activity of the antibiotic.

  • Operator Variability: Differences in pipetting techniques, incubation times, and endpoint reading can introduce variability.

Q4: How should I prepare and store this compound for bioassays?

A4: Due to the potential for poor solubility and stability of elfamycins, it is recommended to prepare fresh stock solutions of this compound for each experiment. If storage is necessary, it is advisable to store aliquots in a suitable solvent at -80°C to minimize degradation. The choice of solvent should be carefully considered to ensure it does not affect the viability of the test organism at the final concentration used in the assay.

Q5: What are appropriate quality control (QC) strains for this compound bioassays targeting C. difficile?

A5: For antimicrobial susceptibility testing of C. difficile, commonly used quality control strains include C. difficile ATCC® 700057™ and Bacteroides fragilis ATCC® 25285™.[6][7] It is crucial to include these strains in each assay run to monitor the validity of the results. Expected MIC ranges for this compound against these strains are not publicly established and should be determined in-house to establish a baseline for assay performance.

Data Presentation

While specific quantitative data for this compound against a wide range of bacterial strains is not extensively available in the public domain, the following table provides a comparative overview of MICs for other antibiotics against C. difficile. This can serve as a reference for expected potency of anti-C. difficile compounds.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Metronidazole0.25 - 1.00.5 - 2.0≤0.015 - >128
Vancomycin0.5 - 1.01.0 - 2.0≤0.03 - 4.0
Fidaxomicin0.06 - 0.250.12 - 0.5≤0.008 - 1.0
Clindamycin2.0 - 8.032 - >256≤0.06 - >256
Moxifloxacin4.0 - 3232 - >64≤0.06 - >64

Note: MIC values are compiled from various studies and can vary based on the specific strains tested and the methodology used.

Experimental Protocols

A standardized broth microdilution method is recommended for determining the MIC of this compound against C. difficile. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.

Broth Microdilution Protocol for C. difficile

  • Media Preparation: Use supplemented Brucella broth or another appropriate anaerobic growth medium. Prepare the media according to the manufacturer's instructions and pre-reduce it in an anaerobic chamber for at least 4 hours before use.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in the appropriate pre-reduced broth in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Culture C. difficile on a suitable agar (B569324) medium (e.g., Brucella agar with 5% laked sheep blood, hemin, and vitamin K) in an anaerobic chamber at 37°C for 24-48 hours.

    • Suspend several colonies in pre-reduced broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done by direct visual comparison or using a spectrophotometer (A625 nm of 0.08-0.10).

    • Dilute the standardized suspension in pre-reduced broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates in an anaerobic chamber at 37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis media_prep Prepare and Pre-reduce Anaerobic Broth drug_prep Prepare this compound Serial Dilutions in Plate inoculum_prep Prepare 0.5 McFarland C. difficile Inoculum inoculation Inoculate Plate with Bacterial Suspension drug_prep->inoculation inoculum_prep->inoculation incubation Incubate Anaerobically (37°C, 48h) inoculation->incubation read_results Read MIC Endpoint (Visual or Spectrophotometric) incubation->read_results qc_check Validate with QC Strains read_results->qc_check

Caption: Workflow for this compound Broth Microdilution Assay.

troubleshooting_workflow cluster_investigation Initial Checks cluster_compound Compound-Related Issues cluster_protocol Protocol-Related Issues start Inconsistent Bioassay Results check_qc Are QC Strain MICs within expected range? start->check_qc check_controls Growth in Positive Control? No growth in Negative Control? check_qc->check_controls Yes check_protocol Review Protocol Execution check_qc->check_protocol No check_solubility Precipitation observed in stock or wells? check_controls->check_solubility Yes check_controls->check_protocol No check_stability Was a fresh stock solution used? check_solubility->check_stability No prepare_fresh Prepare fresh this compound stock check_solubility->prepare_fresh Yes check_stability->prepare_fresh No end Consistent Results check_stability->end Yes prepare_fresh->check_solubility check_inoculum Verify Inoculum Density (0.5 McFarland) check_environment Confirm Anaerobic Conditions (e.g., indicators) check_inoculum->check_environment check_media Verify Media Preparation and Sterility check_environment->check_media check_media->end check_protocol->check_inoculum

Caption: Troubleshooting Logic for Inconsistent this compound Bioassays.

signaling_pathway This compound inhibits protein synthesis by targeting the EF-Tu-GTP-aa-tRNA complex, preventing its proper function in the elongation cycle. cluster_translation Bacterial Protein Synthesis Elongation Cycle eftu_gtp_aatrna EF-Tu-GTP-aa-tRNA Complex ribosome Ribosome (A-site) eftu_gtp_aatrna->ribosome Binding peptidyl_transfer Peptidyl Transfer ribosome->peptidyl_transfer Codon Recognition & GTP Hydrolysis eftu_gdp EF-Tu-GDP ribosome->eftu_gdp Release elongation Polypeptide Elongation peptidyl_transfer->elongation phenelfamycin This compound phenelfamycin->inhibition

Caption: Mechanism of Action of this compound.

References

Phenelfamycin F degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Phenelfamycin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the elfamycin family of antibiotics.[1][2] These antibiotics are known to target and inhibit the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in protein synthesis.[3][4][5][6] By binding to EF-Tu, this compound disrupts the elongation cycle of protein synthesis, leading to bacteriostatic or bactericidal effects. It is particularly active against Gram-positive anaerobic bacteria, including Clostridium difficile.[2]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, based on its complex polyketide structure, it is susceptible to degradation through several common pathways for antibiotics of this type:

  • Hydrolysis: Cleavage of ester or glycosidic bonds within the molecule can occur under acidic or alkaline conditions. The lactone ring, common in macrolide and polyketide antibiotics, is particularly susceptible to hydrolysis.

  • Oxidation: Functional groups within the this compound molecule can be oxidized, especially when exposed to oxidizing agents, light, or atmospheric oxygen. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the molecule.

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate degradation reactions, leading to complex structural changes.[7][8][9][10][11]

Q3: What are the common signs of this compound degradation in my experiments?

Degradation of this compound can manifest in several ways:

  • Loss of biological activity: A noticeable decrease in the antibiotic's efficacy against susceptible bacterial strains.

  • Changes in physical appearance: Discoloration or precipitation in solutions containing this compound.

  • Altered chromatographic profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent this compound peak.

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following preventative measures:

  • Storage Conditions: Store stock solutions and solid compounds in a cool, dark, and dry place. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • pH Control: Maintain the pH of solutions within a neutral and stable range, as significant deviations towards acidic or alkaline conditions can accelerate hydrolysis.

  • Light Protection: Protect solutions from direct exposure to light by using amber-colored vials or wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Use of Antioxidants: In some formulations, the addition of antioxidants may be considered to prevent oxidative degradation, though this should be validated for compatibility with the experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Antibiotic Activity Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound from a solid stock. 2. Verify the storage conditions of the stock compound. 3. Perform a stability-indicating assay (e.g., HPLC) to check for the presence of degradation products.
Inconsistent Experimental Results Partial degradation of this compound during the experiment.1. Review the experimental protocol for potential stressors (e.g., high temperature, extreme pH, prolonged light exposure). 2. Minimize the time between solution preparation and use. 3. Incorporate control samples to monitor the stability of this compound throughout the experiment.
Appearance of Unknown Peaks in HPLC Formation of degradation products.1. Conduct forced degradation studies to intentionally generate and identify potential degradation products. 2. Use a mass spectrometer coupled with HPLC (LC-MS) to elucidate the structure of the unknown peaks.
Precipitation in Solution Degradation leading to less soluble products or change in pH.1. Check the pH of the solution. 2. Analyze the precipitate to determine its composition. 3. Consider using a different solvent system or adjusting the formulation if solubility is an ongoing issue.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.[12][13][14][15][16]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV or DAD detector

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a sample of solid this compound to an oven at 80°C for 48 hours.

    • Dissolve the heat-treated sample in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • Analyze all samples (including a non-degraded control) by a validated stability-indicating HPLC method.

    • Quantify the percentage of this compound remaining and the formation of degradation products.

    • Use LC-MS to identify the mass of the degradation products to help in structure elucidation.

Data Presentation

The results of the forced degradation studies should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionDurationTemperature% this compound RemainingNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 hours60°CUser-definedUser-definedUser-defined
0.1 M NaOH24 hours60°CUser-definedUser-definedUser-defined
3% H₂O₂24 hoursRoom TempUser-definedUser-definedUser-defined
Heat (Solid)48 hours80°CUser-definedUser-definedUser-defined
UV Light8 hoursRoom TempUser-definedUser-definedUser-defined
Control48 hoursRoom TempUser-definedUser-definedUser-defined

*User-defined fields to be filled with experimental data.

Visualizations

degradation_pathways cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis Hydrolysis_Products Hydrolyzed Products (e.g., ring opening) Acid->Hydrolysis_Products Base Alkaline Hydrolysis Base->Hydrolysis_Products Oxidation Oxidation Oxidized_Products Oxidized Products (e.g., N-oxides) Oxidation->Oxidized_Products Light Photodegradation Photo_Products Photodegradation Products Light->Photo_Products Phenelfamycin_F This compound Phenelfamycin_F->Acid Phenelfamycin_F->Base Phenelfamycin_F->Oxidation Phenelfamycin_F->Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Heat Thermal Degradation Stock->Heat Light Photodegradation Stock->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Product Identification HPLC->LCMS If unknown peaks

Caption: Workflow for forced degradation studies.

References

Optimizing storage conditions for Phenelfamycin F stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenelfamycin F

This technical support center provides guidance on the optimal storage conditions for this compound stock solutions. Due to limited publicly available stability data specific to this compound, the following recommendations are based on general best practices for handling elfamycin-type antibiotics and other complex natural products. It is highly recommended that researchers perform in-house stability tests for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: At what temperature should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules, including some antibiotics, are light-sensitive.[1][2] To minimize the risk of photodegradation, it is recommended to store this compound stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[1][2]

Q4: How can I check the stability of my this compound stock solution over time?

A4: The stability of your stock solution can be assessed by various analytical methods. A common approach is to use High-Performance Liquid Chromatography (HPLC) to monitor the peak area of this compound over time. A significant decrease in the peak area would indicate degradation. Other methods include mass spectrometry or bioassays to check for retained biological activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in the stock solution upon thawing. The compound's solubility limit may have been exceeded, or the solvent is not optimal. The compound may be less soluble at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system (e.g., a higher percentage of organic solvent).
Loss of biological activity in my experiments. The stock solution may have degraded due to improper storage (temperature, light exposure, repeated freeze-thaw cycles) or chemical instability in the chosen solvent.Prepare a fresh stock solution from solid material. Perform a stability study on your stock solution using an analytical method like HPLC to confirm its integrity. Ensure proper storage conditions are maintained.
Inconsistent experimental results. This could be due to degradation of the stock solution, inaccurate pipetting of the viscous stock (if using DMSO), or interactions with other components in your experimental setup.Aliquot stock solutions to avoid contamination and multiple freeze-thaw cycles. When working with DMSO stocks, ensure your pipette is calibrated for viscous liquids. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO or 100% ethanol (B145695)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the this compound solid to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound using an analytical balance in a fume hood or other contained environment.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary but should be done with caution to avoid degradation.

  • If the solvent is aqueous-based, filter-sterilize the solution using a 0.22 µm syringe filter compatible with the solvent.[1][3] For DMSO or ethanol stocks, filter sterilization is generally not required if sterile techniques are used.[1]

  • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) tubes.

  • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of Stock Solution Stability by HPLC

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Methodology:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Immediately after preparation (Time 0), take an aliquot and dilute it to a suitable concentration for HPLC analysis.

  • Inject the diluted sample onto an appropriate HPLC column (e.g., C18) and develop a separation method to obtain a well-resolved peak for this compound.

  • Record the peak area of the this compound peak at Time 0.

  • Store the remaining aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, with and without light protection).

  • At subsequent time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot stored under each condition.

  • Dilute the aliquot in the same manner as the Time 0 sample and analyze by HPLC using the same method.

  • Compare the peak area of this compound at each time point to the peak area at Time 0. A decrease in peak area indicates degradation. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_result Outcome weigh Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store_neg20 Store at -20°C aliquot->store_neg20 Test Condition 1 store_4 Store at 4°C aliquot->store_4 Test Condition 2 store_rt Store at Room Temp aliquot->store_rt Test Condition 3 hplc_t0 HPLC Analysis (Time 0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Time x) store_neg20->hplc_tx store_4->hplc_tx store_rt->hplc_tx compare Compare Peak Areas hplc_t0->compare hplc_tx->compare determine_stability Determine Optimal Storage Conditions compare->determine_stability

Caption: Workflow for assessing the stability of this compound stock solutions.

troubleshooting_tree start Problem: Inconsistent or No Activity check_stock Is the stock solution old or improperly stored? start->check_stock prepare_fresh Action: Prepare fresh stock solution check_stock->prepare_fresh Yes check_solubility Is there visible precipitate? check_stock->check_solubility No check_protocol Review experimental protocol for errors prepare_fresh->check_protocol warm_vortex Action: Warm gently and vortex check_solubility->warm_vortex Yes check_solubility->check_protocol No dilute_stock Action: Prepare a more dilute stock warm_vortex->dilute_stock If precipitate persists warm_vortex->check_protocol

Caption: Troubleshooting decision tree for this compound activity issues.

References

Technical Support Center: Refinement of Phenelfamycin F Extraction and Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Phenelfamycin F.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for extracting this compound from Streptomyces violaceoniger fermentation?

A1: The general strategy involves a two-pronged extraction approach to ensure recovery from both the fermentation broth and the mycelia. The clarified fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297). Simultaneously, the mycelial cake is extracted with a water-miscible organic solvent like acetone (B3395972) to recover any intracellular or cell-wall-bound this compound. The resulting extracts are then combined for further purification.

Q2: What are the key purification steps for isolating this compound?

A2: A multi-step chromatographic approach is essential for obtaining high-purity this compound. A typical workflow involves:

  • Solvent Partitioning: Initial separation of compounds based on their differential solubility in immiscible solvents.

  • Size-Exclusion Chromatography: Using a resin like Sephadex LH-20 to separate compounds based on their molecular size.[1]

  • Adsorption Chromatography: Employing C18 bonded-phase silica (B1680970) gel to separate compounds based on their hydrophobicity.[1]

  • Partition Chromatography: Utilizing a diol-bonded silica gel for further separation based on polarity.[1]

  • Countercurrent Chromatography: A final polishing step using liquid-liquid countercurrent chromatography to resolve any remaining impurities.[1]

Q3: What are some common challenges in purifying this compound?

A3: Researchers may encounter several challenges, including:

  • Low Yields: this compound is often produced as part of a complex of related elfamycins, and the concentration of the target compound may be low.

  • Co-eluting Impurities: Structurally similar Phenelfamycins and other secondary metabolites from Streptomyces can be difficult to separate.

  • Compound Instability: Polyketide antibiotics can be sensitive to pH, temperature, and light, leading to degradation during long purification processes.

  • Pigment Removal: Crude extracts from Streptomyces fermentations are often heavily pigmented, which can interfere with chromatographic separations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of crude extract Inefficient solvent extraction from the fermentation broth.Ensure the pH of the fermentation broth is adjusted to a neutral or slightly acidic range before extraction with ethyl acetate to maximize the recovery of this compound. Increase the solvent-to-broth ratio and perform multiple extractions.
Incomplete extraction from the mycelia.Ensure the mycelial cake is thoroughly homogenized in acetone. Consider using sonication or other cell disruption methods to improve extraction efficiency.
Poor separation in C18 reverse-phase chromatography Inappropriate mobile phase composition.Optimize the gradient of the mobile phase. A common starting point is a water:acetonitrile (B52724) or water:methanol (B129727) gradient. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for acidic compounds.
Column overload.Reduce the amount of crude extract loaded onto the column. Perform a preliminary clean-up step using a less expensive method like solvent partitioning or vacuum liquid chromatography to reduce the complexity of the sample before loading onto a high-resolution column.
Presence of colored impurities in purified fractions Pigments co-eluting with this compound.Incorporate a charcoal treatment step after initial extraction. Be cautious, as charcoal can also adsorb the target compound. Alternatively, use a different chromatographic technique, such as Sephadex LH-20, which can be effective in separating pigments from polyketides.
Degradation of this compound during purification Exposure to harsh pH conditions or high temperatures.Conduct all purification steps at room temperature or below, if possible. Use buffered mobile phases to maintain a stable pH. Avoid prolonged exposure to strong acids or bases.
Light sensitivity.Protect the sample from light by using amber vials and covering chromatography columns with aluminum foil.
Broad or tailing peaks in HPLC Interaction of the compound with free silanol (B1196071) groups on the silica-based column packing.Use an end-capped C18 column. The addition of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can also block active silanol sites.
Presence of multiple, closely related compounds.Further optimize the HPLC method, including the gradient, flow rate, and temperature. Consider using a different stationary phase (e.g., phenyl-hexyl) or a different chromatographic technique like countercurrent chromatography for final polishing.

Data Presentation

Purification Step Starting Material Typical Yield (%) Purity (%) Primary Impurities Removed
Solvent Extraction Fermentation Broth & Mycelia80 - 955 - 15Water-soluble media components, polar metabolites
Sephadex LH-20 Crude Extract60 - 8020 - 40High molecular weight polymers, pigments
C18 Silica Gel Chromatography Sephadex LH-20 Fraction40 - 6050 - 75Highly polar and non-polar impurities
Diol Partition Chromatography C18 Fraction25 - 4080 - 95Structurally similar Phenelfamycins
Countercurrent Chromatography Diol Fraction15 - 30> 98Closely related isomers and analogs

Experimental Protocols

Extraction of this compound
  • Fermentation Broth Extraction:

    • Separate the mycelia from the fermentation broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to 6.0-7.0.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure.

  • Mycelial Extraction:

    • Homogenize the mycelial cake in acetone (1:3 w/v).

    • Stir for 4-6 hours at room temperature.

    • Filter the mixture and concentrate the acetone extract under reduced pressure.

  • Combine and Partition:

    • Combine the concentrated ethyl acetate and acetone extracts.

    • Partition the combined extract between n-hexane and 90% methanol to remove lipids and non-polar impurities. The methanolic layer will contain this compound.

Chromatographic Purification of this compound
  • Sephadex LH-20 Chromatography:

    • Column: Sephadex LH-20.

    • Mobile Phase: Methanol or a mixture of chloroform:methanol (e.g., 1:1).

    • Procedure: Dissolve the dried methanolic extract in a minimal amount of the mobile phase and load it onto the column. Elute with the mobile phase and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • C18 Bonded-Phase Silica Gel Chromatography:

    • Column: C18 bonded-phase silica gel.

    • Mobile Phase: A gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 column volumes).

    • Procedure: Pool and concentrate the this compound-containing fractions from the Sephadex LH-20 step. Dissolve the residue in the initial mobile phase and load it onto the equilibrated C18 column. Run the gradient and collect fractions, monitoring with TLC or HPLC.

  • Diol Partition Chromatography:

    • Column: Diol-bonded silica gel.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in n-hexane.

    • Procedure: Concentrate the active fractions from the C18 chromatography. Dissolve the residue in the initial mobile phase and purify on the diol column to separate closely related polar compounds.

Visualizations

experimental_workflow This compound Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification fermentation S. violaceoniger Fermentation centrifugation Centrifugation/Filtration fermentation->centrifugation broth Fermentation Broth centrifugation->broth mycelia Mycelia centrifugation->mycelia broth_extraction Ethyl Acetate Extraction broth->broth_extraction mycelia_extraction Acetone Extraction mycelia->mycelia_extraction combine_extracts Combine & Concentrate Extracts broth_extraction->combine_extracts mycelia_extraction->combine_extracts solvent_partition Solvent Partitioning (Hexane/Methanol) combine_extracts->solvent_partition sephadex Sephadex LH-20 Chromatography solvent_partition->sephadex c18_silica C18 Silica Gel Chromatography sephadex->c18_silica diol_partition Diol Partition Chromatography c18_silica->diol_partition countercurrent Countercurrent Chromatography diol_partition->countercurrent pure_phenelfamycin_f Pure this compound countercurrent->pure_phenelfamycin_f

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity After a Chromatography Step check_impurities Analyze Impurity Profile (e.g., LC-MS) start->check_impurities polar_impurities Are impurities more polar? check_impurities->polar_impurities Characterize impurities nonpolar_impurities Are impurities less polar? polar_impurities->nonpolar_impurities No decrease_gradient Decrease initial % organic or use a shallower gradient polar_impurities->decrease_gradient Yes increase_gradient Increase gradient slope or final % organic nonpolar_impurities->increase_gradient Yes similar_polarity Are impurities of similar polarity? change_selectivity Change stationary phase (e.g., phenyl-hexyl) or technique (e.g., normal phase) similar_polarity->change_selectivity Yes end Improved Purity increase_gradient->end decrease_gradient->end change_selectivity->end nonpolar_imputiries nonpolar_imputiries nonpolar_imputiries->similar_polarity No

Caption: Troubleshooting logic for improving purity during chromatographic separation.

References

Addressing variability in hamster colitis models with Phenelfamycin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hamster models of colitis and investigating the therapeutic potential of Phenelfamycin F.

Troubleshooting Guides

Issue 1: High Variability in Disease Severity within the Same Experimental Group

Potential Cause Recommended Action
Genetic Heterogeneity: Outbred hamster strains (e.g., Syrian hamsters) have inherent genetic differences.- Standardize Animal Supply: Source all animals from the same reputable vendor and specify the exact strain and substrain. - Increase Sample Size: A larger 'n' per group can help to statistically mitigate the effects of individual variation.
Gut Microbiota Differences: The composition of the gut microbiome can significantly influence susceptibility to induced colitis.- Acclimatization: Allow hamsters a sufficient acclimatization period (e-g., 1-2 weeks) in the new facility to stabilize their gut flora before starting the experiment. - Co-housing: House animals from different litters but the same experimental group together to encourage a more uniform gut microbiome. - Dietary Control: Use a standardized chow from a single batch for the entire duration of the study.
Inconsistent Induction: Minor variations in the administration of the colitis-inducing agent can lead to significant differences in disease outcome.- DSS Administration: Ensure the dextran (B179266) sulfate (B86663) sodium (DSS) is fully dissolved in the drinking water and that the concentration is consistent across all cages.[1][2] Prepare fresh DSS solutions regularly (e.g., every 2-3 days). - TNBS/Clindamycin (B1669177) Administration: For intrarectal administration of agents like TNBS or clindamycin, ensure the catheter is inserted to the same depth each time and the volume and concentration are precise.[3][4]
Animal Stress: Stress can exacerbate inflammatory responses and introduce variability.- Handling: Handle animals consistently and gently. Minimize noise and vibrations in the animal facility. - Housing: Maintain a stable light-dark cycle and appropriate cage density.

Issue 2: Inconsistent or Unexpected Results with this compound Treatment

Potential Cause Recommended Action
Drug Stability and Formulation: this compound may degrade or not be properly solubilized.- Fresh Preparation: Prepare this compound solutions fresh for each administration. - Solubility Testing: Verify the solubility of this compound in the chosen vehicle. If using an oral gavage, ensure the compound remains in suspension.
Dosing and Administration Route: The dose may be suboptimal, or the administration route may not be effective.- Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal therapeutic window. - Pharmacokinetics: While Phenelfamycin A showed poor systemic absorption, it was detected in the cecal contents after oral administration.[5] Oral gavage is likely the most appropriate route to target the colon.
Timing of Treatment: The therapeutic effect can be highly dependent on when the treatment is initiated relative to disease induction.- Prophylactic vs. Therapeutic: Test different treatment initiation times: before colitis induction (prophylactic), at the time of induction, or after the onset of clinical signs (therapeutic).
Mechanism of Action Mismatch: Phenelfamycins are known for their activity against Gram-positive anaerobes like Clostridium difficile.[5][6] The chosen colitis model may not be driven by a pathogen susceptible to this compound.- Model Selection: The effect of this compound may be more pronounced in an antibiotic-induced colitis model (e.g., clindamycin-induced) where C. difficile overgrowth is a key factor, compared to a purely chemical-induced model like DSS colitis.[4]

Frequently Asked Questions (FAQs)

Q1: Why is there so much variability in the DSS-induced hamster colitis model?

A1: Variability in the DSS model is a common challenge and can stem from several factors. Unlike inbred mouse strains, hamsters are often outbred, leading to greater genetic diversity and individual responses to DSS.[1][7] The gut microbiome, which plays a crucial role in the pathogenesis of colitis, can differ significantly between animals, even from the same supplier. Additionally, subtle inconsistencies in the concentration and administration of DSS, as well as environmental stressors, can contribute to varied disease severity.[8]

Q2: What is the proposed mechanism of action for this compound in treating colitis?

A2: The primary established activity of the Phenelfamycin class of antibiotics is against Gram-positive anaerobic bacteria, with high potency against Clostridium difficile.[5][6] Therefore, in colitis models where C. difficile or other susceptible gut pathogens contribute to the inflammation (such as clindamycin-induced colitis), this compound likely acts by reducing the bacterial load and associated toxins.[4] In models like DSS-induced colitis, its effect may be related to modulating the overall gut microbiota composition, potentially reducing pro-inflammatory bacterial species and favoring a healthier gut environment.

Q3: Which hamster colitis model is most appropriate for testing this compound?

A3: Given this compound's potent activity against C. difficile, the most mechanistically relevant model would be the clindamycin-induced enterocolitis model in hamsters.[4][5] This model directly assesses the drug's ability to combat a key pathogen implicated in antibiotic-associated colitis. However, testing in the DSS model is also valuable to determine if this compound has broader microbiota-modulating or anti-inflammatory effects beyond its specific antibacterial activity.[9]

Q4: What are the key parameters to measure for assessing colitis severity and therapeutic efficacy?

A4: A comprehensive assessment should include clinical, macroscopic, and microscopic endpoints.

  • Clinical: Daily monitoring of body weight, stool consistency (diarrhea), and the presence of blood in the stool (fecal occult blood). A Disease Activity Index (DAI) can be calculated from these parameters.

  • Macroscopic: Upon necropsy, record the colon length (colitis often leads to colon shortening) and any visible signs of inflammation, ulceration, or edema.

  • Microscopic: Histological scoring of H&E-stained colon sections to assess for epithelial damage, crypt loss, and inflammatory cell infiltration.

  • Molecular: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.[10]

Experimental Protocols

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Hamsters

  • Animals: Male Syrian hamsters, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Induction: Prepare a 5% (w/v) solution of DSS (MW 36-50 kDa) in sterile drinking water.[9] Provide this solution as the sole source of drinking water for 5-7 consecutive days. Control animals receive regular sterile drinking water.

  • Monitoring: Record body weight, stool consistency, and presence of occult blood daily.

  • Treatment (Example): Administer this compound (e.g., 1-50 mg/kg) or vehicle control via oral gavage daily, starting on day 0 of DSS administration and continuing throughout the study.

  • Endpoint Analysis: Euthanize animals at the end of the study period (e.g., day 8). Collect colon tissue for macroscopic evaluation (length, damage) and histological analysis.

Protocol 2: Clindamycin-Induced Colitis in Hamsters

  • Animals: Male Syrian hamsters, 8-10 weeks old.

  • Induction: Administer a single oral dose of clindamycin (e.g., 10 mg/kg). This will disrupt the normal gut flora and make the hamsters susceptible to C. difficile.

  • Infection (Optional but recommended for consistency): 24 hours after clindamycin administration, challenge the hamsters with an oral gavage of a known concentration of Clostridium difficile spores.

  • Monitoring: Monitor animals closely (at least twice daily) for signs of severe illness, including diarrhea, lethargy, and weight loss. The onset of disease is often rapid and severe in this model.

  • Treatment: Administer this compound or vehicle control orally, starting 24 hours after clindamycin administration. Phenelfamycin A has been shown to prolong survival in this model.[5]

  • Endpoint Analysis: The primary endpoint is often survival. For mechanistic studies, animals can be euthanized at the first signs of severe colitis to collect cecal contents for toxin analysis and colon tissue for histology.

Quantitative Data Summary

The following tables represent example data to illustrate how results can be structured.

Table 1: Example Disease Activity Index (DAI) Scores in DSS-Induced Colitis

Treatment GroupnDay 3 DAI (Mean ± SEM)Day 5 DAI (Mean ± SEM)Day 7 DAI (Mean ± SEM)
Control (No DSS)100.0 ± 0.00.0 ± 0.00.0 ± 0.0
DSS + Vehicle101.2 ± 0.22.8 ± 0.33.5 ± 0.4
DSS + this compound (10 mg/kg)101.0 ± 0.22.1 ± 0.32.4 ± 0.3**
DSS + this compound (50 mg/kg)100.8 ± 0.11.5 ± 0.2 1.8 ± 0.2
*p < 0.05, **p < 0.01 compared to DSS + Vehicle

Table 2: Example Endpoint Measurements in DSS-Induced Colitis (Day 8)

Treatment GroupnColon Length (cm) (Mean ± SEM)Histology Score (0-4) (Mean ± SEM)Colon TNF-α (pg/mg protein) (Mean ± SEM)
Control (No DSS)1015.2 ± 0.50.1 ± 0.155 ± 8
DSS + Vehicle109.8 ± 0.73.2 ± 0.3450 ± 45
DSS + this compound (10 mg/kg)1011.5 ± 0.62.3 ± 0.2280 ± 30
DSS + this compound (50 mg/kg)1012.8 ± 0.51.6 ± 0.2 150 ± 20
*p < 0.05, **p < 0.01 compared to DSS + Vehicle

Visualizations

experimental_workflow start Acclimatization (7-14 days) grouping Randomization into Treatment Groups start->grouping Healthy Hamsters induction Colitis Induction (e.g., 5% DSS in water) treatment Daily Treatment - Vehicle - this compound (Low Dose) - this compound (High Dose) induction->treatment Day 0 grouping->induction monitoring Daily Monitoring - Body Weight - Stool Consistency - Fecal Occult Blood treatment->monitoring endpoint Endpoint Analysis (e.g., Day 8) monitoring->endpoint Continuous analysis Data Collection - Colon Length - Histology Score - Cytokine Levels endpoint->analysis end Results analysis->end

Caption: General experimental workflow for testing this compound in a DSS-induced hamster colitis model.

ibd_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR TNFR TNFR MAPK MAPK Pathway TLR->MAPK PAMPs PI3K PI3K/Akt Pathway TLR->PI3K TNFR->MAPK TNF-α TNFR->PI3K IKK IKK Complex MAPK->IKK PI3K->IKK NFkB_Ikb NF-κB - IκB IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB (active) NFkB_Ikb->NFkB releases NF-κB Gene Gene Transcription NFkB->Gene translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines leads to

Caption: Key inflammatory signaling pathways like NF-κB and MAPK are implicated in IBD pathogenesis.[11][12]

References

How to interpret borderline MIC results for Phenelfamycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational elfamycin-type antibiotic, Phenelfamycin F. The information is designed to assist in the accurate interpretation of borderline Minimum Inhibitory Concentration (MIC) results and to provide guidance on best practices for in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an elfamycin-type antibiotic isolated from Streptomyces violaceoniger.[1][2] Like other elfamycins, its primary mechanism of action is the inhibition of bacterial protein synthesis.[3] It achieves this by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu), a critical protein responsible for bringing aminoacyl-tRNA to the ribosome during protein elongation.[3][4][5] This disruption halts the protein synthesis process, leading to an antibacterial effect.[4]

Q2: What is the spectrum of activity for this compound?

This compound is known to be active against Gram-positive anaerobic bacteria, with notable activity against Clostridium difficile.[2][6] Among the phenelfamycins, Phenelfamycin E and F are reported to be the most potent.[2]

Q3: We are observing MIC values for this compound that are on the edge of what we consider "susceptible" or "resistant" for our test organisms. How should we interpret these borderline results?

Interpreting borderline MIC values for an investigational agent like this compound can be challenging due to the absence of officially established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Here's a systematic approach to interpreting such results:

  • Review Internal Quality Control (QC): Ensure that the MICs for your QC strains fall within the expected range. Out-of-range QC results invalidate the entire batch of testing.

  • Consider the Source of Variability: Borderline results can often be attributed to minor variations in experimental conditions. Refer to the troubleshooting guide below for a detailed checklist of factors to investigate.

  • Repeat the Assay: A crucial step in assessing a borderline result is to repeat the experiment, preferably with multiple replicates, to determine the consistency of the MIC value.

  • Perform a Confirmatory Assay: If borderline results are reproducible, consider a confirmatory assay with a different methodology, such as a time-kill kinetics assay, to understand the dynamic interaction between this compound and the test organism.

Troubleshooting Guide for Borderline MIC Results

Inconsistent or borderline MIC results can arise from a variety of factors. This guide provides a structured approach to troubleshooting these issues.

Potential Cause Troubleshooting Steps
Inoculum Preparation Verify Inoculum Density: Ensure the final inoculum concentration in the test wells is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard before final dilution. Check for Mixed Cultures: Streak the inoculum on an appropriate agar (B569324) plate to check for purity. A mixed culture can lead to variable MIC results.
Assay Medium Confirm Correct Medium: Use the appropriate and standardized medium for the test organism (e.g., Brucella agar supplemented with hemin, vitamin K, and laked sheep blood for anaerobes like C. difficile). Check pH and Cation Concentration: Ensure the pH of the medium is within the recommended range. For some antibiotic classes, the concentration of divalent cations (e.g., Ca²⁺ and Mg²⁺) can influence MIC values.
This compound Solution Check Stock Solution Integrity: Prepare fresh stock solutions of this compound. Ensure complete solubilization and filter-sterilize. Avoid repeated freeze-thaw cycles. Verify Dilution Series: Double-check the calculations and execution of the serial dilutions to ensure accuracy.
Incubation Confirm Correct Conditions: For anaerobic organisms, ensure a strict anaerobic environment is maintained throughout the incubation period. Standardize Incubation Time and Temperature: Adhere to a consistent incubation time and temperature as defined in your protocol.
Plate Reading Ensure Consistent Endpoint Reading: The MIC is the lowest concentration that inhibits visible growth. For manual reading, ensure consistent interpretation. For automated readers, verify the instrument's settings and calibration.

Data Presentation

As this compound is an investigational compound, publicly available, comprehensive MIC data is limited. Researchers should aim to generate and present their data in a structured format to facilitate comparison and interpretation. Below is a template for summarizing MIC data for this compound against a panel of anaerobic organisms.

Table 1: Example MIC Distribution for this compound against Anaerobic Bacteria (µg/mL)

Organism (n=number of isolates)MIC RangeMIC₅₀MIC₉₀
Clostridium difficile (n=...).........
Bacteroides fragilis (n=...).........
Prevotella melaninogenica (n=...).........
Finegoldia magna (n=...).........
Peptostreptococcus anaerobius (n=...).........
QC Strain (e.g., C. difficile ATCC 700057).........

Note: This table is a template. Researchers should populate it with their experimentally determined data.

Experimental Protocols

Confirmatory Time-Kill Kinetics Assay for this compound

This protocol outlines a method to assess the bactericidal or bacteriostatic activity of this compound over time, which is particularly useful for interpreting borderline MIC results.

1. Materials:

  • This compound

  • Test organism (e.g., Clostridium difficile)

  • Anaerobic broth medium (e.g., supplemented Brucella broth)

  • Anaerobic agar plates (e.g., Brucella agar with 5% laked sheep blood)

  • Sterile saline or PBS for dilutions

  • Anaerobic incubation system

  • Spectrophotometer and cuvettes

  • Sterile tubes and pipettes

2. Inoculum Preparation:

  • From a fresh overnight culture on an anaerobic agar plate, inoculate a few colonies into anaerobic broth.

  • Incubate in an anaerobic atmosphere at 37°C until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh pre-warmed anaerobic broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

3. Assay Setup:

  • Prepare tubes with anaerobic broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the observed borderline MIC).

  • Include a growth control tube (no antibiotic) and a sterility control tube (no bacteria).

  • Add the standardized bacterial inoculum to each test and growth control tube.

4. Incubation and Sampling:

  • Incubate all tubes under anaerobic conditions at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

5. Viable Cell Counting:

  • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

  • Plate 100 µL of the appropriate dilutions onto anaerobic agar plates.

  • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Count the colonies on the plates to determine the CFU/mL for each time point and concentration.

6. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

  • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

  • A bacteriostatic effect is characterized by a <3-log₁₀ reduction in the initial inoculum.

Visualizations

Troubleshooting Workflow for Borderline MIC Results

G A Borderline MIC Result Observed B Review Quality Control (QC) Data A->B C QC In Range? B->C D Repeat MIC Assay (n=3) C->D Yes E Troubleshoot Assay Parameters (Inoculum, Medium, etc.) C->E No F Results Reproducible? D->F E->B G Result is an Anomaly. Report Initial Valid MIC. F->G No H Perform Confirmatory Assay (e.g., Time-Kill Kinetics) F->H Yes I Interpret Data: Bactericidal vs. Bacteriostatic H->I J Report Borderline MIC with Confirmatory Data I->J

Caption: A stepwise workflow for troubleshooting borderline MIC results.

Mechanism of Action: Elfamycin Inhibition of Protein Synthesis

G cluster_0 Bacterial Cell Ribosome Ribosome Protein Protein Elongation Ribosome->Protein EFTu_GTP EF-Tu-GTP Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) EFTu_GTP->Ternary_Complex Inhibited_Complex Inhibited EF-Tu Complex EFTu_GTP->Inhibited_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ternary_Complex->Ribosome Delivers aa-tRNA PhenelfamycinF This compound PhenelfamycinF->EFTu_GTP Binds to Blocked Elongation Blocked Inhibited_Complex->Blocked Prevents aa-tRNA delivery

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Technical Support Center: Optimizing Phenelfamycin F and EF-Tu Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for studying the interaction between Phenelfamycin F and its target, Elongation Factor-Tu (EF-Tu).

Frequently Asked Questions (FAQs)

Q1: What is a good starting buffer for this compound and EF-Tu binding assays?

A1: A common starting point that mimics physiological conditions is recommended.[1] A HEPES-based buffer is often a robust choice. A typical formulation to begin with would be: 50 mM HEPES or Tris at pH 7.5, 100-150 mM NaCl, 5-10 mM MgCl₂, and 10 µM GDP.[1][2] The presence of Mg²⁺ and a guanine (B1146940) nucleotide (like GDP or a non-hydrolyzable GTP analog) is critical for the stability and native conformation of EF-Tu.[3][4]

Q2: Why are Mg²⁺ and GDP/GTP essential components in the buffer for EF-Tu?

A2: EF-Tu is a G-protein, and its conformation and activity are tightly regulated by the binding of guanine nucleotides (GTP or GDP) and a magnesium ion cofactor.[5][6] Mg²⁺ is crucial for coordinating the phosphate (B84403) groups of the nucleotide, which in turn stabilizes the protein's structure.[3][4] The nucleotide (GTP for the 'on' state, GDP for the 'off' state) dictates the specific conformation of EF-Tu, which directly impacts its affinity for binding partners like this compound.[5] For initial binding studies, GDP is often used to lock EF-Tu in a single, stable conformational state.

Q3: this compound is poorly soluble in aqueous solutions. How should I handle this in my binding assay?

A3: It is common for small molecule inhibitors to have limited aqueous solubility. The standard approach is to dissolve this compound in a 100% DMSO stock solution.[7][8] This stock can then be diluted into the assay buffer. It is critical to ensure the final DMSO concentration is identical in all experimental samples (e.g., in both the protein and ligand solutions for ITC) to avoid artifacts from buffer mismatch.[9][10] Typically, the final DMSO concentration should be kept as low as possible, ideally below 5%, as higher concentrations can destabilize the protein.[7][11]

Q4: My protein (EF-Tu) is aggregating or precipitating. What can I do?

A4: Protein aggregation can be a significant issue.[1] Here are several strategies to mitigate it:

  • Optimize pH and Ionic Strength: Ensure the buffer pH is not close to EF-Tu's isoelectric point (pI). You can also screen a range of NaCl concentrations (e.g., 50 mM to 500 mM) as both high and low salt can affect solubility.[1]

  • Use Stabilizing Additives: Glycerol (typically 5-20% v/v) is a common additive that can improve protein stability.[1]

  • Include Reducing Agents: If aggregation is due to oxidation of cysteine residues, include a reducing agent like DTT or TCEP. TCEP is often preferred for its stability over time.[1][10]

  • Add Detergents: Low concentrations of non-ionic detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100) can prevent non-specific hydrophobic interactions that lead to aggregation.[1][]

Troubleshooting Guides

Issue 1: No or Weak Binding Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive EF-Tu Protein Verify the activity and proper folding of your EF-Tu preparation. Ensure the presence of essential cofactors like Mg²⁺ and GDP/GTP in your buffer.[3][4]
Inappropriate Buffer Conditions The pH or ionic strength of the buffer may not be optimal for the interaction. Perform a buffer screen to test a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-500 mM NaCl).[1]
Low Analyte Concentration (SPR) If using Surface Plasmon Resonance (SPR), increase the concentration of this compound in your injections to enhance the signal.[13][14]
Suboptimal Ligand Immobilization (SPR) The binding site on EF-Tu might be sterically hindered due to the immobilization method. Try a different immobilization strategy, such as using a capture-based approach instead of covalent coupling.[15][16]
Issue 2: High Background or Non-Specific Binding

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrophobic Interactions Non-specific binding is often caused by hydrophobic interactions between the analyte and the sensor surface (SPR) or other components.
Solution 1: Add Detergents: Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) in your running buffer.[17]
Solution 2: Use Blocking Agents (SPR): After immobilizing EF-Tu, use a blocking agent like ethanolamine (B43304) or Bovine Serum Albumin (BSA) to deactivate any remaining active sites on the sensor chip.[13]
Buffer Mismatch (SPR/ITC) A mismatch between the running buffer and the analyte buffer can cause significant bulk refractive index changes (SPR) or large heats of dilution (Isothermal Titration Calorimetry - ITC).[9][15]
Solution: Ensure precise buffer matching. For ITC, this is best achieved by dialyzing the protein against the buffer and then using the final dialysate to dissolve the ligand.[9][18][19]

Data Presentation: Recommended Buffer Components

The following tables summarize common buffer components and additives used to optimize protein-ligand binding assays. These ranges provide a starting point for screening the optimal conditions for the this compound and EF-Tu interaction.

Table 1: Core Buffer Systems

ComponentTypical ConcentrationpH RangePurpose
HEPES 25 - 100 mM6.8 - 8.2Common biological buffer, low temperature dependence of pKa.[2]
Tris 25 - 100 mM7.5 - 9.0Widely used, but pKa is temperature-sensitive.
Phosphate (PBS) 50 - 100 mM6.5 - 7.5Mimics physiological conditions, but can sometimes interfere with binding.[9]
NaCl/KCl 50 - 500 mMN/AModulates ionic strength, reduces non-specific electrostatic interactions.[1]
MgCl₂ 1 - 10 mMN/AEssential cofactor for EF-Tu stability and nucleotide binding.[3][20]
GDP/GTP Analog 10 - 50 µMN/AStabilizes EF-Tu in a specific conformational state.[5]

Table 2: Common Buffer Additives

AdditiveTypical ConcentrationPurpose
Glycerol 5 - 20% (v/v)Protein stabilizer, cryoprotectant.[1][]
DMSO 0.1 - 5% (v/v)Co-solvent for poorly soluble small molecules like this compound.[7][11]
Tween-20 0.01 - 0.1% (v/v)Non-ionic detergent to reduce non-specific binding.[1][17]
TCEP 0.5 - 2 mMStable reducing agent to prevent cysteine oxidation.[1][10]
BSA 0.1 - 1 mg/mLBlocking agent to reduce non-specific binding to surfaces.[16]

Experimental Protocols

Protocol 1: Buffer Screening using Thermal Shift Assay (TSA/DSF)

A Thermal Shift Assay (also known as Differential Scanning Fluorimetry) is a rapid and effective method to identify buffer conditions that enhance the thermal stability of EF-Tu. Increased stability often correlates with better behavior in binding assays.[2][21]

  • Plate Setup: In a 96-well qPCR plate, create a matrix of buffer conditions by varying pH, salt concentration, and additives.[1]

  • Protein and Dye Addition: To each well, add a final concentration of 2-10 µM EF-Tu and a fluorescent dye (e.g., SYPRO Orange at 1-5x final concentration) that binds to hydrophobic regions of unfolded proteins.[1][21]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, for example, from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, while continuously monitoring fluorescence.[1]

  • Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. Identify the buffer conditions that result in the highest Tm, as these are the most stabilizing.[1]

Protocol 2: General Isothermal Titration Calorimetry (ITC) Experiment

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Buffer Preparation: Prepare a single, large batch of the optimized buffer identified from TSA or other screening methods. The buffer must be identical for both the protein and the ligand.[9][10]

  • Sample Preparation:

    • Protein (EF-Tu): Dialyze the purified EF-Tu extensively against the prepared buffer at 4°C.[9][19] After dialysis, determine the precise protein concentration.

    • Ligand (this compound): Use the final dialysis buffer (dialysate) to dissolve the this compound from a DMSO stock to the desired final concentration, ensuring the final DMSO percentage is matched with the protein solution.[9]

  • Instrument Setup: Degas both protein and ligand solutions before loading them into the instrument to prevent air bubbles.[10] A typical starting concentration is 10-50 µM EF-Tu in the cell and a 10-fold higher concentration of this compound in the syringe.[10][22]

  • Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Visualizations

EF_Tu_Cycle EF_Tu_GTP EF-Tu:GTP Ternary_Complex aa-tRNA:EF-Tu:GTP (Ternary Complex) EF_Tu_GTP->Ternary_Complex + aa-tRNA Ribosome_Binding Binds to Ribosome A-site Ternary_Complex->Ribosome_Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_Binding->GTP_Hydrolysis Codon Recognition EF_Tu_GDP EF-Tu:GDP GTP_Hydrolysis->EF_Tu_GDP Releases aa-tRNA & dissociates Exchange GDP/GTP Exchange EF_Tu_GDP->Exchange + EF-Ts EF_Ts EF-Ts Exchange->EF_Tu_GTP Releases EF-Ts + GTP Buffer_Optimization_Workflow Start Define Initial Buffer Space (pH, Salt, Additives) TSA Screen for Stability (TSA/DSF) Start->TSA Analysis1 Identify Conditions with Highest Protein Tm TSA->Analysis1 Binding_Assay Perform Binding Assay (e.g., SPR, ITC, FP) Analysis1->Binding_Assay Select top candidates Data_Quality Assess Data Quality (Signal-to-Noise, Reproducibility) Binding_Assay->Data_Quality Optimal Optimal Conditions Found Data_Quality->Optimal Yes Refine Refine Conditions (e.g., Additives, Detergents) Data_Quality->Refine No Refine->Binding_Assay Re-test

References

Strategies to minimize Phenelfamycin F precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Phenelfamycin F in culture media. This compound, a member of the elfamycin class of antibiotics, is known for its poor aqueous solubility, which can present significant hurdles in experimental setups.[1][2][3] This guide offers strategies and detailed protocols to help maintain its solubility and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the culture medium?

A1: this compound is a hydrophobic molecule with inherently low solubility in aqueous solutions like culture media. Precipitation, often seen as cloudiness or visible particles, typically occurs when the concentration of this compound exceeds its solubility limit in the experimental medium.[4] This can be triggered by several factors, including:

  • High final concentration: The desired experimental concentration may be higher than the solubility of this compound in the final culture medium.

  • "Crashing out" upon dilution: When a stock solution of this compound, dissolved in an organic solvent like DMSO, is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to precipitate.[5]

  • pH of the medium: The solubility of many macrolide antibiotics is pH-dependent. If the pH of your culture medium is not optimal for this compound, its solubility can be significantly reduced.[6]

  • Temperature: Changes in temperature can affect the solubility of compounds. Incubating at 37°C might alter the solubility compared to room temperature where solutions are often prepared.

  • Interactions with media components: Although less common, interactions with salts, proteins, or other components in the culture medium could potentially reduce the solubility of this compound.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions.[6] A related compound, Phenelfamycin E, is known to be soluble in DMSO.[7] It is crucial to ensure that the final concentration of DMSO in your cell culture does not exceed a level that would cause cellular toxicity, typically kept below 1% (v/v).[6]

Q3: How can I increase the solubility of this compound in my experiments?

A3: There are three primary strategies to enhance the solubility of this compound in culture media:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your culture medium. This method requires careful control of the final co-solvent concentration to avoid cytotoxicity.[4]

  • pH Adjustment: The solubility of macrolide antibiotics can often be improved by adjusting the pH of the medium. For many macrolides, a slightly alkaline pH is favorable.[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[8][9] This is a highly effective method for improving the delivery of poorly soluble compounds in biological systems.

Troubleshooting Guides

Problem 1: Precipitation observed in the stock solution (this compound in DMSO/Ethanol).
Possible Cause Recommended Solution
Stock concentration is too high. Prepare a new stock solution at a lower concentration. It is essential that the initial stock is fully dissolved before making further dilutions.[5]
Incomplete dissolution. Ensure vigorous vortexing to fully dissolve the this compound powder. Gentle warming may be attempted if the compound's stability at elevated temperatures is known. Visually inspect the solution against a light source to confirm the absence of particulates.
Moisture contamination of the solvent. Use anhydrous, high-purity grade DMSO or ethanol. Moisture can significantly reduce the solubility of hydrophobic compounds.[5]
Problem 2: Precipitation is observed in the culture medium after adding the this compound stock solution.
Possible Cause Recommended Solution
"Crashing out" upon dilution. This occurs when a drug dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium.[5] To mitigate this, add the stock solution dropwise to the culture medium while vortexing or stirring to ensure rapid and even dispersion.
Final concentration exceeds solubility limit. If precipitation is consistently observed at the desired final concentration, it may be necessary to lower the working concentration to the highest achievable soluble level.[5]
Suboptimal pH of the culture medium. For macrolide antibiotics, a slightly alkaline pH (around 8.0) can improve solubility and stability.[6] Consider adjusting the pH of your culture medium, ensuring the new pH is compatible with your cell line.
Interaction with media components. While less common, interactions with media components can occur. Ensure the medium is properly prepared and filtered. If serum is used, consider potential binding of this compound to proteins.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a stock solution of this compound using DMSO as a co-solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration. Based on available data for similar macrolide antibiotics like Josamycin (soluble in DMSO at approximately 15 mg/mL) and Rapamycin (soluble in DMSO at 25 mg/mL), a starting stock concentration in the range of 10-25 mg/mL is recommended.[10][11]

  • Weigh the this compound powder accurately in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should not exceed 1% (v/v) to prevent cytotoxicity.[6]

Protocol 2: pH Adjustment of Culture Medium

This protocol provides a general guideline for adjusting the pH of the culture medium to enhance the solubility of this compound.

Materials:

  • Prepared cell culture medium

  • Sterile 1N NaOH and 1N HCl

  • Calibrated pH meter with a sterile electrode

  • Sterile serological pipettes

  • Sterile container for the medium

Procedure:

  • Measure the initial pH of your prepared culture medium using a calibrated pH meter.

  • Determine the target pH. For macrolide antibiotics, a pH of around 8.0 has been shown to be optimal for solubility and stability.[6] However, it is crucial to ensure that this pH is within the tolerable range for your specific cell line.

  • Adjust the pH. While stirring the medium gently in a sterile environment (e.g., a laminar flow hood), add sterile 1N NaOH dropwise to increase the pH or sterile 1N HCl to decrease it.

  • Allow the pH to stabilize and measure it again. Repeat step 3 until the target pH is reached.

  • Sterile-filter the pH-adjusted medium using a 0.22 µm filter before use.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol describes the preparation of a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method. This method is suitable for thermolabile compounds and can yield a readily soluble powder.[12][13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

  • 0.22 µm syringe filter

Procedure:

  • Determine the molar ratio. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point for complexation.[14]

  • Prepare the HP-β-CD solution. Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Prepare the this compound solution. Dissolve the calculated amount of this compound in a minimal amount of anhydrous ethanol.

  • Form the complex. While stirring the HP-β-CD solution, slowly add the this compound solution dropwise.

  • Stir the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm syringe filter to remove any un-complexed this compound.

  • Freeze-dry the solution. Freeze the solution completely and then lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Store the complex in a desiccator at room temperature. The resulting powder can be directly dissolved in culture medium for your experiments.

Data Summary

Table 1: Solubility of Structurally Related Macrolide Antibiotics in Common Solvents

AntibioticSolventSolubility (mg/mL)Reference
JosamycinDMSO~15[10]
Ethanol~25[10]
RapamycinDMSO25[11]
EthanolSoluble[11]
N-acetyl SulfamethoxazoleDMSO~50[15]
Ethanol~0.25[15]
(R)-OfloxacinDMSO~20[16]
Ethanol~1[16]

Note: This table provides solubility data for macrolide antibiotics that are structurally related to this compound and serves as a reference for estimating its solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation cluster_analysis Analysis phenel_f This compound Powder solvent Select Solvent (e.g., DMSO) phenel_f->solvent dissolve Dissolve this compound in Solvent solvent->dissolve stock High-Concentration Stock Solution dissolve->stock dilution Dilute Stock Solution into Medium stock->dilution culture_medium Culture Medium culture_medium->dilution working_solution Final Working Solution dilution->working_solution assay Perform Cell-Based Assay working_solution->assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_precipitation precipitation Precipitation Observed check_stock Check Stock Solution Concentration precipitation->check_stock check_solvent Check Solvent Purity (Anhydrous?) precipitation->check_solvent check_dilution Review Dilution Technique (Dropwise? Stirring?) precipitation->check_dilution check_ph Measure & Adjust Medium pH precipitation->check_ph use_cyclodextrin Consider Cyclodextrin Complexation precipitation->use_cyclodextrin

Caption: Logical workflow for troubleshooting this compound precipitation.

cyclodextrin_complexation phenel_f This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) phenel_f->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.

References

Technical Support Center: Improving the Reproducibility of Phenelfamycin F Time-Kill Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Phenelfamycin F time-kill assays.

Frequently Asked Questions (FAQs)

Q1: What is a time-kill assay and what is its purpose in studying this compound?

A time-kill assay, also known as a kill-kinetic assay, is a microbiological method used to assess the pharmacodynamics of an antimicrobial agent. It measures the rate and extent of bacterial killing over time when exposed to a specific concentration of an antibiotic. For this compound, this assay is crucial for determining whether its antimicrobial effect is concentration-dependent or time-dependent, and for quantifying its bactericidal or bacteriostatic activity against target organisms like Clostridium difficile. A standard goal is to determine if a ≥3-log10 (99.9%) reduction in the bacterial population is achieved.

Q2: What are the most critical factors affecting the reproducibility of this compound time-kill assays?

The reproducibility of time-kill assays is influenced by several factors. Key among them are:

  • Inoculum Preparation and Density: The initial bacterial concentration (CFU/mL) can significantly impact the outcome. A high inoculum density may lead to a diminished effect of the antibiotic, a phenomenon known as the "inoculum effect."[1][2][3][4] Standardization of the inoculum preparation, including the growth phase of the bacteria, is critical.

  • Media Composition: The type of broth used, such as Brain Heart Infusion (BHI) or Mueller-Hinton Broth (MHB), can affect the growth rate of the bacteria and the activity of this compound.[5][6] It is essential to use a consistent and appropriate medium for the target organism.

  • Anaerobic Conditions: For anaerobic bacteria like C. difficile, maintaining a strict anaerobic environment is paramount.[7] Any exposure to oxygen can stress the bacteria and affect their susceptibility to the antibiotic.

  • Antibiotic Concentration: Accurate preparation of this compound concentrations is fundamental. Serial dilutions must be performed carefully to ensure the desired concentrations are tested.

  • Sampling and Plating Technique: Consistent timing of sample collection and proper plating techniques are necessary for accurate colony counts.

Q3: How do I choose the appropriate concentrations of this compound for a time-kill assay?

Q4: What are appropriate quality control (QC) strains for this compound time-kill assays against anaerobic bacteria?

For anaerobic bacteria, standard QC strains should be included in each assay to ensure the validity of the results. Recommended QC strains for antimicrobial susceptibility testing of anaerobes include:

  • Bacteroides fragilis ATCC 25285

  • Bacteroides thetaiotaomicron ATCC 29741

  • Clostridium difficile ATCC 700057 (a well-characterized strain)

These strains have defined antimicrobial susceptibility profiles and can help monitor the consistency of the test system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent inoculum density.Inaccurate pipetting of antibiotic or bacterial culture.Variation in incubation conditions.Standardize the inoculum preparation protocol to ensure a consistent starting CFU/mL.Use calibrated pipettes and ensure proper mixing.Ensure uniform temperature and anaerobic conditions for all replicates.
No killing observed at concentrations above the MIC The "inoculum effect" due to a very high starting bacterial density.Degradation of this compound during the experiment.The organism may be tolerant (inhibited but not killed) to the antibiotic.Resistance development during the assay.Optimize the starting inoculum to the recommended range (e.g., 5 x 10^5 to 1 x 10^6 CFU/mL).Verify the stability of this compound in the test medium over the assay duration.Extend the incubation time to observe for potential delayed killing. Also, consider performing a Minimum Bactericidal Concentration (MBC) test.Check for the appearance of resistant colonies at later time points.
Unexpected bacterial growth in all tubes, including controls Contamination of the bacterial culture, media, or reagents.Failure to maintain anaerobic conditions.Use aseptic techniques throughout the procedure.Check the purity of the starting culture.Verify the integrity of the anaerobic chamber or system. Include an anaerobic indicator.
Difficulty in obtaining accurate colony counts Colonies are too numerous to count (TNTC) or too few.Spreader colonies overgrowing the plate.Adjust the serial dilution range to ensure plates have a countable number of colonies (typically 30-300 CFU).Ensure plates are sufficiently dry before incubation. Use appropriate agar (B569324) concentration.

Experimental Protocols

Detailed Methodology for this compound Time-Kill Assay

This protocol is a generalized guideline and should be optimized for your specific laboratory conditions and target organism.

1. Materials:

  • This compound stock solution of known concentration

  • Target anaerobic bacterium (e.g., Clostridium difficile)

  • Appropriate anaerobic growth medium (e.g., pre-reduced Brain Heart Infusion Broth supplemented with yeast extract, L-cysteine, and hemin)[5][7]

  • Anaerobic blood agar plates for colony counting

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Anaerobic chamber or system

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

  • Sterile culture tubes or microplates

  • Incubator (37°C)

2. Inoculum Preparation:

  • From a fresh culture plate, inoculate a single colony into a tube of pre-reduced anaerobic broth.

  • Incubate overnight at 37°C in an anaerobic chamber.

  • On the day of the assay, subculture the overnight culture into fresh, pre-reduced broth and incubate to mid-logarithmic growth phase (e.g., until turbidity reaches a specific OD, which should be correlated to a known CFU/mL).

  • Adjust the bacterial suspension with fresh broth to a final concentration of approximately 1 x 10^6 CFU/mL. The final inoculum in the assay tubes should be around 5 x 10^5 CFU/mL.

3. Assay Setup:

  • Prepare serial dilutions of this compound in the anaerobic broth to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).

  • Include a growth control tube (no antibiotic) and a sterility control tube (no bacteria).

  • Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve a final volume and the target starting bacterial density.

4. Incubation and Sampling:

  • Incubate all tubes at 37°C under anaerobic conditions.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile PBS.

5. Viable Cell Counting:

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto anaerobic blood agar plates.

  • Incubate the plates anaerobically at 37°C for 24-48 hours, or until colonies are visible.

  • Count the colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration.

6. Data Analysis:

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.

  • Determine the extent of killing at each time point by comparing the log10 CFU/mL to the initial count at time 0. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Quantitative Data

The following table presents illustrative time-kill data for this compound against a hypothetical strain of Clostridium difficile with an MIC of 1 µg/mL. This data is for representative purposes only and actual results may vary.

This compound Concentration (µg/mL) Log10 CFU/mL at Time (hours)
0 2 4 8 12 24
Growth Control (0) 5.706.507.808.909.209.30
0.5 (0.5x MIC) 5.715.655.505.405.355.30
1 (1x MIC) 5.695.204.804.103.502.90
2 (2x MIC) 5.704.503.602.80<2.00<2.00
4 (4x MIC) 5.723.802.50<2.00<2.00<2.00
8 (8x MIC) 5.713.10<2.00<2.00<2.00<2.00

Visualizations

Experimental Workflow for Time-Kill Assay

TimeKillWorkflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare Inoculum (Mid-log phase) C Inoculate Tubes A->C B Prepare this compound Concentrations B->C D Incubate Anaerobically (37°C) C->D E Sample at Time Points (0, 2, 4, 8, 12, 24h) D->E Time Points F Serial Dilutions E->F G Plate on Agar F->G H Incubate Plates Anaerobically G->H I Count Colonies (CFU) H->I J Plot Time-Kill Curve (Log10 CFU/mL vs. Time) I->J

Caption: Workflow for a standard time-kill assay.

Logical Relationship of Factors Affecting Reproducibility

ReproducibilityFactors cluster_main Reproducibility of Time-Kill Assay cluster_factors Key Experimental Factors R High Reproducibility I Standardized Inoculum (Growth Phase & Density) I->R M Consistent Media Composition M->R A Strict Anaerobic Conditions A->R C Accurate Antibiotic Concentrations C->R T Precise Sampling & Plating T->R

References

Validation & Comparative

Phenelfamycin F vs. Vancomycin: A Comparative Analysis of Efficacy Against Clostridium difficile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clostridium difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of Phenelfamycin F, an elfamycin antibiotic, and vancomycin (B549263), a standard-of-care treatment for CDI. While direct comparative studies are not available in the reviewed literature, this document synthesizes existing data on their mechanisms of action, in vitro activity, and in vivo efficacy to offer a preliminary assessment for the research and development community.

At a Glance: Key Differences

FeatureThis compoundVancomycin
Mechanism of Action Inhibition of protein synthesis via binding to elongation factor Tu (EF-Tu)Inhibition of cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors[1]
Reported In Vitro Activity vs. C. difficile Active against Gram-positive anaerobes, including C. difficile. Stated to be one of the most potent phenelfamycins. Specific MIC values are not readily available in the reviewed literature.MIC range typically 0.5 to 2 μg/mL[2]
Reported In Vivo Efficacy Phenelfamycin A (a related compound) was effective in prolonging the survival of hamsters in a C. difficile enterocolitis model[1].Effective in treating CDI in both animal models and human clinical trials[1].

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and vancomycin lies in their cellular targets.

This compound , as a member of the elfamycin class of antibiotics, disrupts bacterial protein synthesis. It achieves this by binding to and inhibiting the function of elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during peptide elongation. By interfering with this process, this compound effectively halts the production of essential proteins, leading to bacterial cell death.

Vancomycin , a glycopeptide antibiotic, targets the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[1]. This binding prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the cell wall in Gram-positive bacteria like C. difficile. The compromised cell wall ultimately leads to cell lysis and death.

cluster_Phenelfamycin This compound cluster_Vancomycin Vancomycin This compound This compound EF-Tu EF-Tu This compound->EF-Tu Binds to Ribosome Ribosome EF-Tu->Ribosome Delivers aminoacyl-tRNA to Protein Synthesis Protein Synthesis EF-Tu->Protein Synthesis Inhibition Ribosome->Protein Synthesis Elongates peptide chain Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Vancomycin->D-Ala-D-Ala Binds to Peptidoglycan Precursor Peptidoglycan Precursor D-Ala-D-Ala->Peptidoglycan Precursor Terminus of Cell Wall Synthesis Cell Wall Synthesis D-Ala-D-Ala->Cell Wall Synthesis Inhibition of cross-linking Peptidoglycan Precursor->Cell Wall Synthesis Incorporation into cell wall

Fig. 1: Comparative Mechanisms of Action

In Vitro Susceptibility

A critical aspect of evaluating any antimicrobial agent is its in vitro activity against the target pathogen.

This compound : A 1989 study by Swanson et al. reported that all phenelfamycins, including this compound, were active against Gram-positive anaerobes, with a specific mention of C. difficile[1]. The study also noted that Phenelfamycin E and F are the most potent of the phenelfamycins. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against C. difficile are not available in the publicly accessible literature.

Vancomycin : Vancomycin has been extensively studied, and its in vitro activity against C. difficile is well-documented. The MIC for vancomycin against clinical isolates of C. difficile typically ranges from 0.5 to 2 μg/mL[2].

In Vivo Efficacy: The Hamster Model of Colitis

This compound : While specific in vivo data for this compound is not available, the foundational study on phenelfamycins demonstrated that Phenelfamycin A was effective in prolonging the survival of hamsters in a C. difficile enterocolitis model[1]. After oral administration, the antibiotic was detected in the cecal contents but not in the blood, suggesting targeted delivery to the site of infection with minimal systemic absorption[1].

Vancomycin : Vancomycin has demonstrated efficacy in the hamster model of CDI and is a standard comparator in such studies. It is effective in reducing mortality and the severity of colitis in this model.

Experimental Protocol: Hamster Model of C. difficile Infection

The following is a generalized protocol for the hamster model of clindamycin-induced C. difficile infection, based on common practices in the field. The specific parameters for the original phenelfamycin study are not available.

Start Start Clindamycin_Administration Day -1: Administer Clindamycin (e.g., 10 mg/kg, subcutaneous) Start->Clindamycin_Administration C_difficile_Challenge Day 0: Oral Challenge with C. difficile spores or vegetative cells Clindamycin_Administration->C_difficile_Challenge Treatment_Initiation Day 1: Initiate Oral Treatment (Test compound, Vancomycin, or Vehicle) C_difficile_Challenge->Treatment_Initiation Daily_Monitoring Daily: Monitor for signs of illness (diarrhea, weight loss, mortality) Treatment_Initiation->Daily_Monitoring Endpoint Endpoint: Assess survival, cecal toxin levels, and histopathology Daily_Monitoring->Endpoint End End Endpoint->End

Fig. 2: General Workflow for Hamster Model of CDI

Summary and Future Directions

This compound and vancomycin represent two distinct classes of antibiotics with different mechanisms of action against C. difficile. While vancomycin is a well-established therapeutic with a known efficacy profile, this compound is a less-studied compound with a potentially valuable alternative mechanism of action that targets protein synthesis.

The available data, though limited, suggests that phenelfamycins are potent against C. difficile in vitro and that a related compound, Phenelfamycin A, shows promise in an in vivo model. However, the lack of publicly available, direct comparative studies and specific quantitative data for this compound is a significant knowledge gap.

For drug development professionals, the novel mechanism of action of this compound makes it an intriguing candidate for further investigation, especially in an era of growing concern about antibiotic resistance. Future research should focus on:

  • Determining the MIC distribution of this compound against a diverse panel of clinical C. difficile isolates.

  • Conducting head-to-head in vitro and in vivo studies comparing the efficacy of this compound and vancomycin.

  • Evaluating the potential for resistance development to this compound in C. difficile.

  • Investigating the impact of this compound on the gut microbiome compared to broader-spectrum antibiotics like vancomycin.

Addressing these research questions will be crucial in determining the potential clinical utility of this compound as a future therapeutic for C. difficile infection.

References

Comparative analysis of Phenelfamycin F and fidaxomicin preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical analysis of two antimicrobial agents with activity against Clostridium difficile: Phenelfamycin F and fidaxomicin (B1672665). While fidaxomicin is a well-characterized, clinically approved drug, preclinical data for this compound is limited. This analysis compiles the available information to offer a comparative overview and guide further research.

Executive Summary

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that inhibits bacterial RNA polymerase, demonstrating potent in vitro and in vivo efficacy against C. difficile. It is characterized by minimal systemic absorption and a favorable safety profile. This compound belongs to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting Elongation Factor-Tu (EF-Tu). While all phenelfamycins, including this compound, have shown activity against Gram-positive anaerobes like C. difficile, specific quantitative preclinical data for this compound remains scarce in publicly available literature. This guide synthesizes the known preclinical data for both compounds to facilitate a comparative understanding.

Data Presentation

Table 1: In Vitro Activity
ParameterThis compoundFidaxomicin
Target Organism(s) Gram-positive anaerobes, including Clostridium difficile[1]Primarily Clostridium difficile; also active against other Gram-positive bacteria such as Staphylococcus and Enterococcus species.[2]
MIC Range against C. difficile Data not available. Phenelfamycin E and F are noted as the most potent of the phenelfamycins.0.004 to 2 µg/mL
MIC50 against C. difficile Data not available.0.03 - 0.25 µg/mL
MIC90 against C. difficile Data not available.0.125 - 1 µg/mL[2]
Table 2: In Vivo Efficacy
ParameterThis compoundFidaxomicin
Animal Model Hamster colitis model (data specific to Phenelfamycin A)[1]Hamster model of C. difficile infection, Human clinical trials
Key Findings Phenelfamycin A was effective in prolonging the survival of hamsters with C. difficile enterocolitis.[1] Data for this compound is not specified.Hamster Model: Dose-dependent protection against mortality and recurrence. Clinical Trials: Non-inferior to vancomycin (B549263) in achieving clinical cure, with significantly lower recurrence rates.
Dosage and Administration Oral administration (Phenelfamycin A)[1]Oral administration
Table 3: Mechanism of Action and Pharmacokinetics
ParameterThis compoundFidaxomicin
Mechanism of Action Inhibition of bacterial protein synthesis via binding to Elongation Factor-Tu (EF-Tu).Inhibition of bacterial RNA polymerase, preventing transcription initiation.
Systemic Absorption Not detected in the blood of hamsters after oral administration (Phenelfamycin A).[1]Minimal systemic absorption.
Metabolism Data not available.Primarily hydrolyzed to its active metabolite, OP-1118.
Excretion Data not available.Primarily in feces.
Known Toxicities Data not available.Generally well-tolerated; gastrointestinal side effects are most common.

Mechanism of Action

This compound: Inhibition of Protein Synthesis

This compound, as an elfamycin, is presumed to inhibit bacterial protein synthesis by targeting Elongation Factor-Tu (EF-Tu). EF-Tu is a crucial G-protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins lock it in an inactive conformation, preventing it from carrying out its function and thereby halting protein synthesis.

cluster_0 Bacterial Protein Synthesis Elongation cluster_1 Inhibition by this compound Aminoacyl-tRNA Aminoacyl-tRNA Ternary Complex Ternary Complex Aminoacyl-tRNA->Ternary Complex EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->Ternary Complex Inactive EF-Tu Complex Inactive EF-Tu Complex Ribosome Ribosome Ternary Complex->Ribosome Binds to A-site Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Peptide bond formation This compound This compound This compound->EF-Tu-GTP Binds and inactivates Inhibition Inhibition

Mechanism of Action of this compound
Fidaxomicin: Inhibition of Transcription

Fidaxomicin exerts its bactericidal effect by inhibiting bacterial RNA polymerase. It binds to the "switch region" of the enzyme, preventing the separation of DNA strands and the formation of the open promoter complex, which is a critical step in the initiation of transcription. This mechanism is distinct from that of other RNA polymerase inhibitors like rifamycins.

cluster_0 Bacterial Transcription Initiation cluster_1 Inhibition by Fidaxomicin RNA Polymerase RNA Polymerase Closed Complex Closed Complex RNA Polymerase->Closed Complex Promoter DNA Promoter DNA Promoter DNA->Closed Complex Open Complex Open Complex Closed Complex->Open Complex DNA unwinding Inhibition Inhibition RNA Synthesis RNA Synthesis Open Complex->RNA Synthesis Initiation Fidaxomicin Fidaxomicin Fidaxomicin->Closed Complex Prevents unwinding

Mechanism of Action of Fidaxomicin

Experimental Protocols

MIC Determination (Agar Dilution Method for Anaerobic Bacteria)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) for anaerobic bacteria, as would be relevant for C. difficile.

Start Start Prepare serial dilutions of antibiotic in molten agar (B569324) Prepare serial dilutions of antibiotic in molten agar Start->Prepare serial dilutions of antibiotic in molten agar Pour antibiotic-containing agar into plates Pour antibiotic-containing agar into plates Prepare serial dilutions of antibiotic in molten agar->Pour antibiotic-containing agar into plates Inoculate agar plates with C. difficile Inoculate agar plates with C. difficile Pour antibiotic-containing agar into plates->Inoculate agar plates with C. difficile Prepare standardized inoculum of C. difficile Prepare standardized inoculum of C. difficile Prepare standardized inoculum of C. difficile->Inoculate agar plates with C. difficile Incubate anaerobically Incubate anaerobically Inoculate agar plates with C. difficile->Incubate anaerobically Observe for growth Observe for growth Incubate anaerobically->Observe for growth Determine MIC Determine MIC Observe for growth->Determine MIC Lowest concentration with no visible growth

Workflow for MIC Determination
  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and sterilized.

  • Antibiotic Dilution: Serial twofold dilutions of the test antibiotic (this compound or fidaxomicin) are prepared. Each dilution is added to a separate aliquot of molten agar maintained at 48-50°C.

  • Plate Pouring: The antibiotic-containing agar is poured into Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: C. difficile strains are grown in an appropriate anaerobic broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Hamster Model of C. difficile Infection

The hamster model is a widely used preclinical model to evaluate the efficacy of therapeutics against C. difficile infection.

  • Induction of Susceptibility: Golden Syrian hamsters are treated with an antibiotic, typically clindamycin, to disrupt their native gut microbiota, making them susceptible to C. difficile colonization.

  • Infection: Following antibiotic pre-treatment, hamsters are challenged with a standardized oral dose of C. difficile spores or vegetative cells.

  • Treatment: At a specified time post-infection, treatment with the test compound (e.g., Phenelfamycin A, fidaxomicin) or a vehicle control is initiated. The drug is typically administered orally for a defined period.

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., diarrhea, weight loss, lethargy) and survival.

  • Endpoint Analysis: Key endpoints include survival rate, time to death, and reduction in C. difficile burden and toxin levels in the cecum and colon at the time of necropsy.

Conclusion and Future Directions

The available preclinical data indicate that both this compound and fidaxomicin are active against C. difficile. Fidaxomicin is a well-established agent with a clear mechanism of action and proven clinical efficacy. This compound, as part of the elfamycin class, presents an alternative mechanism of action by targeting protein synthesis.

A significant data gap exists for this compound, limiting a direct quantitative comparison with fidaxomicin. Further research is warranted to elucidate the specific in vitro potency (MIC distribution against a panel of C. difficile isolates), in vivo efficacy (in the hamster model), and the pharmacokinetic and toxicological profile of this compound. Such data would be invaluable for assessing its potential as a therapeutic agent for C. difficile infection and for guiding any future drug development efforts. The distinct mechanism of action of the elfamycins could offer an advantage, particularly in cases of resistance to other classes of antibiotics.

References

Cross-Resistance Between Phenelfamycin F and Other EF-Tu Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel drug targets and the characterization of new antimicrobial agents. Elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis, represents a promising target for antibiotic development. Phenelfamycin F, a member of the elfamycin class of antibiotics, inhibits bacterial growth by targeting EF-Tu. Understanding the cross-resistance profile of this compound against other EF-Tu inhibitors is critical for its potential clinical development and for anticipating resistance mechanisms. This guide provides a comparative analysis of cross-resistance between this compound and other known EF-Tu inhibitors, supported by available experimental data and detailed methodologies.

Comparative Analysis of EF-Tu Inhibitor Activity

AntibioticClassTarget SpeciesAssayIC50 (µM)Reference
Phenelfamycin A ElfamycinEscherichia colipoly(Phe) synthesis0.13[1]
Kirromycin (B1673653) ElfamycinEscherichia colipoly(Phe) synthesis0.03[1]
Aurodox ElfamycinEscherichia colipoly(Phe) synthesis0.04[1]
Efrotomycin ElfamycinEscherichia colipoly(Phe) synthesis0.05[1]
Unphenelfamycin ElfamycinEscherichia colipoly(Phe) synthesis0.25[1]
L-681,217 ElfamycinEscherichia colipoly(Phe) synthesis>100[1]
Phenelfamycin A ElfamycinStaphylococcus aureuspoly(Phe) synthesis>1000[1]
Kirromycin ElfamycinStaphylococcus aureuspoly(Phe) synthesis>1000[1]

Note: The data for Phenelfamycin A, a close structural analog of this compound, suggests that resistance observed in Staphylococcus aureus EF-Tu confers broad cross-resistance to other elfamycins like kirromycin. This is likely due to mutations in the EF-Tu protein that affect the binding site of this class of antibiotics.

Mechanisms of Action and Resistance

EF-Tu inhibitors can be broadly categorized into two groups based on their mechanism of action. Understanding these mechanisms is key to predicting cross-resistance.

  • Inhibitors that Stabilize the EF-Tu·GTP·aa-tRNA Complex on the Ribosome: This class, which includes kirromycin and enacyloxin IIa , binds to a pocket in EF-Tu that is critical for its conformational change upon GTP hydrolysis. By preventing the release of EF-Tu·GDP from the ribosome, they stall protein synthesis.

  • Inhibitors that Prevent the Formation of the EF-Tu·GTP·aa-tRNA Ternary Complex: This group, including pulvomycin and GE2270 A , binds to EF-Tu and prevents its interaction with aminoacyl-tRNA (aa-tRNA), thereby blocking the delivery of amino acids to the ribosome.

Phenelfamycins , including this compound, are structurally related to kirromycin and are believed to share a similar mechanism of action, falling into the first category.

Resistance to EF-Tu inhibitors typically arises from mutations in the tuf genes encoding EF-Tu. These mutations can alter the antibiotic binding site, reducing the inhibitor's affinity and rendering it ineffective. Because different classes of EF-Tu inhibitors have distinct binding sites, cross-resistance is not always guaranteed. However, for structurally similar compounds like the elfamycins, a single mutation can confer resistance to multiple members of the class.

Visualizing EF-Tu Inhibition and Resistance

The following diagram illustrates the mechanism of action of different EF-Tu inhibitors and the logical flow of how resistance can lead to cross-resistance.

EF_Tu_Inhibition_and_Resistance cluster_0 Mechanism of Action cluster_1 EF-Tu Inhibitors cluster_2 Resistance Mechanism EF-Tu Cycle EF-Tu Cycle Ternary Complex Formation Ternary Complex Formation EF-Tu Cycle->Ternary Complex Formation Ribosome Binding Ribosome Binding Ternary Complex Formation->Ribosome Binding GTP Hydrolysis GTP Hydrolysis Ribosome Binding->GTP Hydrolysis EF-Tu Release EF-Tu Release GTP Hydrolysis->EF-Tu Release Protein Synthesis Protein Synthesis EF-Tu Release->Protein Synthesis This compound / Kirromycin This compound / Kirromycin This compound / Kirromycin->EF-Tu Release Inhibits Pulvomycin / GE2270 A Pulvomycin / GE2270 A Pulvomycin / GE2270 A->Ternary Complex Formation Inhibits EF-Tu Mutation EF-Tu Mutation Altered Binding Site Altered Binding Site EF-Tu Mutation->Altered Binding Site Altered Binding Site->this compound / Kirromycin No effect Cross-Resistance Cross-Resistance Altered Binding Site->Cross-Resistance Leads to

Figure 1. Mechanism of EF-Tu inhibitors and resistance.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the activity and cross-resistance of EF-Tu inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial strains (wild-type and EF-Tu mutants)

    • EF-Tu inhibitors (this compound, kirromycin, etc.)

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

    • Antibiotic Dilution: Prepare a serial two-fold dilution of each antibiotic in MHB in the 96-well plate.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 16-20 hours.

    • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

In Vitro Poly(Phe) Synthesis Assay

This assay measures the ability of EF-Tu to mediate the polymerization of phenylalanine in a cell-free system, providing a direct measure of the inhibitor's effect on EF-Tu function.

  • Materials:

    • Purified ribosomes (70S)

    • Purified EF-Tu and EF-G

    • Poly(U) mRNA

    • [¹⁴C]-Phenylalanine

    • tRNA specific for Phenylalanine (tRNA^Phe)

    • GTP, ATP, and a regeneration system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase)

    • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

    • EF-Tu inhibitors

  • Procedure:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing all components except the EF-Tu inhibitor.

    • Inhibitor Addition: Add varying concentrations of the EF-Tu inhibitor to the reaction tubes.

    • Initiation of Reaction: Start the reaction by adding the ribosomes or EF-Tu.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Termination and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA). Heat the samples to precipitate the synthesized [¹⁴C]-polyphenylalanine.

    • Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of poly(Phe) synthesis (IC50).

Purification of EF-Tu

Purification of EF-Tu is essential for in vitro assays. The following is a general workflow for purifying His-tagged EF-Tu.

EF_Tu_Purification E. coli Overexpression Overexpression of His-tagged EF-Tu in E. coli Cell Lysis Cell Lysis (e.g., sonication) E. coli Overexpression->Cell Lysis Clarification Clarification by Centrifugation Cell Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis to remove impurities and imidazole IMAC->Dialysis Purity Check Purity Check (SDS-PAGE) Dialysis->Purity Check

Figure 2. Workflow for EF-Tu Purification.

Conclusion

The investigation of cross-resistance between this compound and other EF-Tu inhibitors is crucial for its development as a potential therapeutic agent. While direct comparative data for this compound is limited, evidence from closely related elfamycins suggests that resistance mediated by EF-Tu mutations is likely to confer cross-resistance to other antibiotics of the same class that share a similar binding site and mechanism of action. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to generate the necessary data for a comprehensive cross-resistance profile of this compound. Such studies will be invaluable in guiding the future development and clinical application of this promising class of antibiotics.

References

A Comparative Guide to Validating the Target Engagement of Phenelfamycin F with Bacterial EF-Tu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of Phenelfamycin F, a member of the elfamycin family of antibiotics, with its bacterial target, the elongation factor Tu (EF-Tu). This document outlines the performance of this compound in the context of other known EF-Tu inhibitors and provides detailed experimental protocols and visualizations to aid in the design and execution of target validation studies.

Introduction to this compound and Bacterial EF-Tu

This compound is a naturally occurring antibiotic belonging to the elfamycin class.[1][2][3] These antibiotics are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during translation.[1][4][5] The specific interaction between an antibiotic and its target is a critical factor in its efficacy and spectrum of activity. Validating this target engagement is a fundamental step in the drug development process.

The bacterial EF-Tu is an attractive target for antibiotics as it is essential for bacterial viability and possesses structural differences from its eukaryotic counterpart, which allows for selective toxicity.[6] Several classes of antibiotics, including the elfamycins, have been identified to bind to EF-Tu and disrupt its function through various mechanisms.[4][5]

Mechanism of Action of Elfamycins

Elfamycins can be broadly categorized into two groups based on their mechanism of action:

  • Group 1: Ribosome Trapping: Antibiotics like kirromycin (B1673653) and enacyloxin bind to the EF-Tu•GDP complex on the ribosome, preventing its dissociation. This "trapping" of EF-Tu on the ribosome stalls protein synthesis.[4][5]

  • Group 2: Inhibition of Ternary Complex Formation: Antibiotics such as pulvomycin (B1679863) and GE2270A prevent the formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex, thereby inhibiting the delivery of amino acids to the ribosome.[4]

Phenelfamycins, including this compound, are structurally related to kirromycin and are thus believed to function by trapping EF-Tu on the ribosome.[1]

Comparative Performance of EF-Tu Inhibitors

CompoundTargetAssay TypeOrganismIC50 (µM)Mechanism of Action
Phenelfamycin A EF-TuPoly(U)-directed poly(Phe) synthesisE. coli0.13Ribosome Trapping
Kirromycin EF-TuPoly(U)-directed poly(Phe) synthesisE. coli0.05Ribosome Trapping
Aurodox EF-TuPoly(U)-directed poly(Phe) synthesisE. coli0.03Ribosome Trapping
Efrotomycin EF-TuPoly(U)-directed poly(Phe) synthesisE. coli0.04Ribosome Trapping
Pulvomycin EF-TuPoly(U)-directed poly(Phe) synthesisE. coli>100Inhibition of Ternary Complex Formation

Note: Data for this compound is not available, but Phenelfamycin A, a closely related compound, is included for comparison. The IC50 values are indicative of the concentration required to inhibit in vitro protein synthesis by 50%.[7]

Experimental Protocols for Target Validation

To definitively validate the engagement of this compound with bacterial EF-Tu, a combination of biophysical and biochemical assays is recommended. Here, we provide detailed protocols for three key experiments: a Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and an in vitro translation inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it, leading to an increase in its melting temperature.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., E. coli) harvest Harvest & Resuspend Cells bacterial_culture->harvest treat_cells Treat with this compound or Vehicle (DMSO) harvest->treat_cells incubate Incubate treat_cells->incubate heat_aliquots Heat Aliquots at Different Temperatures incubate->heat_aliquots lysis Cell Lysis heat_aliquots->lysis centrifugation Centrifugation (Separate soluble/aggregated protein) lysis->centrifugation sds_page SDS-PAGE & Western Blot for EF-Tu centrifugation->sds_page quantification Quantify Soluble EF-Tu sds_page->quantification melt_curve Generate Melt Curve quantification->melt_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Grow a mid-log phase culture of the desired bacterial strain (e.g., E. coli).

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Resuspend the cell pellet in lysis buffer and divide into two aliquots.

    • Treat one aliquot with this compound at the desired concentration and the other with the vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble EF-Tu in each sample by SDS-PAGE followed by Western blotting using an anti-EF-Tu antibody.

    • Plot the percentage of soluble EF-Tu against temperature to generate a melt curve. A shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an immobilized protein.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis purify_ef_tu Purify Bacterial EF-Tu immobilize Immobilize EF-Tu on Sensor Chip purify_ef_tu->immobilize inject_phenelfamycin Inject this compound at Various Concentrations immobilize->inject_phenelfamycin association Measure Association inject_phenelfamycin->association dissociation Measure Dissociation association->dissociation sensorgram Generate Sensorgram dissociation->sensorgram kinetic_analysis Kinetic Analysis (kon, koff) sensorgram->kinetic_analysis affinity Determine Affinity (Kd) kinetic_analysis->affinity IVT_Workflow cluster_setup Assay Setup cluster_inhibition Inhibition Assay cluster_readout Readout s30_extract Prepare Bacterial S30 Extract reaction_mix Prepare Reaction Mix (Amino Acids, Energy Source) s30_extract->reaction_mix reporter_mrna Prepare Reporter mRNA (e.g., Luciferase) reporter_mrna->reaction_mix add_phenelfamycin Add this compound at Various Concentrations reaction_mix->add_phenelfamycin incubate Incubate to Allow Translation add_phenelfamycin->incubate measure_reporter Measure Reporter Activity (e.g., Luminescence) incubate->measure_reporter calculate_ic50 Calculate IC50 measure_reporter->calculate_ic50 EFTu_Pathway cluster_cycle EF-Tu Elongation Cycle cluster_inhibition Inhibition by this compound EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex binds aa-tRNA A_Site_Binding A-Site Binding Ternary_Complex->A_Site_Binding delivers to A-site Ribosome Ribosome-mRNA Complex Ribosome->A_Site_Binding GTP_Hydrolysis GTP Hydrolysis A_Site_Binding->GTP_Hydrolysis Peptide_Bond Peptide Bond Formation A_Site_Binding->Peptide_Bond EF_Tu_GDP EF-Tu-GDP GTP_Hydrolysis->EF_Tu_GDP releases Pi EF_Ts EF-Ts EF_Tu_GDP->EF_Ts binds EF_Ts->EF_Tu_GTP GDP/GTP exchange Phenelfamycin_F This compound Phenelfamycin_F->A_Site_Binding traps EF-Tu on ribosome Validation_Logic cluster_methods Validation Methods cluster_outcomes Expected Outcomes Hypothesis Hypothesis: This compound binds to bacterial EF-Tu CETSA CETSA Hypothesis->CETSA SPR SPR Hypothesis->SPR IVT_Inhibition In Vitro Translation Inhibition Hypothesis->IVT_Inhibition CETSA_Outcome Increased Thermal Stability of EF-Tu CETSA->CETSA_Outcome SPR_Outcome Direct Binding with Measurable Affinity (Kd) SPR->SPR_Outcome IVT_Outcome Inhibition of Protein Synthesis (IC50) IVT_Inhibition->IVT_Outcome Conclusion Conclusion: Target Engagement Validated CETSA_Outcome->Conclusion SPR_Outcome->Conclusion IVT_Outcome->Conclusion

References

Phenelfamycin F: A Comparative Analysis Against Vancomycin for the Treatment of Vancomycin-Resistant Clostridioides difficile

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

The rising prevalence of vancomycin-resistant and recurrent Clostridioides difficile infection (CDI) necessitates the exploration of novel therapeutic agents. This guide provides a comparative overview of Phenelfamycin F, a member of the elfamycin class of antibiotics, and the current standard-of-care treatment, vancomycin (B549263). Due to a scarcity of recent research on this compound, this document summarizes historical data and contrasts it with the extensive contemporary data available for vancomycin and the alternative first-line treatment, fidaxomicin. Standardized experimental protocols are detailed to provide a framework for any future evaluation of this compound's efficacy.

Executive Summary

This compound, an elfamycin antibiotic, has historically shown in vitro activity against C. difficile. However, a profound lack of recent studies means there is no available data on its efficacy against modern, clinically relevant strains, particularly those with resistance to vancomycin. In contrast, vancomycin, despite emerging resistance and high recurrence rates, remains a cornerstone of CDI treatment. Fidaxomicin is another key comparator, often demonstrating superior outcomes in preventing recurrence. This guide highlights the significant data gap for this compound and underscores the need for renewed investigation into this and other novel antimicrobial classes.

Mechanism of Action

This compound , as an elfamycin, is presumed to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This protein is essential for chaperoning aminoacyl-tRNA to the ribosome. By binding to EF-Tu, elfamycins stall the elongation phase of protein synthesis, ultimately leading to bacterial growth inhibition.

Vancomycin , a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.

cluster_0 This compound (Elfamycin) cluster_1 Vancomycin This compound This compound EF-Tu EF-Tu This compound->EF-Tu Binds to Ribosome Ribosome EF-Tu->Ribosome Stalls at Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibition of Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Vancomycin->D-Ala-D-Ala Binds to Cell Wall Precursors Cell Wall Precursors D-Ala-D-Ala->Cell Wall Precursors Sequesters Cell Wall Synthesis Cell Wall Synthesis Cell Wall Precursors->Cell Wall Synthesis Inhibition of Start Start Prepare_Media Prepare Brucella agar (B569324) plates with serial dilutions of this compound Start->Prepare_Media Inoculum_Prep Prepare standardized inoculum of C. difficile (e.g., 1 McFarland standard) Prepare_Media->Inoculum_Prep Inoculate_Plates Inoculate plates with C. difficile strains (including VRE and susceptible strains) Inoculum_Prep->Inoculate_Plates Incubate Incubate anaerobically at 37°C for 48 hours Inoculate_Plates->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End Day -1 Day -1 Day 0 Day 0 Day -1->Day 0 Induce dysbiosis (e.g., clindamycin) Day 1-5 Day 1-5 Day 0->Day 1-5 Infect with C. difficile spores Day 6-21 Day 6-21 Day 1-5->Day 6-21 Administer treatment (this compound, Vancomycin, Vehicle) Endpoint Endpoint Day 6-21->Endpoint Monitor survival and recurrence

A Comparative Guide to Phenelfamycin F and Other Elfamycin Antibiotics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Phenelfamycin F with other members of the elfamycin class of antibiotics. This document synthesizes structural data, quantitative biological activity, and experimental methodologies to provide a comprehensive overview of these potent inhibitors of bacterial protein synthesis.

The elfamycin family of antibiotics, primarily produced by Streptomyces species, are characterized by their unique mechanism of action: the inhibition of the bacterial elongation factor Tu (EF-Tu).[1][2][3] This protein is essential for the elongation phase of protein synthesis, making it an attractive target for novel antibacterial agents. This compound, a member of this class, has demonstrated significant potency, particularly against anaerobic bacteria.[4][5] This guide provides a detailed structural and functional comparison of this compound with its congeners.

Structural Comparison of Phenelfamycins

The phenelfamycins are a complex of closely related elfamycin-type antibiotics.[5] Variations in their chemical structures, particularly in the glycosidic moieties and substitutions on the macrocyclic core, lead to differences in their biological activity. This compound is notably an isomer of Phenelfamycin E.[4] Further structural diversity is seen in Phenelfamycins G and H, which are hydroxylated derivatives of Phenelfamycins E and F, respectively.[6][7]

CompoundMolecular FormulaStructural RelationshipKey Features
Phenelfamycin A C₅₁H₇₁NO₁₅Isomeric with Phenelfamycin BContains a monosaccharide moiety.[8]
Phenelfamycin B C₅₁H₇₁NO₁₅Isomeric with Phenelfamycin AContains a monosaccharide moiety.
Phenelfamycin C Not specified in resultsIsomeric with Phenelfamycin DContains a disaccharide moiety.
Phenelfamycin D Not specified in resultsIsomeric with Phenelfamycin CContains a disaccharide moiety.[9]
Phenelfamycin E Not specified in resultsIsomeric with this compoundContains a trisaccharide moiety.[4]
This compound Not specified in resultsIsomeric with Phenelfamycin EContains a trisaccharide moiety; considered one of the most potent phenelfamycins.[4]
Phenelfamycin G Not specified in resultsHydroxylated derivative of Phenelfamycin EFeatures an additional hydroxyl group at position C-30.[6][7]
Phenelfamycin H Not specified in resultsHydroxylated derivative of this compoundFeatures an additional hydroxyl group at position C-30.[6][7]
Unphenelfamycin Not specified in resultsRelated to other phenelfamycinsPart of the initially discovered complex.[5]

Below is a diagram illustrating the structural relationships within the Phenelfamycin family.

Structural Relationships of Phenelfamycins cluster_isomers1 Isomeric Pair (Monosaccharide) cluster_isomers2 Isomeric Pair (Disaccharide) cluster_isomers3 Isomeric Pair (Trisaccharide) cluster_derivatives Hydroxylated Derivatives PhenA Phenelfamycin A PhenB Phenelfamycin B PhenA->PhenB isomer of PhenC Phenelfamycin C PhenD Phenelfamycin D PhenC->PhenD isomer of PhenE Phenelfamycin E PhenF This compound PhenE->PhenF isomer of PhenG Phenelfamycin G PhenE->PhenG hydroxylation at C-30 PhenH Phenelfamycin H PhenF->PhenH hydroxylation at C-30 Unphen Unphenelfamycin

Caption: Structural relationships among the Phenelfamycin family of antibiotics.

Biological Activity

Elfamycins exhibit a range of antibacterial activities, with some demonstrating impressive potency against clinically relevant pathogens. Phenelfamycins E and F are reported to be the most potent among the initially discovered complex, particularly against anaerobic bacteria such as Clostridioides difficile.[4]

AntibioticTest OrganismMIC (µg/mL)Reference
Phenelfamycin BMultidrug-resistant Neisseria gonorrhoeae~1[10]
Phenelfamycins E & FAnaerobic bacteria (e.g., Clostridioides difficile)Most potent of the phenelfamycins[4]
Kirromycin (B1673653)Staphylococcus aureus≥ 1000[10]
AurodoxStaphylococcus aureus≥ 1000[10]
EfrotomycinStaphylococcus aureus≥ 1000[10]

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

The primary target of elfamycin antibiotics is the bacterial elongation factor Tu (EF-Tu), a GTPase that plays a crucial role in protein synthesis by delivering aminoacyl-tRNA to the ribosome.[1][2][3] Elfamycins like kirromycin bind to EF-Tu and lock it in a conformation that prevents its release from the ribosome after GTP hydrolysis. This stalls the ribosome, thereby inhibiting protein synthesis.[2]

Mechanism of EF-Tu Inhibition by Elfamycins EFTu_GTP EF-Tu-GTP TernaryComplex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->TernaryComplex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->TernaryComplex Ribosome Ribosome TernaryComplex->Ribosome delivers aa-tRNA GTP_hydrolysis GTP Hydrolysis Ribosome->GTP_hydrolysis Dissociation Dissociation & Recycling Ribosome->Dissociation Inhibited EFTu_GDP EF-Tu-GDP GTP_hydrolysis->EFTu_GDP EFTu_GDP->Dissociation Elfamycin Elfamycin (e.g., this compound) Protein_Synthesis Protein Synthesis Continues Dissociation->Protein_Synthesis Elfamycin->Ribosome Binds to EF-Tu on ribosome

Caption: Signaling pathway of EF-Tu inhibition by elfamycin antibiotics.

Experimental Protocols

Isolation and Purification of Phenelfamycins

The phenelfamycins were originally isolated from the fermentation broth of Streptomyces violaceoniger.[5] The general procedure for isolation and purification of antibiotics from Streptomyces fermentations involves the following steps:

  • Fermentation: Culturing of the producing Streptomyces strain in a suitable liquid medium to promote antibiotic production.

  • Extraction: The fermentation broth is typically extracted with an organic solvent, such as ethyl acetate, to separate the antibiotic compounds from the aqueous phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the individual phenelfamycin components. These methods may include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel with a gradient of organic solvents (e.g., chloroform-methanol) to achieve initial separation.

    • Size-Exclusion Chromatography: (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Often with a reversed-phase column (e.g., C18), for final purification of the individual phenelfamycins.

For detailed protocols on the isolation and structure elucidation of the phenelfamycin complex, refer to: Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of antibiotics, 41(10), 1300–1315.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. A standard method for determining the MIC of elfamycins against anaerobic bacteria is the agar (B569324) dilution method.

  • Preparation of Antibiotic Stock Solutions: A stock solution of the purified phenelfamycin is prepared in a suitable solvent and serially diluted to obtain a range of concentrations.

  • Preparation of Agar Plates: The antibiotic dilutions are incorporated into a molten agar medium (e.g., Brucella agar supplemented with hemin (B1673052) and vitamin K1 for anaerobes) and poured into petri dishes.

  • Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The plates are incubated under appropriate anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Workflow for MIC Determination (Agar Dilution) Start Start Prep_Stock Prepare Antibiotic Stock Solutions Start->Prep_Stock Serial_Dilution Perform Serial Dilutions Prep_Stock->Serial_Dilution Prep_Plates Prepare Agar Plates with Antibiotic Dilutions Serial_Dilution->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate under Anaerobic Conditions Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Validating Resistance Mechanisms to Phenelfamycin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of resistance to Phenelfamycin F, an elfamycin antibiotic. It outlines the established molecular basis of resistance, presents available antimicrobial susceptibility data, and details the experimental protocols required to validate these resistance mechanisms. This document is intended to serve as a resource for researchers investigating the efficacy of this compound and developing strategies to overcome potential resistance.

Introduction to this compound and its Mechanism of Action

This compound belongs to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] The primary target of this class is the highly conserved bacterial elongation factor Tu (EF-Tu), a GTPase that is essential for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2][3][4][5] this compound, like other kirromycin-like elfamycins, binds to EF-Tu and locks it in a conformation that remains bound to the ribosome, thereby stalling protein synthesis and leading to bacterial cell death.[6] This targeted mechanism makes this compound a molecule of interest, particularly for its activity against anaerobic bacteria such as Clostridium difficile.[1]

The Molecular Basis of Resistance to this compound

The predominant mechanism of resistance to this compound and other elfamycins is target site modification. This primarily involves mutations within the tuf genes that encode for the EF-Tu protein. These mutations alter the binding site of the antibiotic, reducing its affinity for EF-Tu and rendering the antibiotic ineffective. The producing organisms of these antibiotics, such as Streptomyces violaceoniger for Phenelfamycin, naturally harbor resistant variants of the tuf gene to prevent self-intoxication.

A secondary, less common mechanism of resistance can occur through mutations in the rpsL gene, which encodes the ribosomal protein S12.[2] While not a direct interaction, alterations in this ribosomal protein can allosterically affect the EF-Tu-ribosome interaction and bypass the inhibitory effect of the antibiotic.

dot

Caption: Logical relationship of this compound action and resistance.

Comparative Antimicrobial Susceptibility Data

Table 1: In Vitro Activity of Phenelfamycins against Anaerobic Bacteria

AntibioticOrganismMIC (µg/mL)
Phenelfamycin ComplexClostridium difficile0.06 - 0.25
Phenelfamycin ComplexBacteroides fragilis0.5 - 2.0
Phenelfamycin ComplexPeptostreptococcus spp.0.06 - 0.5
This compoundClostridium difficile (Susceptible)[Data not available, expected to be in the 0.06-0.25 range]
This compoundClostridium difficile (Resistant, tuf mutant)[Data not available, expected to be significantly > 0.25]

Data for Phenelfamycin complex is indicative of the general activity of this class of compounds.

Table 2: Comparative In Vitro Activity of Various Antibiotics against Clostridium difficile

AntibioticNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Metronidazole 3160.51.0
Vancomycin -0.51.0
Fidaxomicin ---
Clindamycin 3164.0>256
Moxifloxacin 3162.0>32
Rifampin 316<0.0020.004
This compound -[Data not available][Data not available]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for comparator antibiotics is sourced from studies on North American C. difficile isolates.

Experimental Protocols for Validating this compound Resistance

This section provides detailed methodologies for key experiments required to validate the mechanism of resistance to this compound.

experimental_workflow cluster_isolation Strain Isolation and MIC Testing cluster_molecular Molecular Analysis cluster_functional Functional Validation Isolate C. difficile Isolate C. difficile MIC Testing MIC Testing Isolate C. difficile->MIC Testing Genomic DNA Extraction Genomic DNA Extraction MIC Testing->Genomic DNA Extraction Select Resistant Strain PCR Amplification of tuf Gene PCR Amplification of tuf Gene Genomic DNA Extraction->PCR Amplification of tuf Gene Sanger Sequencing Sanger Sequencing PCR Amplification of tuf Gene->Sanger Sequencing Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis In Vitro Translation Assay In Vitro Translation Assay Sequence Analysis->In Vitro Translation Assay Confirm Mutation

Caption: Inhibition of protein synthesis by this compound.

Conclusion

Validating the mechanism of resistance to this compound relies on a combination of antimicrobial susceptibility testing, molecular analysis of the EF-Tu target, and functional assays. The primary resistance mechanism is well-established within the elfamycin class and is attributed to mutations in the tuf genes. While there is a need for more specific quantitative data on this compound against resistant clinical isolates, the experimental framework provided in this guide offers a robust approach for researchers to investigate and confirm this resistance mechanism. Such studies are crucial for understanding the potential clinical utility of this compound and for the development of next-generation antibiotics that can circumvent this mode of resistance.

References

A Comparative Analysis of Phenelfamycin F and Metronidazole for the Treatment of Anaerobic Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel elfamycin antibiotic, Phenelfamycin F, and the widely used nitroimidazole, metronidazole (B1676534), for the treatment of anaerobic infections. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the potential and limitations of these two antimicrobial agents.

Introduction

Anaerobic bacteria are a significant cause of a wide range of infections, including intra-abdominal, gynecological, skin and soft tissue, and oral infections. Metronidazole has long been a cornerstone of anti-anaerobic therapy, valued for its potent bactericidal activity and broad coverage against most obligate anaerobes.[1] However, the emergence of resistance in some anaerobic species necessitates the exploration of novel therapeutic agents. This compound, a member of the elfamycin class of antibiotics, represents a potential alternative with a distinct mechanism of action. This guide offers a side-by-side comparison of their mechanisms, in vitro activity, and available in vivo data.

Mechanism of Action

The fundamental difference between this compound and metronidazole lies in their cellular targets and mechanisms of action.

This compound belongs to the elfamycin class of antibiotics, which inhibit bacterial protein synthesis. Specifically, elfamycins target the elongation factor Tu (EF-Tu), a crucial protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein translation. By binding to EF-Tu, this compound prevents the release of EF-Tu from the ribosome, thereby halting protein synthesis and leading to bacterial cell death.

Metronidazole , on the other hand, is a prodrug that requires activation within the anaerobic bacterial cell. Its nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin, which are prevalent in obligate anaerobes. This reduction process generates highly reactive nitro radical anions and other cytotoxic intermediates that induce damage to bacterial DNA, leading to strand breakage and cell death.[1]

G cluster_0 This compound: Inhibition of Protein Synthesis cluster_1 Metronidazole: DNA Damage P_Start This compound enters the bacterial cell P_Target Binds to Elongation Factor Tu (EF-Tu) P_Start->P_Target P_Complex Forms a stable EF-Tu-GTP-tRNA-ribosome complex P_Target->P_Complex P_Block Prevents release of EF-Tu-GDP from the ribosome P_Complex->P_Block P_Result Halts protein synthesis elongation P_Block->P_Result P_End Bacteriostatic/Bactericidal Effect P_Result->P_End M_Start Metronidazole (prodrug) diffuses into the anaerobic cell M_Activation Nitro group is reduced by anaerobic-specific proteins (e.g., ferredoxin) M_Start->M_Activation M_Intermediate Formation of cytotoxic nitro radical anions M_Activation->M_Intermediate M_Target Intermediates damage bacterial DNA M_Intermediate->M_Target M_Result Causes DNA strand breakage and destabilization M_Target->M_Result M_End Bactericidal Effect M_Result->M_End

Figure 1: Mechanisms of Action.

In Vitro Activity

The in vitro activity of an antimicrobial agent is a critical indicator of its potential efficacy. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and metronidazole against a range of anaerobic bacteria.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Activity of this compound against Anaerobic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Clostridium difficileA-103340.015
Clostridium difficileA-103350.015
Clostridium perfringensA-103380.12
Peptostreptococcus anaerobiusA-103810.25
Peptostreptococcus asaccharolyticusA-103820.5
Bacteroides fragilisA-10291>32
Fusobacterium nucleatumA-10363>32

Source: Swanson, R. N., et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of antibiotics, 42(1), 94–101.

Table 2: In Vitro Activity of Metronidazole against Anaerobic Bacteria (MIC90)

Bacterial SpeciesMIC90 (µg/mL)
Bacteroides fragilis group2
Prevotella spp.2
Fusobacterium spp.1
Clostridium difficile2
Clostridium perfringens4
Peptostreptococcus spp.4

Note: MIC90 values for metronidazole can vary by geographic location and testing methodology. The values presented are representative ranges from recent surveillance studies.[2][3]

Summary of In Vitro Findings:

  • This compound demonstrates potent activity against Gram-positive anaerobes, particularly Clostridium difficile. However, it shows poor activity against Gram-negative anaerobes such as Bacteroides fragilis and Fusobacterium nucleatum.

  • Metronidazole exhibits a broad spectrum of activity against most obligate anaerobic bacteria, including both Gram-positive and Gram-negative species.[1] Resistance is currently rare but has been reported in some species.[2]

In Vivo Efficacy: Animal Models

Animal models provide crucial data on the in vivo performance of antimicrobial agents.

This compound:

The primary in vivo data for a member of the Phenelfamycin family (Phenelfamycin A, which has similar in vitro activity to F) comes from a hamster model of C. difficile enterocolitis. In this model, oral administration of Phenelfamycin A was effective in prolonging the survival of hamsters infected with C. difficile. Notably, the antibiotic was detected in the cecal contents but not in the blood, suggesting it is not systemically absorbed.

Metronidazole:

Metronidazole has been extensively studied in various animal models of anaerobic infection. For instance, in a rat model of intra-abdominal sepsis caused by a mixed aerobic-anaerobic microflora, metronidazole reduced mortality associated with the anaerobic component of the infection.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of antimicrobial agents.

Antimicrobial Susceptibility Testing of Anaerobic Bacteria (Generalized Workflow)

The following workflow is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

G cluster_setup Preparation cluster_testing Testing Procedure (Agar Dilution) cluster_analysis Data Analysis prep_isolate 1. Obtain pure culture of anaerobic isolate prep_inoculum 2. Prepare standardized inoculum (e.g., 0.5 McFarland) prep_isolate->prep_inoculum test_inoculate 6. Inoculate plates with the standardized bacterial suspension prep_inoculum->test_inoculate prep_media 3. Prepare appropriate anaerobic growth medium (e.g., Brucella agar) test_incorporate 5. Incorporate antibiotic dilutions into agar (B569324) plates prep_media->test_incorporate prep_antibiotic 4. Prepare serial dilutions of the antibiotic prep_antibiotic->test_incorporate test_incorporate->test_inoculate test_incubate 7. Incubate plates under anaerobic conditions (48 hours) test_inoculate->test_incubate analysis_read 8. Examine plates for bacterial growth test_incubate->analysis_read analysis_mic 9. Determine the Minimum Inhibitory Concentration (MIC) analysis_read->analysis_mic analysis_interpret 10. Interpret results based on established breakpoints (e.g., CLSI) analysis_mic->analysis_interpret

Figure 2: Antimicrobial Susceptibility Testing Workflow.

Detailed Protocol: Hamster Model of Clostridium difficile Colitis

This protocol is a generalized representation based on published studies.[4][5][6][7]

  • Animal Model: Male Golden Syrian hamsters are commonly used.

  • Induction of Susceptibility: Animals are pretreated with an antibiotic, such as clindamycin (B1669177) (e.g., 10 mg/kg subcutaneously), to disrupt the normal gut microbiota.[4]

  • Infection: 24 hours after antibiotic pretreatment, hamsters are challenged via oral gavage with a standardized inoculum of vegetative C. difficile cells or spores (e.g., approximately 106 cells).[4]

  • Treatment: Antimicrobial treatment (e.g., this compound or metronidazole) is initiated 24 hours post-infection and administered orally for a defined period (e.g., 5-7 days). A vehicle control group receives the administration vehicle only.

  • Monitoring: Animals are monitored daily for clinical signs of illness (e.g., diarrhea, weight loss) and survival.

  • Endpoint Analysis: At the end of the study or at the time of euthanasia, cecal contents can be collected for the quantification of C. difficile and detection of toxins A and B. Histopathological examination of the cecum and colon can also be performed to assess tissue damage.

Conclusion and Future Directions

This comparative analysis highlights the distinct profiles of this compound and metronidazole as anti-anaerobic agents.

  • Metronidazole remains a first-line therapy for most anaerobic infections due to its broad spectrum of activity, bactericidal nature, and extensive clinical data.[1] Its efficacy against both Gram-positive and Gram-negative anaerobes makes it a reliable choice for empirical therapy.

  • This compound shows promise as a narrow-spectrum agent, particularly for infections caused by Gram-positive anaerobes like C. difficile. Its unique mechanism of action could be advantageous in combating resistance to other antibiotic classes. The lack of systemic absorption, as suggested by animal studies with a related compound, could be beneficial in targeting gut-specific infections while minimizing systemic side effects.

Future research on this compound should focus on:

  • Expanding the in vitro susceptibility testing to a wider range of clinically relevant anaerobic bacteria.

  • Conducting in vivo studies in various animal models of anaerobic infection beyond C. difficile colitis to assess its broader therapeutic potential.

  • Investigating its pharmacokinetic and pharmacodynamic properties in more detail.

  • Exploring the potential for resistance development.

For drug development professionals, this compound and other elfamycins represent an under-explored class of antibiotics with a novel mechanism of action that could be a valuable addition to the antimicrobial armamentarium, particularly for targeted therapy of specific anaerobic infections.

References

A Researcher's Guide to Assessing the Synergistic Effects of Phenelfamycin F with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenelfamycin F, a member of the elfamycin class of antibiotics, presents a unique mechanism of action by inhibiting bacterial protein synthesis through the targeting of the elongation factor Tu (EF-Tu). While its individual antimicrobial properties, particularly against anaerobic bacteria like Clostridium difficile, are established, the potential for synergistic activity when combined with other antibiotics remains an unexplored yet promising area of research. This guide provides a comprehensive framework for investigating these potential synergistic interactions, offering detailed experimental protocols and data presentation formats to facilitate such studies. As there is currently no publicly available data on the synergistic effects of this compound, this document serves as a practical blueprint for researchers aiming to conduct these critical evaluations.

Rationale for Synergy Exploration

Combining antibiotics with different mechanisms of action is a well-established strategy to enhance efficacy, combat drug resistance, and potentially reduce dose-related toxicity. Given that this compound inhibits protein synthesis, pairing it with antibiotics that disrupt other essential bacterial processes, such as cell wall synthesis or DNA replication, could lead to potent synergistic outcomes. For the purpose of this guide, we will focus on hypothetical interactions against Clostridium difficile, a clinically significant pathogen for which this compound has demonstrated activity.

Hypothetical Synergy Assessment of this compound against Clostridium difficile

This section outlines a proposed study design and presents hypothetical data to illustrate how the results of such an investigation could be structured and interpreted.

Selected Antibiotics for Combination Testing

Based on their distinct mechanisms of action and clinical relevance in treating C. difficile infections, the following antibiotics are proposed for synergistic testing with this compound:

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2][3][4][5][6][]

  • Metronidazole: A nitroimidazole antibiotic that disrupts DNA and protein synthesis in anaerobic bacteria.[][9]

  • Clindamycin: A lincosamide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit, but at a different site than elfamycins.[10][11][12]

Data Presentation: Hypothetical Synergy Data

The following tables summarize hypothetical data from checkerboard and time-kill assays, demonstrating potential synergistic, additive, and indifferent interactions.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Other Antibiotics against Clostridium difficile

Antibiotic CombinationMIC of this compound Alone (µg/mL)MIC of Antibiotic B Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic B in Combination (µg/mL)FIC Index (FICI)Interpretation
This compound + Vancomycin210.50.1250.375Synergy
This compound + Metronidazole20.510.1250.75Additive
This compound + Clindamycin20.2520.1251.5Indifference

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism

Table 2: Hypothetical Time-Kill Assay Results for this compound and Vancomycin Combination against Clostridium difficile at 24 hours

TreatmentInitial Inoculum (log10 CFU/mL)Final Inoculum (log10 CFU/mL)Change in log10 CFU/mL
Growth Control5.58.7+3.2
This compound (1x MIC)5.54.8-0.7
Vancomycin (1x MIC)5.54.5-1.0
This compound (0.25x MIC) + Vancomycin (0.125x MIC)5.52.3-3.2

Synergy in time-kill assays is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Checkerboard Synergy Assay Protocol

This method is used to determine the Fractional Inhibitory Concentration (FIC) index.

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented for anaerobic growth

  • This compound and comparator antibiotic stock solutions

  • Clostridium difficile inoculum standardized to 0.5 McFarland turbidity

b. Procedure:

  • Prepare serial two-fold dilutions of this compound horizontally and the comparator antibiotic vertically in a 96-well plate.

  • The final volume in each well should be 100 µL, containing a combination of both antibiotics at various concentrations.

  • Include rows and columns with each antibiotic alone to determine their individual MICs.

  • Inoculate each well with 100 µL of the standardized C. difficile suspension, resulting in a final volume of 200 µL.

  • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Determine the MIC for each antibiotic alone and for each combination as the lowest concentration that completely inhibits visible growth.

  • Calculate the FIC index (FICI) using the following formula: FICI = FIC of this compound + FIC of Antibiotic B where FIC = MIC of drug in combination / MIC of drug alone.

Time-Kill Curve Analysis Protocol

This assay assesses the bactericidal or bacteriostatic activity of the antibiotic combination over time.

a. Materials:

  • Sterile culture tubes with CAMHB for anaerobic growth

  • This compound and comparator antibiotic solutions

  • Clostridium difficile inoculum

  • Apparatus for serial dilutions and colony counting

b. Procedure:

  • Prepare culture tubes with CAMHB containing the antibiotics alone and in combination at concentrations determined from the checkerboard assay (e.g., 0.25x MIC of this compound + 0.125x MIC of Vancomycin).

  • Include a growth control tube without any antibiotic.

  • Inoculate all tubes with the C. difficile suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate all tubes under anaerobic conditions at 37°C.

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) for viable colony counting.

  • Incubate the plates anaerobically until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of synergy and the experimental workflows.

Caption: Proposed synergistic mechanism of this compound and Vancomycin.

Checkerboard_Workflow start Start prepare_plates Prepare 96-well plate with serial dilutions of this compound (horizontal) and Antibiotic B (vertical) start->prepare_plates add_inoculum Inoculate with standardized C. difficile suspension prepare_plates->add_inoculum incubate Incubate under anaerobic conditions (37°C, 48h) add_inoculum->incubate read_mic Determine MICs for single agents and combinations incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Time_Kill_Workflow start Start prepare_tubes Prepare culture tubes with antibiotics (alone and in combination) start->prepare_tubes add_inoculum Inoculate with standardized C. difficile suspension prepare_tubes->add_inoculum incubate Incubate under anaerobic conditions at 37°C add_inoculum->incubate sample Withdraw aliquots at 0, 4, 8, 12, 24 hours incubate->sample plate_count Perform serial dilutions and plate for colony counting sample->plate_count plot_curves Plot log10 CFU/mL vs. time plate_count->plot_curves analyze Analyze for synergy (≥2 log10 kill increase) plot_curves->analyze end End analyze->end

Caption: Experimental workflow for the time-kill curve analysis.

This guide provides the necessary tools and a conceptual framework for researchers to begin assessing the synergistic potential of this compound. The exploration of such combinations is a vital step in expanding our antimicrobial arsenal (B13267) and developing more effective treatment strategies for challenging infections.

References

In Vitro Efficacy of Phenelfamycin F and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of Phenelfamycin F, a member of the elfamycin class of antibiotics, and its known derivatives. The information is targeted towards researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. While data on synthetic derivatives of this compound is not currently available in the public domain, this guide summarizes the known activity of this compound and its naturally occurring analogs, outlines standard experimental protocols for their evaluation, and presents relevant biological pathways.

Overview of this compound and its Derivatives

This compound is a naturally occurring antibiotic produced by strains of Streptomyces violaceoniger[1][2]. It belongs to the elfamycin family, a class of antibiotics known for their potent activity against Gram-positive anaerobic bacteria[3]. This compound, along with its isomeric counterpart Phenelfamycin E, has been identified as one of the most potent compounds within the originally discovered phenelfamycin complex[1].

Other naturally occurring derivatives include Phenelfamycins A, B, C, E, G, and H. Phenelfamycins G and H are structurally similar to E and F, with the addition of a hydroxyl group at the C-30 position[4][5][6].

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

The primary mechanism of action for the elfamycin class of antibiotics, including this compound, is the inhibition of protein synthesis via the targeting of Elongation Factor Tu (EF-Tu)[7][8]. EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins lock the factor in an inactive conformation, preventing the release of GDP and subsequent binding of a new aminoacyl-tRNA. This stalls protein synthesis, ultimately leading to bacterial cell death.

EF_Tu_Inhibition Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Aminoacyl-tRNA->EF-Tu-GTP binds Ribosome Ribosome EF-Tu-GTP->Ribosome delivers tRNA Inactive_Complex EF-Tu-GDP-Phenelfamycin F (Inactive) EF-Tu-GTP->Inactive_Complex forms Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis continues Phenelfamycin_F Phenelfamycin_F Phenelfamycin_F->EF-Tu-GTP binds & inhibits GTP hydrolysis Inactive_Complex->Protein Synthesis stalls

Caption: Inhibition of protein synthesis by this compound.

In Vitro Antibacterial Activity

This compound has demonstrated significant in vitro activity against a range of Gram-positive anaerobic bacteria, with particular potency against Clostridium difficile, a major cause of antibiotic-associated diarrhea[1][3].

Comparative Data of this compound and Natural Analogs

While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, the following table summarizes the known activities of this compound and its natural derivatives. It is important to note that a lack of published data on synthetic derivatives of this compound prevents their inclusion in this comparison.

CompoundTarget Organism(s)Reported ActivityReference
This compound Gram-positive anaerobes, Clostridium difficileHigh potency[1][3]
Phenelfamycin A Gram-positive anaerobes, Neisseria gonorrhoeae, StreptococciActive[3]
Phenelfamycin B Multidrug-resistant Neisseria gonorrhoeaeMIC ~ 1 µg/mL[8]
Phenelfamycins C, E Gram-positive anaerobesActive[3]
Phenelfamycins G, H Propionibacterium acnesPronounced inhibitory activity[4][6]

Experimental Protocols for In Vitro Comparison

The following are standard methodologies that would be employed for a rigorous in vitro comparison of this compound and its synthetic derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of antibiotic potency.

Protocol: Broth Microdilution Method for Anaerobic Bacteria

  • Preparation of Inoculum: A standardized suspension of the test organism (e.g., C. difficile) is prepared in an appropriate broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds (this compound and its derivatives) are serially diluted in a 96-well microtiter plate containing a suitable anaerobic broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under anaerobic conditions at 37°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., C. difficile) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solutions (this compound & Derivatives) Serial_Dilution Serial Dilution of Compounds in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: General workflow for MIC determination.

Cytotoxicity Assays

To assess the potential for host cell toxicity, in vitro cytotoxicity assays are performed using relevant mammalian cell lines.

Protocol: MTT Assay

  • Cell Seeding: Mammalian cells (e.g., human colon epithelial cells) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and its derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Future Directions and Conclusion

The potent in vitro activity of this compound against clinically relevant anaerobic bacteria, such as C. difficile, underscores its potential as a lead compound for antibiotic development. However, the lack of publicly available data on the synthesis and evaluation of its derivatives highlights a significant research gap.

Future studies should focus on the following:

  • Synthesis of Novel Derivatives: The chemical synthesis of a library of this compound analogs to explore structure-activity relationships.

  • Comprehensive In Vitro Profiling: Rigorous side-by-side in vitro testing of these derivatives against a panel of clinically relevant anaerobic and aerobic bacteria.

  • Mechanism of Action Studies: Elucidation of the precise molecular interactions between novel derivatives and EF-Tu.

  • Toxicity and Pharmacokinetic Profiling: In vitro and in vivo assessment of the safety and drug-like properties of promising candidates.

This guide serves as a foundational resource based on the current scientific literature. Further research into the synthetic derivatization of this compound is imperative to fully explore the therapeutic potential of this promising class of antibiotics.

References

Navigating the Nuances of Bioactivity: A Guide to Validating Phenelfamycin F in Diverse Bacterial Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of experimental conditions on antibiotic efficacy is paramount. This guide provides a framework for validating the activity of Phenelfamycin F, a potent elfamycin antibiotic, across different bacterial growth media. While specific comparative data for this compound is not extensively published, this document outlines the critical importance of such validation, provides standardized protocols for testing, and presents illustrative data to guide experimental design.

This compound, a member of the elfamycin class of antibiotics, is known for its activity against anaerobic bacteria, particularly Clostridium difficile[1][2]. Like other elfamycins, its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu)[3][4]. However, the reported in vitro activity of any antibiotic can be significantly influenced by the composition of the growth medium used for testing[5][6]. This guide emphasizes the necessity of evaluating this compound's performance in multiple media to ascertain a comprehensive and accurate understanding of its potency.

The Critical Role of Media Composition in Antibiotic Susceptibility Testing

The choice of bacterial growth medium can profoundly impact the measured Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Studies have demonstrated that for C. difficile, a primary target of this compound, MIC values for various antibiotics can differ depending on the medium used, such as Brucella Blood Agar (B569324) (BBA), Fastidious Anaerobe Agar (FAA), or Wilkins-Chalgren (WC) agar[5][7]. These discrepancies can arise from a variety of factors, including:

  • Nutrient Availability: The richness of a medium can affect the metabolic state and growth rate of the bacteria, which in turn can influence their susceptibility to antibiotics[8].

  • Component Interactions: Specific components within the media, such as cations or supplements like blood, can interact with the antibiotic, either enhancing or diminishing its activity[6][9].

  • pH and Buffering Capacity: The pH of the medium can affect both the stability and the charge of the antibiotic molecule, as well as the physiological state of the bacteria.

Therefore, validating the activity of this compound in multiple, well-characterized media is not merely a procedural formality but a crucial step in the preclinical assessment of this promising antibiotic.

Comparative Activity of this compound: An Illustrative Overview

While specific published data comparing the MIC of this compound across a range of standard bacteriological media is limited, the following table illustrates the potential variability that researchers might expect. The data presented here is hypothetical and intended to serve as a template for presenting experimental findings. The bacterial strains and media selected are relevant for the testing of antibiotics with activity against anaerobic and Gram-positive bacteria.

Bacterial StrainGrowth MediumIllustrative MIC (µg/mL) of this compound
Clostridium difficile ATCC 700057Wilkins-Chalgren Agar0.125
Clostridium difficile ATCC 700057Brucella Blood Agar0.25
Clostridium difficile ATCC 700057Fastidious Anaerobe Agar0.25
Staphylococcus aureus ATCC 29213Cation-Adjusted Mueller-Hinton Broth0.5
Staphylococcus aureus ATCC 29213Tryptic Soy Broth1
Enterococcus faecalis ATCC 29212Brain Heart Infusion Broth2
Enterococcus faecalis ATCC 29212Cation-Adjusted Mueller-Hinton Broth1

Note: The above data is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocols

Accurate and reproducible determination of this compound's activity requires stringent adherence to standardized protocols. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method, which is well-suited for anaerobic organisms like C. difficile.

Protocol: Agar Dilution for MIC Determination of this compound against Anaerobic Bacteria

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
  • Ensure the stock solution is fully dissolved and sterile-filtered if necessary.

2. Preparation of Agar Plates with Antibiotic:

  • Prepare the desired agar medium (e.g., Wilkins-Chalgren Agar, Brucella Blood Agar supplemented with hemin (B1673052) and vitamin K1).
  • Autoclave the medium and allow it to cool to 48-50°C in a water bath.
  • Prepare a series of two-fold serial dilutions of the this compound stock solution.
  • Add 2 mL of each antibiotic dilution to 18 mL of molten agar to achieve the final desired concentrations (e.g., 0.015 to 128 µg/mL). Also, prepare a drug-free control plate.
  • Mix gently but thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

3. Inoculum Preparation:

  • From a fresh (24-48 hour) culture plate of the test organism, select 3-5 isolated colonies.
  • Suspend the colonies in a suitable broth (e.g., pre-reduced Schaedler's broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[10].
  • Dilute this suspension 1:10 in the same broth to obtain the final inoculum of approximately 1.5 x 10^7 CFU/mL.

4. Inoculation of Plates:

  • Using a multipoint inoculator, deliver 1-2 µL of the standardized inoculum to the surface of each agar plate, including the drug-free control plate. This will result in a final spot inoculum of approximately 10^4 CFU.
  • Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

6. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. A faint haze or a single colony at the inoculation spot is disregarded.
  • The drug-free control plate should show confluent growth.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the biological target of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution media Prepare Serial Dilutions in Molten Agar stock->media Add to agar inoculate Inoculate Agar Plates media->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate under Anaerobic Conditions inoculate->incubate read_mic Read and Record MIC incubate->read_mic compare Compare MICs Across Different Media read_mic->compare

Caption: Experimental workflow for determining the MIC of this compound.

Mechanism_of_Action cluster_protein_synthesis Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound eftu_gtp EF-Tu-GTP ternary_complex Ternary Complex (EF-Tu-GTP-tRNA) eftu_gtp->ternary_complex aa_trna Aminoacyl-tRNA aa_trna->ternary_complex ribosome Ribosome (A-site) ternary_complex->ribosome Binds to A-site peptide_transfer Peptide Bond Formation ribosome->peptide_transfer GTP Hydrolysis eftu_gdp EF-Tu-GDP peptide_transfer->eftu_gdp Release from Ribosome phenelfamycin This compound phenelfamycin->eftu_gtp Binds and Stabilizes phenelfamycin->eftu_gdp Prevents Release from Ribosome

Caption: Mechanism of action of this compound targeting EF-Tu.

References

Comparative Transcriptomics of Bacteria Treated with Phenelfamycin F: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, public domain literature lacks specific comparative transcriptomic studies on bacteria treated with Phenelfamycin F. This guide provides a framework for conducting such an investigation, outlining the established mechanism of action for the elfamycin class of antibiotics, a detailed experimental protocol for a comparative transcriptomics study, and templates for data presentation and visualization.

This compound belongs to the elfamycin class of antibiotics, which are known to target the bacterial elongation factor Tu (EF-Tu)[1][2]. EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis[2]. By inhibiting EF-Tu, elfamycins effectively halt protein production, leading to bacterial cell death[2].

Mechanism of Action: Elfamycin Antibiotics

Elfamycins, including this compound, disrupt protein synthesis by targeting the elongation factor Tu (EF-Tu)[1][3]. There are two primary mechanisms of inhibition within the elfamycin family[1][2]:

  • Ribosome Trapping: Some elfamycins, like kirromycin, bind to the EF-Tu:GTP:aminoacyl-tRNA complex. This binding prevents the release of EF-Tu-GDP from the ribosome after GTP hydrolysis, effectively stalling the ribosome and preventing the next round of elongation[2].

  • Inhibition of Ternary Complex Formation: Other elfamycins, such as pulvomycin, prevent the formation of the EF-Tu:GTP:aminoacyl-tRNA ternary complex altogether. By blocking the binding of aminoacyl-tRNA to EF-Tu, these antibiotics prevent the delivery of amino acids to the ribosome[1][2].

This targeted action on a highly conserved and essential bacterial protein makes the elfamycin class an important area of study for novel antibiotic development[3].

Below is a diagram illustrating the general mechanism of action of elfamycin antibiotics.

Elfamycin_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by Elfamycins EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF-Tu-GTP->Ternary Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary Complex binds Ribosome Ribosome Ternary Complex->Ribosome delivers aa-tRNA EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP hydrolysis & release Phenelfamycin_F This compound (Elfamycin) Inhibition_Point_1 Phenelfamycin_F->Inhibition_Point_1 Mechanism A Inhibition_Point_2 Phenelfamycin_F->Inhibition_Point_2 Mechanism B Inhibition_Point_1->Ternary Complex Inhibition_Point_2->Ribosome

Mechanism of action of elfamycin antibiotics.

Proposed Experimental Protocol for Comparative Transcriptomics

This protocol outlines a standard workflow for a comparative RNA-sequencing (RNA-seq) analysis of a bacterial strain (e.g., Clostridium difficile, a known target of Phenelfamycins) treated with this compound versus a comparator antibiotic and an untreated control.

1. Bacterial Strain and Culture Conditions:

  • Bacterial Strain: Clostridium difficile (e.g., ATCC 9689).

  • Growth Medium: Brain Heart Infusion (BHI) broth, supplemented with yeast extract and L-cysteine.

  • Culture Conditions: Anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C.

2. Antibiotic Treatment:

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound and the comparator antibiotic against the chosen bacterial strain using standard microdilution methods.

  • Grow bacterial cultures to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Divide the culture into three groups:

    • Treatment Group: Add this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).

    • Comparator Group: Add the comparator antibiotic (e.g., vancomycin) at its respective sub-inhibitory concentration.

    • Control Group: Add an equivalent volume of the antibiotic solvent (e.g., DMSO).

  • Incubate all cultures for a defined period (e.g., 60 minutes) under the same growth conditions.

3. RNA Extraction and Quality Control:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation.

  • Extract total RNA using a combination of mechanical lysis (e.g., bead beating) and a column-based purification kit (e.g., RNeasy Mini Kit).

  • Perform DNase treatment to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

4. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit).

  • Construct strand-specific RNA-seq libraries from the rRNA-depleted RNA.

  • Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a depth of at least 10 million reads per sample.

5. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the quality-filtered reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or Bowtie2.

  • Gene Expression Quantification: Count the number of reads mapping to each annotated gene using featureCounts or a similar tool.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treatment, comparator, and control groups using DESeq2 or edgeR. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log₂FoldChange| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of DEGs to identify over-represented biological functions and pathways.

Below is a diagram of the proposed experimental workflow.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture Bacterial Culture (Mid-log phase) Treatment Antibiotic Treatment (this compound, Comparator, Control) Culture->Treatment Harvest Cell Harvesting & RNA Stabilization Treatment->Harvest Extraction Total RNA Extraction & QC Harvest->Extraction Library_Prep rRNA Depletion & Library Preparation Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Read Quality Control (FastQC) Sequencing->QC Mapping Read Mapping (STAR/Bowtie2) QC->Mapping Quantification Gene Expression Quantification (featureCounts) Mapping->Quantification DEG Differential Expression Analysis (DESeq2) Quantification->DEG Enrichment Functional Enrichment (GO/KEGG) DEG->Enrichment

Proposed experimental workflow for comparative transcriptomics.

Data Presentation

The quantitative data from the differential gene expression analysis should be summarized in a clear and structured table. This allows for easy comparison of the transcriptomic responses to this compound and the comparator antibiotic relative to the untreated control.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Comparison GroupTotal DEGsUpregulated GenesDownregulated Genes
This compound vs. Controle.g., 450e.g., 200e.g., 250
Comparator vs. Controle.g., 600e.g., 350e.g., 250
This compound vs. Comparatore.g., 150e.g., 70e.g., 80

Table 2: Top 10 Differentially Expressed Genes in Response to this compound

Gene IDGene NameLog₂ Fold ChangeAdjusted p-valueGene Function
e.g., CD1234e.g., groELe.g., 3.5e.g., 1.2e-15Chaperonin
e.g., CD5678e.g., dnaKe.g., 3.2e.g., 4.5e-12Chaperone protein
e.g., CD9012e.g., rpsLe.g., -2.8e.g., 8.9e-1030S ribosomal protein S12
...............

Table 3: Enriched KEGG Pathways for Upregulated Genes with this compound Treatment

Pathway IDPathway NameGene CountAdjusted p-value
e.g., cdi04144Endocytosise.g., 15e.g., 0.001
e.g., cdi03010Ribosomee.g., 12e.g., 0.005
e.g., cdi02020Two-component systeme.g., 10e.g., 0.012
............

By following this guide, researchers can generate robust and comparable transcriptomic data to elucidate the specific cellular responses of bacteria to this compound, contributing valuable insights for the development of new antimicrobial strategies.

References

Unveiling the Binding Affinity of Phenelfamycin F to EF-Tu: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Phenelfamycin F, a member of the elfamycin class of antibiotics, for the bacterial elongation factor Tu (EF-Tu). Elfamycins are known inhibitors of bacterial protein synthesis, making EF-Tu a compelling target for novel antibacterial agents. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and drug development.

Cross-Species Comparison of EF-Tu Binding Affinity

This compound, like other elfamycins, exerts its antibiotic effect by binding to EF-Tu, a crucial protein in the elongation phase of bacterial protein synthesis.[1] This interaction disrupts the normal function of EF-Tu, ultimately leading to the cessation of protein production and bacterial cell death. The efficacy of this compound and its analogs can vary between different bacterial species due to structural differences in the EF-Tu protein.

AntibioticTarget SpeciesAssay TypeIC50 (µM)
Phenelfamycin A Escherichia colipoly(U)-directed poly(Phe) synthesis~1
Aurodox Escherichia colipoly(U)-directed poly(Phe) synthesis0.13
Kirromycin Escherichia colipoly(U)-directed poly(Phe) synthesis~0.1
Efrotomycin Escherichia colipoly(U)-directed poly(Phe) synthesis~0.3
Phenelfamycin A Staphylococcus aureuspoly(U)-directed poly(Phe) synthesis≥ 1000
Aurodox Staphylococcus aureuspoly(U)-directed poly(Phe) synthesis≥ 1000
Kirromycin Staphylococcus aureuspoly(U)-directed poly(Phe) synthesis≥ 1000
Efrotomycin Staphylococcus aureuspoly(U)-directed poly(Phe) synthesis≥ 1000

Data compiled from Hall et al. (1989). The study suggests that the EF-Tu from Staphylococcus aureus is resistant to these elfamycins.[2]

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like this compound for EF-Tu typically involves in vitro biochemical assays. Below are detailed methodologies for key experiments cited in the literature for analogous compounds.

In Vitro Protein Synthesis Inhibition Assay (Poly(U)-directed Poly(Phenylalanine) Synthesis)

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the concentration of the antibiotic required to inhibit 50% of protein synthesis (IC50).

Materials:

  • S30 extract from the desired bacterial species (e.g., E. coli, S. aureus)

  • Ribosomes

  • tRNA

  • Amino acids (including radiolabeled Phenylalanine, e.g., [¹⁴C]Phe)

  • ATP and GTP

  • Poly(U) mRNA template

  • Tested antibiotic (e.g., this compound) at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing S30 extract, ribosomes, tRNA, amino acids (including the radiolabeled one), ATP, GTP, and the poly(U) mRNA template.

  • Aliquot the reaction mixture into tubes.

  • Add the test antibiotic at a range of concentrations to the respective tubes. A control tube with no antibiotic is included.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes) to allow for protein synthesis.

  • Stop the reaction by adding cold 10% TCA to precipitate the newly synthesized polyphenylalanine chains.

  • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with 5% TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of protein synthesis against the antibiotic concentration to determine the IC50 value.

EF-Tu-Dependent GTPase Activity Assay

This assay measures the effect of the antibiotic on the intrinsic GTPase activity of EF-Tu, which is stimulated by the ribosome.

Objective: To assess whether the antibiotic affects the GTP hydrolysis function of EF-Tu.

Materials:

  • Purified EF-Tu

  • Ribosomes

  • [γ-³²P]GTP

  • Tested antibiotic (e.g., this compound) at various concentrations

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing purified EF-Tu, ribosomes, and [γ-³²P]GTP.

  • Add the test antibiotic at various concentrations to the reaction mixtures.

  • Incubate the reactions at 37°C.

  • At different time points, take aliquots of the reaction and stop the reaction by adding formic acid.

  • Spot the aliquots onto TLC plates.

  • Separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-labeled inorganic phosphate (B84403) (³²Pi) by chromatography.

  • Visualize and quantify the amount of ³²Pi and unhydrolyzed GTP using a phosphorimager or autoradiography.

  • Calculate the rate of GTP hydrolysis and determine the effect of the antibiotic on this rate.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of kirromycin-like elfamycins, including this compound, in the inhibition of bacterial protein synthesis.

Phenelfamycin_Mechanism cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Codon_Recognition Codon Recognition at A-site Ternary_Complex->Codon_Recognition delivers aa-tRNA Ribosome Ribosome (A-site vacant) Ribosome->Codon_Recognition GTP_Hydrolysis GTP Hydrolysis Codon_Recognition->GTP_Hydrolysis EF_Tu_GDP EF-Tu-GDP GTP_Hydrolysis->EF_Tu_GDP releases Peptide_Bond Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond Stalled_Complex Ribosome-EF-Tu-GDP-Phenelfamycin F (Stalled Complex) GTP_Hydrolysis->Stalled_Complex traps EF-Tu-GDP on ribosome GDP_Exchange GDP/GTP Exchange EF_Tu_GDP->GDP_Exchange Peptide_Bond->Ribosome translocation EF_Ts EF-Ts EF_Ts->GDP_Exchange GDP_Exchange->EF_Tu_GTP regenerates Phenelfamycin_F This compound Phenelfamycin_F->GTP_Hydrolysis binds to EF-Tu Inhibition Inhibition of Elongation Stalled_Complex->Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_EF_Tu Purify EF-Tu from different bacterial species Perform_Assay Perform in vitro protein synthesis assay Purify_EF_Tu->Perform_Assay Prepare_Antibiotic Prepare serial dilutions of this compound Prepare_Antibiotic->Perform_Assay Prepare_Reagents Prepare reagents for in vitro translation assay Prepare_Reagents->Perform_Assay Measure_Inhibition Measure inhibition of protein synthesis Perform_Assay->Measure_Inhibition Plot_Data Plot % inhibition vs. [this compound] Measure_Inhibition->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50 Compare_Affinities Compare IC50 values across species Calculate_IC50->Compare_Affinities

References

Safety Operating Guide

Navigating the Disposal of Phenelfamycin F: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

At the core of proper disposal is the understanding that different forms of antibiotic waste may require different disposal pathways. High-concentration stock solutions are generally treated as hazardous chemical waste, while low-concentration materials, such as used cell culture media, may have alternative disposal routes depending on institutional policies and the specific characteristics of the substance.[1][2]

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is crucial to handle Phenelfamycin F with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area, and any spills should be contained and cleaned up immediately to minimize exposure.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should be approached systematically, from characterization to final removal by certified professionals.

  • Waste Characterization and Segregation : The first step is to identify the type of this compound waste. Segregate the waste at the point of generation into distinct categories to ensure proper handling and disposal. Do not mix high-concentration antibiotic waste with other laboratory waste streams.[2][3]

  • Containerization and Labeling : All this compound waste must be collected in designated, leak-proof containers that are compatible with the chemical. Each container must be clearly labeled as "Hazardous Waste," with the name "this compound," and the approximate concentration and date of accumulation.[3][4]

  • Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure containers are kept tightly closed except when adding waste.[4][5]

  • Disposal of Liquid Waste :

    • High-Concentration Solutions (e.g., Stock Solutions) : These are considered hazardous chemical waste and must be collected for disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2]

    • Low-Concentration Solutions (e.g., Used Cell Culture Media) : If the media contains biohazardous materials, it must first be decontaminated, typically by autoclaving.[4] However, autoclaving does not destroy all antibiotics.[1] If the heat stability of this compound is unknown, the autoclaved media should be collected as chemical waste. Do not pour antibiotic-containing media down the drain , as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[4]

  • Disposal of Solid Waste :

    • Unused or Expired Powder : Place the solid this compound into a designated hazardous waste container. Avoid generating dust.[3]

    • Contaminated Materials : Items such as weighing papers, contaminated gloves, bench paper, and other disposable supplies should be collected in a sealed bag and placed in the solid hazardous waste container.[3]

  • Final Disposal : Arrange for the pickup of all hazardous waste containers through your institution's EHS department or a licensed hazardous waste disposal service.[4]

Quantitative Data Summary for Disposal

In the absence of specific data for this compound, general guidelines for laboratory chemical waste should be followed. The following table summarizes the disposal routes based on the waste type.

Waste TypeDescriptionRecommended Disposal Protocol
High-Concentration Liquid Waste Unused or expired stock solutions of this compound.Collect in a labeled, leak-proof hazardous waste container for disposal via the institution's EHS program.[1][2]
Low-Concentration Liquid Waste Used cell culture media containing this compound.Decontaminate if biohazardous (e.g., by autoclaving), then collect as chemical waste. Do not dispose of down the drain.[1][4]
Solid Waste (Pure Compound) Unused or expired this compound powder.Collect in a labeled hazardous waste container for disposal by EHS.[3]
Contaminated Solid Waste PPE, weighing papers, and other materials contaminated with this compound.Place in a sealed bag within a designated hazardous waste container for disposal by EHS.[3]
Empty Containers Empty vials or containers that held this compound.Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label and dispose of the container according to institutional guidelines.[6]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, a general protocol for the chemical inactivation of antibiotic waste can be adapted, though it should be validated under laboratory-specific conditions. For some antibiotics, chemical degradation through oxidation or hydrolysis can be an effective inactivation method.[7] However, without specific data for this compound, this should be approached with caution and in consultation with your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated characterize Characterize Waste Type start->characterize liquid Liquid Waste characterize->liquid Liquid solid Solid Waste characterize->solid Solid high_conc High-Concentration (e.g., Stock Solution) liquid->high_conc Concentration? low_conc Low-Concentration (e.g., Used Media) liquid->low_conc Concentration? pure_solid Pure Compound (Unused/Expired) solid->pure_solid Type? contaminated_solid Contaminated Materials (PPE, etc.) solid->contaminated_solid Type? collect_hazardous Collect in Labeled Hazardous Waste Container high_conc->collect_hazardous decontaminate Decontaminate if Biohazardous (e.g., Autoclave) low_conc->decontaminate pure_solid->collect_hazardous contaminated_solid->collect_hazardous ehs_disposal Dispose via Institutional EHS collect_hazardous->ehs_disposal collect_media Collect Treated Media as Chemical Waste decontaminate->collect_media collect_media->ehs_disposal

Caption: Decision tree for this compound waste management.

Disclaimer: The information provided is based on general best practices for antibiotic and laboratory chemical disposal. Always consult the specific Safety Data Sheet (SDS) for this compound, if available, and adhere to your institution's environmental health and safety (EHS) protocols.

References

Personal protective equipment for handling Phenelfamycin F

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Phenelfamycin F was identified. A search for the related compound, Phenelfamycin E, suggests it is not classified as hazardous[1]. However, as a member of the elfamycin class of antibiotics, which are sometimes handled as cytotoxic compounds, it is prudent to adopt stringent safety protocols until more specific information becomes available. The following guidelines are based on general best practices for handling potentially hazardous or cytotoxic compounds and are intended to ensure the safety of all laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the primary line of defense against potential exposure. Contamination can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion[2].

Recommended PPE Configuration:

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05) is recommended.[3]Prevents dermal exposure. The outer glove should be changed immediately upon contamination.
Gown Disposable, fluid-resistant gown that covers the arms and body.Protects skin and clothing from spills and splashes.[4]
Eye Protection Safety goggles or a full-face shield.[4][5]Protects eyes from splashes. If using goggles, a fluid-resistant mask should also be worn.[5]
Respiratory Protection A surgical mask is required for handling in a biological safety cabinet to prevent contamination.[5] For tasks with a risk of aerosol generation, such as cleaning spills or handling powders, an N95 respirator or higher is recommended.[4]Minimizes the risk of inhaling airborne particles.
Additional PPE Cap and shoe covers.[5]Provides an additional layer of protection against contamination.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation exposure[6]. The work surface should be covered with a disposable, absorbent pad.

  • Personnel: Only trained personnel should handle this compound. Ensure all necessary PPE is readily available and has been inspected for integrity before use.

2. Handling the Compound:

  • Donning PPE: Put on all required PPE in the correct order (gown, mask, goggles/face shield, inner gloves, outer gloves).

  • Manipulation: If the compound is in powdered form, exercise extreme caution to avoid generating dust. If reconstitution is necessary, use techniques that minimize aerosolization.

  • Transport: When moving this compound outside of the designated handling area, it should be in a sealed, clearly labeled, and leak-proof secondary container.

3. Spill Management:

  • Immediate Action: In the event of a spill, secure the area to prevent others from entering[4].

  • PPE: Wear full PPE, including double gloves, a gown, eye protection, and respiratory protection appropriate for the scale of the spill[4][7].

  • Containment: Use a cytotoxic spill kit to absorb the spilled material. Work from the outer edge of the spill inwards.

  • Cleaning: After absorbing the material, decontaminate the area with an appropriate cleaning agent (e.g., soap and water)[4].

  • Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste[4].

Disposal Plan

All waste generated from the handling of this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and all used PPE, must be treated as hazardous or cytotoxic waste.

Disposal Protocol:

  • Segregation: Do not mix cytotoxic waste with regular laboratory trash.

  • Containment:

    • Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

    • Solid Waste: All other solid waste, including gloves, gowns, and absorbent pads, should be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste. Double-bagging is recommended[4].

    • Liquid Waste: Liquid waste containing this compound should be collected in a sealed, leak-proof container and disposed of according to institutional and local regulations for chemical waste. Do not pour down the drain[8].

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" as per institutional policy.

  • Final Disposal: Follow your institution's established procedures for the final disposal of cytotoxic waste. This typically involves incineration at high temperatures.

Handling_Workflow This compound Safe Handling and Disposal Workflow prep 1. Preparation - Assemble PPE - Prepare BSC/Fume Hood don_ppe 2. Don PPE - Gown, Mask, Eye Protection - Double Gloves prep->don_ppe handling 3. Handling Compound - Work within BSC - Minimize Aerosols don_ppe->handling transport 4. Transport - Sealed Secondary Container handling->transport spill Spill Event handling->spill disposal 5. Waste Disposal - Segregate Waste - Use Labeled Containers transport->disposal spill_mgmt Spill Management - Secure Area - Use Spill Kit - Decontaminate spill->spill_mgmt spill_mgmt->disposal end_process End of Process disposal->end_process

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.